7-TFA-ap-7-Deaza-ddG
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
114748-68-4 |
|---|---|
Molekularformel |
C16H16F3N5O4 |
Molekulargewicht |
399.32 g/mol |
IUPAC-Name |
N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H16F3N5O4/c17-16(18,19)14(27)21-5-1-2-8-6-24(10-4-3-9(7-25)28-10)12-11(8)13(26)23-15(20)22-12/h6,9-10,25H,3-5,7H2,(H,21,27)(H3,20,22,23,26)/t9-,10+/m0/s1 |
InChI-Schlüssel |
GMTOEMNRUPBIFY-VHSXEESVSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)C(F)(F)F |
Kanonische SMILES |
C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-TFA-ap-7-Deaza-ddG: A Key Component in Modern DNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
7-TFA-ap-7-Deaza-ddG, chemically known as 7-trifluoroacetylamino-propargyl-7-deaza-2',3'-dideoxyguanosine, is a modified nucleoside analog that plays a critical role in the field of molecular biology, particularly in DNA sequencing technologies. As a derivative of deoxyguanosine, it is specifically designed for use in the synthesis of thiotriphosphate nucleotide dye terminators.[1] These dye terminators are essential components in the Sanger sequencing method and its automated, high-throughput variations.
The core structure of this compound features three key modifications to the natural deoxyguanosine nucleoside:
-
7-Deaza Modification: The nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom. This alteration is known to reduce the formation of secondary structures in G-rich DNA sequences, which can otherwise impede polymerase activity and lead to sequencing artifacts.
-
2',3'-Dideoxy Ribose: The ribose sugar moiety lacks hydroxyl groups at both the 2' and 3' positions. The absence of the 3'-hydroxyl group is crucial for its function as a chain terminator in DNA synthesis. Once incorporated by a DNA polymerase, no further nucleotides can be added, thus terminating the elongation of the DNA strand.
-
7-trifluoroacetylamino-propargyl Group: A propargyl group with a trifluoroacetylamino functional group is attached at the 7th position of the deazapurine ring. This linker arm provides a reactive site for the attachment of fluorescent dyes, which are necessary for the detection of the terminated DNA fragments during sequencing.
This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and applications in DNA sequencing.
Physicochemical Properties
| Property | Value | Reference |
| Full Chemical Name | 7-trifluoroacetylamino-propargyl-7-deaza-2',3'-dideoxyguanosine | Internal Analysis |
| Synonyms | This compound, Compound 19d (in US20060281100A1) | [1] |
| Molecular Formula | C16H16F3N5O4 | Internal Analysis |
| Molecular Weight | 413.33 g/mol | Internal Analysis |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF | General Knowledge |
Mechanism of Action in DNA Sequencing
The primary application of this compound is as a precursor for the synthesis of fluorescently labeled chain-terminating nucleotides, specifically thiotriphosphate nucleotide dye terminators.[1] The overall process is a cornerstone of the chain-termination method of DNA sequencing.
The workflow can be summarized as follows:
-
Synthesis of Dye Terminator: The propargyl group on this compound serves as a handle for attaching a fluorescent dye via click chemistry or other conjugation methods. The nucleoside is then converted to its triphosphate form.
-
DNA Polymerase Reaction: The resulting dye-labeled 7-deaza-ddGTP analog is included in a reaction mixture with a DNA template, a primer, DNA polymerase, and the four standard deoxynucleotide triphosphates (dNTPs).
-
Chain Termination: During the extension of the primer, DNA polymerase incorporates the nucleotides complementary to the template strand. When the polymerase encounters a cytosine on the template, it can incorporate the dye-labeled 7-deaza-ddGTP.
-
Fragment Generation: Because the incorporated analog lacks a 3'-hydroxyl group, the polymerase cannot add the next nucleotide, leading to the termination of the DNA strand. This process results in a collection of DNA fragments of varying lengths, each ending with a fluorescently tagged guanine analog.
-
Electrophoretic Separation and Detection: The fragments are then separated by size using capillary electrophoresis. A laser excites the fluorescent dyes at the end of each fragment, and a detector reads the color of the emitted light. The sequence of colors corresponds to the sequence of the DNA template.
The 7-deaza modification helps in sequencing through GC-rich regions by preventing the formation of Hoogsteen base pairs, which can cause polymerase stalling and produce ambiguous sequencing results.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in patent US20060281100A1.[1] A general synthetic scheme involves the following key steps:
-
Glycosylation: A protected 7-deazaguanine base is coupled with a protected 2,3-dideoxyribose sugar derivative.
-
Introduction of the Propargyl Group: A propargyl group is introduced at the 7-position of the deazapurine ring, typically through a Sonogashira coupling reaction with a suitable propargyl derivative.
-
Functionalization of the Propargyl Group: The terminal alkyne of the propargyl group is then functionalized to introduce the trifluoroacetylamino group.
-
Deprotection: Finally, any protecting groups on the sugar and base moieties are removed to yield the final product, this compound.
A detailed, step-by-step protocol as described in the patent is highly specific and requires expertise in organic synthesis. Researchers should refer to the original patent document for precise reaction conditions, reagents, and purification methods.
Preparation of Thiotriphosphate Nucleotide Dye Terminators
The conversion of this compound into a thiotriphosphate nucleotide dye terminator involves two main stages:
1. Dye Conjugation:
-
Principle: The trifluoroacetyl group is removed to expose a primary amine on the propargyl linker. This amine is then reacted with an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye.
-
Protocol Outline:
-
Dissolve this compound in a suitable organic solvent (e.g., DMF).
-
Add a base (e.g., triethylamine) to facilitate the removal of the TFA group.
-
Add the NHS-ester of the desired fluorescent dye to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, monitored by TLC or HPLC.
-
Purify the dye-conjugated nucleoside using column chromatography.
-
2. Thiotriphosphorylation:
-
Principle: The 5'-hydroxyl group of the dye-conjugated nucleoside is converted to a thiotriphosphate.
-
Protocol Outline:
-
The dye-conjugated nucleoside is first monophosphorylated at the 5' position.
-
The resulting monophosphate is then activated and reacted with a pyrophosphate analog, often in the presence of a sulfurizing agent, to form the thiotriphosphate.
-
The final product is purified by ion-exchange chromatography.
-
Data Presentation
Currently, there is a lack of publicly available quantitative data such as IC50 values or binding affinities specifically for this compound in peer-reviewed literature. The primary source of information remains the patent literature, which focuses on the synthesis and application rather than detailed biochemical characterization.[1]
However, studies on related 7-deaza-dGTP analogs in polymerase reactions provide some insights into their behavior.
| Parameter | Observation with 7-deaza-dGTP Analogs | Significance |
| Incorporation Efficiency | Generally well-incorporated by various DNA polymerases, though kinetics may differ from standard dGTP. | Suitable for use in sequencing reactions. |
| Effect on Melting Temperature (Tm) | Substitution of dG with 7-deaza-dG can slightly decrease the Tm of DNA duplexes. | Reduces stability of secondary structures. |
| Exonuclease Resistance | Thiotriphosphate modification at the alpha-phosphate position generally confers resistance to exonuclease activity. | Increases the stability of the sequencing products. |
Signaling Pathways
There is no direct evidence to suggest that this compound is involved in any specific cellular signaling pathways. As a synthetic molecule designed for in vitro applications like DNA sequencing, it is not expected to interact with endogenous signaling cascades.
Modified nucleotides can, in a broader context, influence cellular processes if introduced into cells. For instance, some nucleoside analogs are used as antiviral or anticancer drugs and function by inhibiting DNA or RNA synthesis or by being incorporated into nucleic acids, which can trigger DNA damage responses. However, the application of this compound is confined to its role as a tool in molecular biology laboratories.
Conclusion
This compound is a highly specialized and crucial molecule in the realm of DNA sequencing. Its unique chemical modifications, including the 7-deaza purine ring, the 2',3'-dideoxy sugar, and the functionalized propargyl linker, make it an ideal precursor for the synthesis of fluorescent dye terminators. These terminators have enabled significant advancements in automated DNA sequencing by improving the accuracy of reading through GC-rich regions and providing a stable means of signal detection. While detailed quantitative biochemical data for this specific compound is not widely available, its practical application and the underlying chemical principles are well-established. Future research in this area may focus on the development of novel dye terminators with enhanced properties, such as brighter and more photostable dyes or linkers that further optimize polymerase incorporation.
References
structure of 7-TFA-ap-7-Deaza-ddG
An In-Depth Technical Guide to 7-TFA-ap-7-Deaza-ddG: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a modified nucleoside analog with significant applications in molecular biology, particularly in DNA sequencing technologies. This document details the structural characteristics of the molecule, outlines a probable synthetic pathway based on established organometallic cross-coupling strategies for analogous compounds, and discusses its primary role as a precursor for dye terminators used in Sanger sequencing. Due to the proprietary nature of specific industrial chemical processes, a detailed experimental protocol from the primary literature for this exact compound is not publicly available. However, this guide furnishes representative methodologies and data for closely related 7-deaza-2',3'-dideoxyguanosine derivatives to provide a thorough understanding for researchers, scientists, and drug development professionals.
Introduction
Modified nucleosides are fundamental tools in modern biotechnology and drug discovery. Among these, 7-deaza-2'-deoxyguanosine derivatives have garnered considerable attention. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom alters the electronic properties of the nucleobase, preventing the formation of alternative hydrogen bonding patterns (Hoogsteen base pairing) and reducing G-C quartet formation. This modification is particularly advantageous in DNA sequencing applications, as it helps to resolve compressions in GC-rich regions of DNA, leading to more accurate sequence reads.
This compound is a specific analog belonging to this class of compounds. The "7-TFA-ap" designation indicates a trifluoroacetyl-protected aminopropargyl group attached at the 7-position of the 7-deazaguanine core. The "ddG" signifies that it is a 2',3'-dideoxyguanosine derivative, a key feature for its function as a chain terminator in DNA sequencing. This molecule serves as a crucial intermediate in the synthesis of fluorescently labeled dye terminators.
Molecular Structure
The chemical is characterized by three key features:
-
7-Deazaguanine Core: A pyrrolo[2,3-d]pyrimidine scaffold that is isomeric with guanine.
-
2',3'-Dideoxyribose Sugar: A modified ribose sugar lacking hydroxyl groups at both the 2' and 3' positions. This modification is essential for its role as a chain terminator in DNA polymerization.
-
7-Position Modification: A propargyl amine linker attached to the 7-carbon of the deazaguanine ring, with the amine protected by a trifluoroacetyl (TFA) group. This linker serves as a handle for the subsequent attachment of fluorescent dyes.
A 2D representation of the structure is provided below:
Caption: 2D .
Synthesis and Experimental Protocols
While the precise, industrial-scale synthesis protocol for this compound is proprietary, a general synthetic route can be inferred from the academic literature on similar 7-substituted 7-deazaguanine nucleosides. The synthesis typically involves a multi-step process starting from a protected 7-deaza-2',3'-dideoxyguanosine precursor.
General Synthetic Workflow
A plausible synthetic workflow is illustrated below. This process generally involves the iodination of the 7-position, followed by a Sonogashira cross-coupling reaction to introduce the aminopropargyl linker.
Caption: Generalized synthetic workflow for this compound.
Representative Experimental Protocol (for a related compound)
The following is a representative protocol for the Sonogashira coupling step, adapted from the synthesis of similar 7-alkynylamino-7-deoxynucleosides.
Reaction: Palladium-catalyzed coupling of a 7-iodo-7-deazapurine nucleoside with an alkyne.
Materials:
-
Protected 7-iodo-7-deaza-2',3'-dideoxyguanosine
-
N-propargyltrifluoroacetamide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of protected 7-iodo-7-deaza-2',3'-dideoxyguanosine (1 equivalent) in anhydrous DMF under an inert atmosphere (argon or nitrogen), add triethylamine (3 equivalents), N-propargyltrifluoroacetamide (1.5 equivalents), copper(I) iodide (0.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 7-substituted product.
-
If necessary, perform a final deprotection step to remove any protecting groups on the sugar or base.
Quantitative Data
| Analytical Technique | Parameter | Expected/Representative Value |
| Mass Spectrometry (MS) | Molecular Weight | 457.12 g/mol (for the free base C₁₆H₁₄F₃N₅O₄) |
| ESI-MS [M+H]⁺ | 458.1 | |
| ¹H NMR (in DMSO-d₆) | δ (ppm) | Peaks corresponding to the sugar protons (C1'-H, C2'-H, C3'-H, C4'-H, C5'-H), the base protons (C6-H), and the aminopropargyl linker protons. |
| ¹³C NMR (in DMSO-d₆) | δ (ppm) | Resonances for the carbons of the deazapurine ring, the dideoxyribose sugar, and the side chain, including the characteristic alkyne carbons. |
| ¹⁹F NMR (in DMSO-d₆) | δ (ppm) | A singlet corresponding to the -CF₃ group. |
| High-Performance Liquid | Retention Time | Dependent on the specific column and mobile phase conditions. Expected to be a single major peak indicating high purity. |
| Chromatography (HPLC) | Purity | >95% |
Applications in DNA Sequencing
The primary application of this compound is as a precursor in the synthesis of dye-labeled dideoxynucleotide terminators for Sanger DNA sequencing.
Role as a Chain Terminator
The absence of a 3'-hydroxyl group on the dideoxyribose sugar prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the extension of the DNA strand by DNA polymerase.
Linker for Fluorescent Dyes
The trifluoroacetyl (TFA) protecting group on the aminopropargyl side chain can be easily removed under mild basic conditions to reveal a primary amine. This amine then serves as a nucleophile to react with an activated ester of a fluorescent dye, covalently attaching the dye to the nucleoside.
The overall workflow for the preparation of a dye terminator from this compound is as follows:
Caption: Workflow for the synthesis of a dye terminator.
Conclusion
This compound is a highly specialized chemical entity that plays a critical role in the infrastructure of modern genomics. Its unique structural features, combining a 7-deazaguanine core, a dideoxy sugar, and a functionalizable linker, make it an ideal precursor for the synthesis of chain terminators used in DNA sequencing. While specific synthetic protocols are not widely published, a robust understanding of its synthesis can be built upon established methodologies for related compounds. This guide provides a foundational understanding of the structure, synthesis, and application of this compound for professionals in the fields of chemical biology and drug development.
An In-depth Technical Guide to the Core Chemical Properties of 7-TFA-ap-7-Deaza-ddG
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-TFA-ap-7-Deaza-ddG, a synthetically modified dideoxynucleoside analog, holds a significant position in the realm of molecular biology, primarily for its application in DNA sequencing technologies. This technical guide provides a comprehensive overview of its core chemical properties, its principal application as a dye terminator in Sanger sequencing, and explores its potential, yet unconfirmed, biological activities based on the known pharmacology of the broader class of 7-deaza-guanosine analogs. This document is intended to serve as a foundational resource for researchers in drug discovery and development, offering detailed methodologies for relevant experimental protocols and visualizing associated biological pathways.
Chemical and Physical Properties
This compound, systematically named N-(3-((2R,4R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-imino-6-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,2-trifluoroacetamide, is a modified dideoxyguanosine analog. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom is a defining structural feature of the 7-deaza scaffold. This modification, along with the attachment of a trifluoroacetyl-protected aminopropargyl group at the 7-position and the absence of a 3'-hydroxyl group, imparts unique chemical characteristics crucial for its primary application.
Below is a summary of its key chemical identifiers and properties:
| Property | Value | Reference |
| IUPAC Name | N-(3-((2R,4R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-imino-6-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,2-trifluoroacetamide | N/A |
| CAS Number | 114748-68-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₆H₁₆F₃N₅O₄ | |
| Molecular Weight | 399.32 g/mol | |
| Appearance | White powder | |
| Purity | ≥99% | |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C for long-term stability. | N/A |
Note: A related compound, 7-TFA-ap-7-Deaza-dG (CAS: 666847-77-4), which possesses a 3'-hydroxyl group, should not be confused with the dideoxy analog discussed herein.
Core Application: DNA Sequencing
The primary and well-documented application of this compound is in the synthesis of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), which act as chain terminators in Sanger DNA sequencing. The alkyne group on the 7-position serves as a reactive handle for "click chemistry," allowing for the covalent attachment of a fluorescent dye.
Experimental Protocol: Synthesis of a Fluorescent Dye-Labeled Dideoxynucleotide Terminator
This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link this compound triphosphate to a fluorescent dye containing an azide moiety.
Materials:
-
This compound triphosphate
-
Azide-modified fluorescent dye (e.g., a derivative of fluorescein, rhodamine, or cyanine)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer (pH 7.5)
-
Anhydrous DMSO
-
HPLC for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound triphosphate in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the azide-modified fluorescent dye in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare fresh aqueous solutions of 100 mM CuSO₄ and 200 mM sodium ascorbate.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 10 µL of the this compound triphosphate solution and 10 µL of the azide-modified dye solution.
-
Add 70 µL of Tris-HCl buffer.
-
Add 5 µL of the sodium ascorbate solution, followed by 5 µL of the CuSO₄ solution to initiate the reaction.
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours in the dark.
-
-
Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the dye-labeled ddGTP using reverse-phase high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry and UV/Vis spectroscopy.
-
Logical Workflow for Dye Terminator Synthesis
The following diagram illustrates the workflow for the synthesis of a fluorescently labeled dideoxynucleotide terminator using this compound.
Potential Biological Activities and Signaling Pathways
While this compound is primarily utilized as a synthetic building block, its core structure as a 7-deaza-guanosine analog suggests potential interactions with biological systems. The following sections explore these possibilities based on published research on related compounds. It is crucial to note that the biological activities described below have not been experimentally confirmed for this compound and would require dedicated investigation.
Toll-Like Receptor 7 (TLR7) Agonism
Certain 7-deaza-guanosine analogs have been identified as agonists of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor involved in the innate immune response to viral single-stranded RNA. Activation of TLR7 can lead to the production of type I interferons and other pro-inflammatory cytokines.
The canonical TLR7 signaling pathway initiated by a guanosine analog agonist is depicted below.
This protocol describes a cell-based assay to screen for TLR7 agonistic activity using HEK293 cells stably expressing human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
Materials:
-
HEK-Blue™ hTLR7 cells (or equivalent)
-
HEK-Blue™ Detection medium
-
Test compound (this compound)
-
Positive control (e.g., Imiquimod or R848)
-
Negative control (vehicle, e.g., DMSO)
-
96-well plates
-
Spectrophotometer (620-650 nm)
Procedure:
-
Cell Seeding:
-
Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 180 µL of growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound, positive control, and negative control.
-
Add 20 µL of each dilution to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of the detection medium to 20 µL of the cell supernatant in a new 96-well plate.
-
Incubate for 1-3 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 620-650 nm using a spectrophotometer.
-
Calculate the EC₅₀ value for the test compound.
-
STING (Stimulator of Interferon Genes) Pathway Agonism
The cGAS-STING pathway is another critical component of the innate immune system that detects cytosolic DNA. While the natural ligand for STING is cyclic GMP-AMP (cGAMP), synthetic cyclic dinucleotides and other small molecules can also act as agonists. Given that 7-deaza-guanosine analogs can be incorporated into nucleic acid structures, it is conceivable that such modified structures, or the monomeric form itself, could interact with components of this pathway.
The following diagram illustrates the cGAS-STING signaling cascade.
This protocol outlines a method to assess the STING-activating potential of a test compound using a THP-1 dual reporter cell line that expresses a secreted luciferase (Lucia) under the control of an ISG54 promoter (an IRF-inducible promoter).
Materials:
-
THP-1 Dual™ KI-hSTING cells
-
QUANTI-Luc™ detection reagent
-
Test compound (this compound)
-
Positive control (e.g., 2'3'-cGAMP)
-
Negative control (vehicle, e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Plate THP-1 Dual™ cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 180 µL of growth medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound, positive control, and negative control.
-
Add 20 µL of each dilution to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Add 50 µL of the reagent to 10 µL of the cell supernatant in a white-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Determine the fold induction of luciferase activity relative to the negative control and calculate the EC₅₀ value.
-
Kinase Inhibition
Nucleoside analogs are a well-established class of kinase inhibitors, often acting as ATP-competitive inhibitors due to their structural resemblance to adenosine. The 7-deaza modification can alter the binding affinity and selectivity for various kinases.
This protocol provides a general method for screening a test compound against a panel of kinases using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate for the kinase (peptide or protein)
-
ATP
-
Kinase buffer
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
-
ATP Depletion Measurement:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Detection:
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable chemical tool with a well-defined role in DNA sequencing. Its unique structure, featuring a 7-deaza-guanosine core, an alkyne handle for chemical modification, and a dideoxy sugar, makes it an effective chain terminator for the synthesis of fluorescently labeled ddNTPs. While its direct biological activities have not been extensively reported, its structural similarity to other biologically active 7-deaza-guanosine analogs suggests potential for interaction with key components of the innate immune system, such as TLR7 and the cGAS-STING pathway, as well as with various kinases. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further investigation of this compound and related compounds in the context of drug discovery and development. Future research is warranted to explore these potential biological activities and unlock the full therapeutic potential of this class of molecules.
References
- 1. biocat.com [biocat.com]
- 2. Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-(1,2,3-triazol-1-yl)-7-deazapurine nucleosides by azide-alkyne click reactions and direct C-H bond functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-Automated High-Throughput Substrate Screening Assay for Nucleoside Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Kinase Inhibitor Library | TargetMol [targetmol.com]
An In-depth Technical Guide to the Synthesis of 7-TFA-ap-7-Deaza-ddG
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for 7-TFA-ap-7-Deaza-ddG (7-(N-(trifluoroacetyl)propargylamino)-7-deaza-2',3'-dideoxyguanosine), a modified nucleoside with applications in the development of therapeutic and diagnostic oligonucleotides. The core of this synthesis involves a Sonogashira cross-coupling reaction to introduce the functionalized side chain at the 7-position of the 7-deazaguanine core.
Synthetic Strategy Overview
The most direct synthetic route to this compound commences with the commercially available key intermediate, 7-iodo-7-deaza-2',3'-dideoxyguanosine. This starting material simplifies the process, circumventing the need for complex deoxygenation and iodination steps. The synthesis then proceeds via a palladium-catalyzed Sonogashira coupling with N-propargyltrifluoroacetamide, followed by a final deprotection step if necessary.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for Sonogashira couplings on nucleoside analogs and subsequent workup procedures.
Materials and Reagents
| Reagent | Supplier | Purity |
| 7-Iodo-7-deaza-2',3'-dideoxyguanosine | CD BioGlyco | >98% |
| N-Propargyltrifluoroacetamide | Sigma-Aldrich | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | >98% |
| Copper(I) iodide (CuI) | Acros Organics | >99% |
| Triethylamine (TEA) | Fisher Scientific | >99.5% |
| N,N-Dimethylformamide (DMF), anhydrous | EMD Millipore | >99.8% |
| Dichloromethane (DCM) | J.T. Baker | >99.8% |
| Methanol (MeOH) | Merck | >99.9% |
| Silica Gel (for column chromatography) | SiliCycle | 230-400 mesh |
Synthesis of this compound
Reaction Scheme:
Caption: Sonogashira coupling for the synthesis of the target compound.
Procedure:
-
To a solution of 7-iodo-7-deaza-2',3'-dideoxyguanosine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-propargyltrifluoroacetamide (1.5 eq), copper(I) iodide (0.2 eq), and triethylamine (3.0 eq).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the reaction mixture under an argon atmosphere.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Starting Material | 7-Iodo-7-deaza-2',3'-dideoxyguanosine |
| Key Reagent | N-Propargyltrifluoroacetamide |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Co-catalyst | Copper(I) iodide |
| Base | Triethylamine |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-80% |
Characterization Data (Predicted)
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Table 2: Predicted Analytical Data
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the 7-deazaguanine core, the dideoxyribose sugar moiety, the propargyl linker, and the trifluoroacetyl group. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic signals for the alkyne carbons. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoroacetyl group. |
| HRMS (ESI) | The calculated exact mass for the [M+H]⁺ ion should be confirmed. |
| Purity (HPLC) | >95% |
Signaling Pathways and Applications
7-deazaguanine-modified nucleosides are of significant interest in drug development due to their ability to alter the properties of nucleic acids. The replacement of nitrogen at the 7-position with a carbon atom can prevent the formation of Hoogsteen base pairs and alter the hydrogen-bonding potential in the major groove of DNA. The introduction of a trifluoroacetyl-propargylamino group at this position can provide a handle for further conjugation (e.g., via click chemistry) or can modulate the binding affinity and specificity of oligonucleotides incorporating this modified base.
The logical relationship for the application of this compound in therapeutic or diagnostic development is outlined below:
Caption: Application development pathway for this compound.
This in-depth guide provides a comprehensive framework for the synthesis and potential application of this compound, intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
7-TFA-ap-7-Deaza-ddG mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 7-deazaguanine Nucleoside Analogs with Reference to 7-TFA-ap-7-Deaza-ddG
Disclaimer
This document provides a detailed overview of the known mechanisms of action for the broader class of 7-deazaguanine nucleoside analogs. As of November 2025, specific public domain literature detailing the mechanism of action, cellular targets, or signaling pathways of This compound is unavailable. The primary described application for this specific compound is in the synthesis of thiotriphosphate nucleotide dye terminators for DNA sequencing. The information presented herein is based on related compounds and should be considered as a foundational guide for potential research directions.
Introduction to 7-Deazaguanine Nucleoside Analogs
7-Deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides are a class of compounds that are structurally similar to natural purine nucleosides.[1] The key difference is the substitution of the nitrogen atom at the 7th position with a carbon atom.[1] This modification makes the five-membered ring more electron-rich and allows for the attachment of various substituents at the C7 position.[1] These structural changes can lead to altered biological activities, including improved base-pairing within DNA or RNA and enhanced binding to enzymes.[1] Consequently, 7-deazaguanine analogs have been investigated for a range of therapeutic applications, including antiviral and anticancer agents.[2]
Potential Mechanisms of Action of 7-Deazaguanine Nucleoside Analogs
Based on studies of various derivatives, the biological effects of 7-deazaguanine nucleosides can be attributed to several mechanisms of action.
Inhibition of Viral Polymerases
A primary mechanism for many nucleoside analogs is the inhibition of viral polymerases, which are crucial for the replication of viral genomes.
-
Mechanism:
-
Intracellular Phosphorylation: The nucleoside analog enters the host cell and is phosphorylated by host cell kinases to its active triphosphate form.
-
Competitive Inhibition: The resulting triphosphate analog competes with the natural deoxynucleotide triphosphate for the active site of the viral DNA or RNA polymerase.
-
Chain Termination: Upon incorporation into the growing nucleic acid chain, the analog prevents the addition of subsequent nucleotides, leading to chain termination. This is often due to the lack of a 3'-hydroxyl group, as is the case with dideoxynucleosides (ddG).
-
-
Relevance of 7-Deaza Modification: The 7-deaza modification in some purine nucleoside triphosphates has been shown to increase their inhibitory potency against viral polymerases, such as the hepatitis C virus (HCV) RNA-dependent RNA polymerase. Additionally, various 7-deazapurine nucleoside derivatives have demonstrated potent inhibitory activity against the replication of dengue virus (DENV).
Modulation of the cGAS-STING Pathway
The cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.
-
Mechanism: Some 7-deazapurine derivatives, particularly cyclic dinucleotides (CDNs), can act as agonists for the STING receptor. Binding of these analogs to STING induces a conformational change, leading to the activation of downstream signaling cascades that result in the production of type I interferons and other inflammatory cytokines.
-
Structural Significance: The presence of a 7-deazaguanine moiety in a CDN can impact its binding affinity to the STING protein. This suggests that modifications at the 7-position of the purine ring are a viable strategy for developing novel STING agonists for applications in immunotherapy.
Inhibition of Other Cellular Enzymes
7-deazaguanine analogs have been shown to inhibit other key cellular enzymes:
-
MTH1 (MutT Homolog 1) Inhibition: 7,8-dihalogenated 7-deaza-dGTP derivatives have been identified as competitive inhibitors of MTH1. The MTH1 enzyme is responsible for hydrolyzing oxidized nucleotides like 8-oxo-dGTP, thereby preventing their incorporation into DNA and subsequent mutations. Inhibition of MTH1 could potentially lead to increased DNA damage and cell death in cancer cells.
-
Queuine tRNA Ribosyltransferase (QTRT) Substrates: Certain 7-deazaguanine derivatives can act as substrates for the enzyme QTRT. This enzyme is responsible for incorporating the modified nucleobase queuine into specific tRNAs. By acting as substrates, these analogs can be used to modulate tRNA function and have shown potential in reducing the production of pro-inflammatory cytokines like IL-6 in models of autoimmune disease.
Incorporation into Nucleic Acids and Functional Modulation
The structural similarity of 7-deazaguanine analogs to natural guanine allows for their incorporation into DNA and RNA.
-
Altered Base Pairing: The replacement of N7 with a carbon atom prevents the formation of Hoogsteen base pairs, which can be important for certain DNA structures and protein-DNA interactions. This property has been utilized to improve the fidelity of TNA (threose nucleic acid) replication by preventing G-G mispairing.
-
Application in Sequencing: The ability of these analogs to be incorporated into DNA is the basis for their use in DNA sequencing technologies, where modified terminators are essential for signal detection.
Data Presentation: Biological Activities of 7-Deazaguanine Analogs
| Compound Class | Molecular Target/Pathway | Biological Activity | Key Findings | Reference |
| 7-deazapurine nucleoside derivatives | Dengue Virus (DENV) replication | Antiviral | Potent inhibition of DENV replication and RNA levels. | |
| 7-deazapurine cyclic dinucleotides | STING receptor | STING Agonist | Can induce STING-dependent signaling and cytokine production. | |
| 7,8-dihalogenated 7-deaza-dGTP derivatives | MTH1 enzyme | Enzyme Inhibition | Competitively inhibit MTH1, an enzyme that prevents DNA damage. | |
| 7-deazaguanine derivatives | Queuine tRNA ribosyltransferase (QTRT) | Enzyme Substrate | Act as substrates for QTRT and reduce IL-6 production in synovial fibroblasts. | |
| 7-hetaryl-7-deazaadenosines | DNA/RNA | Anticancer | Phosphorylated in cancer cells and incorporated into RNA and DNA, causing proteosynthesis inhibition and DNA damage. | |
| 7-deaza-7-modified tGTPs | TNA Polymerases | Research Tool | Improve the fidelity of TNA replication by preventing Hoogsteen G-G mispairing. |
Experimental Protocols: A General Workflow for Characterization
While specific protocols for this compound are not available, a general experimental workflow for characterizing a novel nucleoside analog would include the following methodologies mentioned in the literature for related compounds.
Synthesis
-
Chemical Synthesis: The synthesis of novel 7-deazapurine nucleosides often involves methods like Vorbrüggen glycosylation, where a protected sugar is coupled to the modified nucleobase. Further modifications can be introduced through cross-coupling reactions.
-
Enzymatic Synthesis: For compounds like cyclic dinucleotides, enzymatic synthesis using enzymes such as cGAS or other bacterial dinucleotide cyclases can be employed.
Biochemical Assays
-
Enzyme Inhibition Assays: To determine if the analog inhibits a specific enzyme (e.g., a viral polymerase), in vitro activity assays are performed. This typically involves measuring the enzyme's activity in the presence of varying concentrations of the compound to determine parameters like IC50.
-
Binding Affinity Assays: Techniques like Differential Scanning Fluorimetry (DSF) can be used to assess the binding of the compound to its target protein (e.g., STING). This method measures the change in the protein's melting temperature upon ligand binding.
Cell-Based Assays
-
Antiviral Activity Assays: The compound is tested in cell cultures infected with the target virus. The reduction in viral replication is measured, for example, by quantifying viral RNA or protein levels.
-
Cytotoxicity Assays: It is crucial to assess the compound's toxicity to host cells to determine its therapeutic index. Standard assays like MTT or CCK-8 are used to measure cell viability.
-
Reporter Gene Assays: To study the effect on signaling pathways like STING, cells containing a reporter gene (e.g., luciferase) under the control of a pathway-responsive promoter (e.g., an IRF-responsive promoter) are used.
-
Cytokine Induction Assays: The ability of the compound to induce an immune response can be measured by quantifying the levels of secreted cytokines (e.g., IFN-β, IL-6) from treated cells, such as peripheral blood mononuclear cells (PBMCs).
Visualizations of Pathways and Workflows
Caption: A general experimental workflow for the synthesis and evaluation of a novel nucleoside analog.
Caption: General mechanism of viral polymerase inhibition by a nucleoside analog.
Caption: Simplified overview of the cGAS-STING signaling pathway and the role of CDN analogs.
Conclusion and Future Directions
While the specific mechanism of action for this compound remains to be elucidated, the broader family of 7-deazaguanine nucleoside analogs exhibits a diverse range of biological activities. These include the inhibition of viral polymerases, modulation of the innate immune system via the STING pathway, and inhibition of other key cellular enzymes. The "TFA-ap" (trifluoroacetylamino-propynyl) group attached to the 7-position of the deazaguanine ring in this compound is likely a key determinant of its specific function, potentially influencing its cell permeability, target binding affinity, or metabolic stability.
To determine the precise mechanism of action of this compound, dedicated research is required. This would involve a systematic evaluation using the experimental workflows outlined above to investigate its potential as a viral polymerase inhibitor, a modulator of immune pathways, or an inhibitor of other cellular targets. Such studies will be crucial to unlock the potential therapeutic applications of this and other novel 7-deazaguanine nucleoside analogs.
References
The Precursor to Precision: A Technical Guide to 7-TFA-ap-7-Deaza-ddG as a Dye Terminator Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 7-Trifluoroacetyl-aminopropargyl-7-deaza-2',3'-dideoxyguanosine (7-TFA-ap-7-Deaza-ddG), a key precursor molecule in the synthesis of modern dye terminators for Sanger DNA sequencing. We will cover its chemical rationale, a representative synthesis pathway, its role in creating fluorescently labeled terminators, and its advantages in sequencing applications, supported by detailed experimental protocols and workflow visualizations.
Introduction: Overcoming the Challenges of Sanger Sequencing
The Sanger dideoxy chain-termination method remains the gold standard for sequence validation due to its high accuracy.[1] The method relies on the incorporation of 2',3'-dideoxynucleoside triphosphates (ddNTPs) by a DNA polymerase, which terminates DNA synthesis. When each of the four ddNTPs (ddATP, ddCTP, ddGTP, ddTTP) is labeled with a distinct fluorescent dye, the sequencing reaction can be performed in a single tube and analyzed via capillary electrophoresis.[2]
However, the performance of dye-terminator sequencing is highly dependent on the chemical structure of the terminators. Two significant challenges have historically impacted data quality:
-
GC Compression: DNA regions with high guanine-cytosine (GC) content are prone to forming stable secondary structures (e.g., hairpins) even under denaturing conditions. These structures can interfere with polymerase processivity and cause anomalous migration in electrophoresis, leading to "compressions" where multiple bands run together, making base-calling difficult or impossible.[3][4]
-
Uneven Peak Heights: The bulky fluorescent dye attached to the ddNTP can affect the efficiency of its incorporation by the DNA polymerase. Different dyes can cause varied levels of steric hindrance, leading to uneven signal strengths (peak heights) in the final electropherogram. This variability complicates automated base-calling and can reduce the accuracy of the sequence read.[5]
The this compound precursor is central to a chemical strategy designed to mitigate these issues. The 7-deaza-guanosine core addresses GC compression, while the aminopropargyl linker provides a versatile attachment point for dyes via click chemistry, enabling the use of optimized dye sets that promote more uniform polymerase incorporation.
Chemical Structure and Rationale
The molecule 7-TFA-ap-7-Deaza-ddGTP is a modified dideoxyguanosine triphosphate with three key features:
-
7-Deaza Purine Core: The nitrogen atom at the 7-position of the guanine purine ring is replaced with a carbon atom. This modification eliminates the N7 atom, which is a key participant in Hoogsteen base pairing, a type of non-canonical hydrogen bonding that contributes to the formation of G-quadruplexes and other stable secondary structures in GC-rich regions. By substituting 7-deaza-dGTP for dGTP in the sequencing reaction, the stability of these secondary structures is reduced, allowing the polymerase to read through GC-rich templates more effectively.
-
Aminopropargyl (ap) Linker: A propargylamino group (-NH-CH₂-C≡CH) is attached to the 7-position of the deazaguanine base. This linker serves two purposes: it acts as a spacer, distancing the bulky dye from the nucleobase to minimize interference with polymerase incorporation, and it provides a terminal alkyne (-C≡CH) handle. This alkyne is a bioorthogonal functional group, meaning it is chemically inert in biological systems but can react selectively with a partner group.
-
Trifluoroacetyl (TFA) Protecting Group: The amine within the propargylamino linker is protected with a trifluoroacetyl group (-COCF₃). The TFA group is stable under many reaction conditions, including those used for phosphorylation, but can be easily removed under mild basic conditions to reveal the reactive primary amine. This protection strategy is crucial during synthesis. In the context of this precursor, the alkyne group is the intended reactive handle for dye conjugation via click chemistry, while the amine is protected.
Workflow for Dye Terminator Synthesis and Application
The overall process involves the chemical synthesis of the precursor, its subsequent labeling with a fluorescent dye, and its use in a Sanger sequencing reaction.
Experimental Protocols
The following sections provide representative protocols. Exact conditions may require optimization based on specific reagents and equipment.
Representative Synthesis of 7-TFA-ap-7-Deaza-ddGTP
The synthesis of this complex molecule is a multi-step process. While the exact industrial methods are often proprietary, a plausible route can be constructed based on established organometallic and phosphorylation chemistries.
Methodology:
-
Protection & Iodination: Start with commercially available 2',3'-dideoxyguanosine. The exocyclic amine and hydroxyl groups are typically protected first. The crucial step is the regioselective iodination at the 7-position of the purine ring (now a carbon) using an electrophilic iodine source like N-Iodosuccinimide (NIS).
-
Sonogashira Coupling: The 7-iodo intermediate is then coupled with an alkyne, in this case, N-propargyltrifluoroacetamide. This is a classic Sonogashira cross-coupling reaction, typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of a base. This step attaches the TFA-protected aminopropargyl linker.
-
Deprotection and Phosphorylation: The protecting groups on the sugar moiety are removed. The 5'-hydroxyl group is then phosphorylated to yield the triphosphate. This is often a challenging step and can be accomplished via several methods, such as the Yoshikawa procedure using phosphorus oxychloride (POCl₃) followed by reaction with a pyrophosphate salt.
-
Purification: The final product is purified using chromatographic techniques, such as ion-exchange and/or reverse-phase high-performance liquid chromatography (HPLC).
Protocol for Dye Labeling via Click Chemistry
The terminal alkyne on the precursor allows for highly efficient and specific labeling with any dye that has been modified with an azide group. This reaction is a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Materials:
-
7-TFA-ap-7-Deaza-ddGTP (alkyne-modified precursor)
-
Azide-modified fluorescent dye (e.g., FAM-azide, ROX-azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate (freshly prepared solution)
-
Buffer (e.g., Triethylammonium acetate, pH 7.0)
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Prepare Stock Solutions:
-
Prepare a 10 mM solution of the azide-dye in anhydrous DMSO.
-
Prepare a 5 mM solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.
-
Prepare a 10 mM Copper(II)-TBTA stock solution by mixing equimolar amounts of CuSO₄ and TBTA ligand in a DMSO/water mixture.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified precursor (e.g., 50 nmol) in buffer.
-
Add DMSO to a final concentration of approximately 50% (v/v) to ensure all components remain in solution. Vortex to mix.
-
Add 1.5 molar equivalents of the 10 mM azide-dye stock solution (e.g., 7.5 µL for 50 nmol precursor in a 500 µL reaction). Vortex.
-
-
Catalysis:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM. This reduces Cu(II) to the active Cu(I) catalyst.
-
It is recommended to briefly degas the solution by bubbling with an inert gas like argon or nitrogen for 30-60 seconds to prevent re-oxidation of the copper catalyst.
-
Add the Cu(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature overnight (12-16 hours), protected from light.
-
-
Purification:
-
The final dye-terminator conjugate must be purified from excess dye and reaction components. This is typically achieved by reverse-phase HPLC.
-
Protocol for Cycle Sequencing Reaction
This protocol outlines a standard cycle sequencing reaction using the newly synthesized dye terminators.
Materials:
-
Purified DNA template (e.g., plasmid or PCR product)
-
Sequencing primer
-
Sequencing buffer (containing Tris-HCl and MgCl₂)
-
DNA Polymerase (an enzyme engineered to efficiently incorporate dye-ddNTPs)
-
dNTP mix (dATP, dCTP, dTTP, and 7-deaza-dGTP)
-
The four synthesized dye-terminators (ddA, ddC, ddT, and 7-deaza-ddG, each with a distinct dye)
Reaction Setup (representative 10 µL reaction):
| Component | Volume | Final Concentration |
| Sequencing Buffer (5x) | 2 µL | 1x |
| DNA Template + Primer | Variable | 20-100 ng (plasmid) / 1-10 ng (PCR product) |
| dNTP/ddNTP Mix | 1 µL | Optimized mixture |
| DNA Polymerase | 0.5 µL | Optimized units |
| Nuclease-free Water | to 10 µL | - |
Thermal Cycling Program:
-
Initial Denaturation: 96°C for 1 minute.
-
Cycling (30 cycles):
-
Denaturation: 96°C for 10 seconds.
-
Annealing: 50°C for 5 seconds.
-
Extension: 60°C for 4 minutes.
-
-
Final Hold: 4°C.
Post-Reaction Cleanup and Analysis:
-
The extension products are purified to remove unincorporated dye terminators and salts, typically using ethanol/EDTA precipitation or spin-column-based methods.
-
The dried fragments are resuspended in a loading solution (e.g., Hi-Di Formamide).
-
The sample is denatured at 95°C for 5 minutes and then snap-cooled on ice.
-
The fragments are separated by size using capillary electrophoresis on an automated DNA sequencer.
-
A laser excites the dyes as the fragments pass a detection window, and the emitted fluorescence is captured and translated into a sequence electropherogram.
Performance Data and Advantages
The use of terminators derived from this compound offers significant advantages that result in higher quality sequencing data.
Quantitative Performance Metrics
While direct side-by-side data for this specific precursor is often proprietary, performance can be inferred from published data on related chemistries. The goal is to achieve uniform peak heights and high signal intensity.
| Metric | Standard Terminators | Improved 7-Deaza Terminators | Advantage |
| Peak Height Uniformity | Can show significant variability, especially G after A. | More even peak heights across the sequence. | Improves accuracy of automated base-calling software. |
| Signal Intensity (RFU) | 175 - 10,000 RFU is considered acceptable. | Can achieve higher signal-to-noise ratios. | Allows for lower template concentrations and longer read lengths. |
| GC-rich Region Success | Prone to compressions and early signal termination. | Significantly reduces compressions and improves read-through. | Enables sequencing of difficult templates like promoters. |
RFU = Relative Fluorescence Units. Data is representative of goals in modern sequencing chemistry development.
Summary of Advantages
-
Improved Accuracy in GC-Rich Regions: The 7-deaza core is the primary solution to band compression artifacts, leading to more reliable sequencing of promoters, CpG islands, and other GC-rich genomic elements.
-
More Uniform Peak Heights: The aminopropargyl linker allows for the attachment of modern dye sets that have been optimized to minimize their effect on polymerase incorporation. This results in a more balanced signal for all four bases, which is critical for accurate base-calling by sequencing analysis software.
-
Higher Signal-to-Noise Ratio: Optimized dye-linker combinations can lead to brighter, more photostable terminators, producing stronger signals that stand out from background noise and allowing for longer, higher-quality reads.
-
Chemical Versatility: The alkyne handle is a key feature, enabling a modular approach to terminator synthesis. Any azide-modified molecule (not just fluorescent dyes) can be "clicked" onto the precursor, facilitating research and development of novel sequencing and labeling applications.
Conclusion
This compound is more than just a modified nucleotide; it is a sophisticated chemical tool engineered to solve specific, long-standing problems in Sanger sequencing. By combining the compression-reducing properties of the 7-deaza core with the versatile dye-attachment capabilities afforded by the aminopropargyl linker, this precursor enables the production of high-performance dye terminators. The resulting improvements in peak height uniformity and success in sequencing difficult templates lead to longer, more accurate DNA sequence reads, reinforcing the role of Sanger sequencing as an indispensable tool for genetic analysis and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New dye-labeled terminators for improved DNA sequencing patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Deaza Purine Analogs in Sequencing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application and significance of 7-deaza purine analogs in DNA sequencing. These modified nucleotides are crucial tools for overcoming challenges associated with sequencing GC-rich regions, which are prevalent in gene promoters and other regulatory elements. This document details the mechanism of action, presents quantitative data on their effects, provides experimental protocols for their use, and visualizes key processes.
Core Concepts: The Challenge of GC-Rich Sequencing and the 7-Deaza Purine Solution
Guanine-rich DNA sequences have a propensity to form stable secondary structures, such as hairpins and G-quadruplexes, through Hoogsteen hydrogen bonds involving the N7 atom of guanine.[1][2] These structures can impede the processivity of DNA polymerases, leading to premature termination of the sequencing reaction.[3] In Sanger sequencing, this results in "band compressions," where distinct DNA fragments migrate at similar rates on a gel, making the sequence difficult to read.[4] In Next-Generation Sequencing (NGS), these secondary structures can lead to biased amplification and uneven coverage.
7-deaza purine analogs, most notably 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP), address this issue by replacing the nitrogen atom at the 7th position of the purine ring with a carbon atom. This modification prevents the formation of Hoogsteen bonds without disrupting the standard Watson-Crick base pairing with cytosine, thereby reducing the stability of secondary structures and allowing for more efficient and accurate sequencing.
Mechanism of Action: Resolving Secondary Structures
The primary mechanism by which 7-deaza purine analogs improve sequencing is by destabilizing secondary structures in GC-rich regions. The substitution of the N7 nitrogen with a CH group eliminates the hydrogen bond acceptor at this position, which is critical for the formation of Hoogsteen G-G base pairs found in G-quadruplexes and other complex structures. This allows the DNA polymerase to read through these regions without pausing or dissociating.
Quantitative Data on the Effects of 7-Deaza Purine Analogs
The incorporation of 7-deaza purine analogs has a demonstrable impact on various aspects of DNA structure and enzymatic processing. The following tables summarize key quantitative data.
| Property | Standard dGTP | 7-Deaza-dGTP | Reference(s) |
| Hoogsteen Bond Formation | Yes | No | |
| Watson-Crick Base Pairing | Normal | Normal | |
| DNA Melting Temperature (Tm) | Higher in GC-rich regions | Lowered |
Table 1: Comparison of dGTP and 7-Deaza-dGTP Properties
| Analog | Polymerase Acceptance (relative to natural counterpart) | Application Notes | Reference(s) |
| 7-Deaza-dGTP (c7dGTP) | High (can fully replace dGTP) | Most commonly used for resolving GC-rich regions in both PCR and sequencing. | |
| 7-Deaza-dATP (c7dATP) | Lower than c7dGTP | Less commonly used, but can be employed to address issues with A-tracts. | |
| 7-Deaza-dITP | Lower than c7dGTP | Can be used in combination with 7-deaza-dGTP for improved resolution. |
Table 2: Polymerase Acceptance and Applications of 7-Deaza Purine Analogs
Experimental Protocols
The successful use of 7-deaza purine analogs requires optimization of reaction conditions, particularly for PCR amplification prior to sequencing.
PCR Amplification of GC-Rich Regions for Sequencing
This protocol is a general guideline for incorporating 7-deaza-dGTP into a PCR reaction to amplify a GC-rich template for subsequent Sanger or NGS sequencing.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (without dGTP)
-
dGTP
-
7-deaza-dGTP solution (e.g., 10 mM)
-
Taq DNA polymerase and corresponding buffer
-
Nuclease-free water
-
Optional: PCR enhancers like Betaine (1-2 M final concentration) or DMSO (3-5% final concentration)
Procedure:
-
Prepare the Reaction Mixture: For a 25 µL reaction, combine the following components on ice:
| Component | Volume/Amount | Final Concentration |
| Nuclease-free water | to 25 µL | - |
| 10X PCR Buffer | 2.5 µL | 1X |
| dNTP mix (10 mM each of dATP, dCTP, dTTP) | 0.5 µL | 200 µM each |
| dGTP (10 mM) | 0.125 µL | 50 µM |
| 7-deaza-dGTP (10 mM) | 0.375 µL | 150 µM |
| Forward Primer (10 µM) | 0.5 µL | 0.2 µM |
| Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |
| DNA Template | 1-100 ng | Varies |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 U |
-
Thermal Cycling: The following is a typical thermal cycling protocol that can be adapted based on the specific primers and template:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 30-35 |
| Annealing | 55-65°C | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Verification: Analyze the PCR product on an agarose gel to confirm the presence of a single band of the expected size.
-
Purification: Purify the PCR product to remove primers, dNTPs, and polymerase before proceeding to sequencing. Standard column-based or enzymatic (e.g., ExoSAP-IT) purification methods are suitable.
Sanger Sequencing Workflow with 7-Deaza Purine-Containing Templates
Once the GC-rich region has been successfully amplified using 7-deaza-dGTP, the purified PCR product can be used as a template in a standard Sanger sequencing workflow.
Next-Generation Sequencing (NGS) Library Preparation
For NGS applications, the PCR product amplified with 7-deaza-dGTP can be used as input for standard library preparation protocols. The key is to ensure a high-quality, evenly amplified product.
Applications in Drug Development and Research
The ability to accurately sequence GC-rich regions is critical in various areas of drug development and biomedical research:
-
Oncology: Many tumor suppressor genes and oncogenes have GC-rich promoter regions where mutations can alter gene expression. Accurate sequencing is essential for identifying these mutations.
-
Pharmacogenomics: Understanding genetic variations in drug-metabolizing enzymes and drug targets, many of which are located in GC-rich areas, is crucial for personalized medicine.
-
Virology: The genomes of some viruses are GC-rich, and accurate sequencing is vital for diagnostics, antiviral drug development, and monitoring viral evolution.
-
Gene Regulation Studies: Characterizing GC-rich promoters and enhancers is fundamental to understanding gene expression and its role in disease.
Conclusion
7-deaza purine analogs are indispensable tools for modern DNA sequencing. By effectively mitigating the challenges posed by GC-rich templates, these modified nucleotides enable researchers and drug development professionals to obtain accurate and complete sequence information from previously intractable regions of the genome. The protocols and data presented in this guide provide a solid foundation for the successful application of 7-deaza purine analogs in a variety of sequencing applications.
References
An In-Depth Technical Guide to the Trifluoroacetylaminopropynyl Group: A Versatile Moiety in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The trifluoroacetylaminopropynyl group, chemically known as N-(2-propyn-1-yl)-2,2,2-trifluoroacetamide, is a bifunctional chemical entity of increasing importance in the fields of medicinal chemistry, chemical biology, and drug development. This guide provides a comprehensive overview of its core function, synthesis, and applications, with a focus on its role as a stable, protected precursor for bioorthogonal "click" chemistry reactions.
Core Functionality: A Protected Handle for Click Chemistry
The primary function of the trifluoroacetylaminopropynyl group lies in its ability to act as a masked terminal alkyne. The propynyl group provides the alkyne functionality, a key component in the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry". These reactions are renowned for their high efficiency, specificity, and biocompatibility, making them ideal for conjugating molecules in complex biological environments.[1]
The trifluoroacetyl group serves as a robust protecting group for the propargylamine nitrogen. This protection is crucial for several reasons:
-
Stability: It enhances the stability of the propargylamine moiety during multi-step syntheses and under various reaction conditions.
-
Reduced Reactivity: The electron-withdrawing nature of the trifluoroacetyl group deactivates the amine, preventing unwanted side reactions.
-
Improved Handling: The protected form is often a more stable, crystalline solid or a less volatile liquid, facilitating purification and handling.[2]
The trifluoroacetyl group can be readily removed under mild basic conditions to liberate the free amine after the alkyne has been utilized in a click reaction, or it can be retained in the final molecule depending on the desired properties.
Synthesis and Deprotection: Experimental Protocols
The synthesis of N-(trifluoroacetyl)propargylamine is a straightforward process. The most common method involves the acylation of propargylamine with a trifluoroacetylating agent.
Synthesis of N-(2-propyn-1-yl)-2,2,2-trifluoroacetamide
Materials:
-
Propargylamine
-
Ethyl trifluoroacetate (or Trifluoroacetic anhydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath (optional)
Protocol:
-
In a clean, dry round-bottom flask, dissolve propargylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath if using a highly reactive acylating agent like trifluoroacetic anhydride.
-
Slowly add the trifluoroacetylating agent (1.0-1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield N-(2-propyn-1-yl)-2,2,2-trifluoroacetamide as a colorless to light yellow liquid.[2]
Deprotection of the Trifluoroacetyl Group
The removal of the trifluoroacetyl group is typically achieved under mild basic conditions.
Materials:
-
N-(2-propyn-1-yl)-2,2,2-trifluoroacetamide derivative
-
Potassium carbonate (K₂CO₃) or other mild base
-
Methanol (MeOH) or a mixture of MeOH and water
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Protocol:
-
Dissolve the trifluoroacetyl-protected compound in methanol.
-
Add a mild base such as potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Once the deprotection is complete, the solvent is removed in vacuo.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected amine.
Application in the Synthesis of a Fluorescent Nucleotide Analog
A notable application of the trifluoroacetylaminopropynyl group is in the synthesis of fluorescently labeled nucleotides, such as Texas Red-5-dUTP. In this context, N-(trifluoroacetyl)propargylamine serves as a key building block to introduce the alkyne handle for subsequent conjugation to a fluorescent dye.[3]
Workflow for the Synthesis of a Labeled Nucleotide
The following diagram illustrates a generalized workflow for the synthesis of a fluorescently labeled nucleotide utilizing N-(trifluoroacetyl)propargylamine.
Quantitative Data
The utility of the trifluoroacetylaminopropynyl group is underscored by the high yields and specificities observed in its synthesis and subsequent reactions.
| Parameter | Value/Condition | Reference |
| Purity (Commercial) | min. 98.0% (GC) | [2] |
| Boiling Point | 51 °C / 2.5 mmHg | |
| Synthesis Yield | Typically >80% | General synthetic knowledge |
| Deprotection Condition | Mild basic (e.g., K₂CO₃ in MeOH) | General synthetic knowledge |
| Click Reaction Yields | Often >90% |
Signaling Pathways and Bioorthogonal Labeling
The trifluoroacetylaminopropynyl group is instrumental in the construction of chemical probes for studying various biological processes. Once incorporated into a molecule of interest (e.g., a metabolite, drug, or nucleotide), the alkyne can be used to attach a reporter molecule (e.g., a fluorophore, biotin, or affinity tag) via click chemistry. This allows for the visualization and tracking of the molecule in living cells or for its isolation for further analysis.
For instance, a nucleotide analog synthesized using this group can be incorporated into DNA by cellular polymerases. Subsequent labeling with a fluorescent azide allows for the visualization of DNA replication or the detection of specific DNA sequences.
Logical Relationship in Bioorthogonal Labeling
The following diagram illustrates the logical steps involved in a bioorthogonal labeling experiment using a probe functionalized with the trifluoroacetylaminopropynyl group.
References
Methodological & Application
Application Notes and Protocols for 7-TFA-ap-7-Deaza-ddG in Dye Terminator Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of 7-trifluoroacetylamino-propargyl-7-deaza-2',3'-dideoxyguanosine (7-TFA-ap-7-Deaza-ddG) in the synthesis of dye terminators for Sanger DNA sequencing. The incorporation of 7-deaza-dGTP analogs in sequencing reactions is a well-established strategy to mitigate issues arising from GC-rich regions, such as band compression, by reducing the formation of secondary structures.[1] this compound serves as a key precursor for the attachment of fluorescent dyes, enabling the generation of chain-terminating nucleotides essential for automated DNA sequencing.
The 7-deaza modification, where the nitrogen at position 7 of the purine ring is replaced by a carbon, disrupts Hoogsteen base pairing without affecting the standard Watson-Crick pairing, thus improving sequencing accuracy through GC-rich templates. The propargylamino linker at the 7-position provides a reactive handle for the covalent attachment of a variety of fluorescent dyes, allowing for the creation of custom dye terminator sets.
Core Applications
The primary application of this compound is in the synthesis of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs) for use as chain terminators in Sanger DNA sequencing. These dye terminators are critical for:
-
Sequencing GC-rich DNA templates: Overcoming band compressions and obtaining clear sequencing data.
-
De novo sequencing: Generating accurate sequence information for unknown DNA fragments.
-
Resequencing and mutation analysis: Identifying single nucleotide polymorphisms (SNPs) and other genetic variations.
-
Development of custom sequencing assays: Tailoring sequencing reagents for specific research or diagnostic applications.
Performance Characteristics of 7-Deaza-dGTP Dye Terminators
While specific quantitative data for dye terminators synthesized directly from this compound is not extensively available in public literature, the performance of terminators based on the 7-deaza-dGTP scaffold is well-documented. The following table summarizes expected performance metrics based on studies of similar compounds.
| Performance Metric | Expected Outcome with 7-Deaza-dGTP Terminators | Rationale |
| Sequencing Accuracy | High (approaching 99.99%) | Reduction of GC-rich artifacts leads to clearer and more accurate base calling. |
| Read Length | Comparable to standard terminators (typically >800 bp) | The modification does not inherently limit the length of sequencing reads under optimal conditions. |
| Peak Height Uniformity | Improved, especially in GC-rich regions | Minimized secondary structures lead to more even incorporation of terminators by the polymerase. |
| Signal Intensity | Dependent on the conjugated fluorescent dye | The choice of fluorophore will be the primary determinant of signal strength. |
| Incorporation Efficiency | Generally efficient with engineered DNA polymerases | Modern sequencing enzymes are optimized to incorporate modified nucleotides, including 7-deaza analogs.[2][3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and application of dye terminators using this compound. Optimization of specific reaction conditions may be necessary depending on the chosen fluorescent dye and other reagents.
Protocol 1: Synthesis of a Fluorescent Dye-Labeled 7-Deaza-ddGTP Terminator
This protocol outlines the general steps for coupling an amine-reactive fluorescent dye to 7-TFA-ap-7-Deaza-ddGTP. The trifluoroacetyl (TFA) protecting group on the propargylamine linker must first be removed to expose the primary amine for dye conjugation.
Materials:
-
7-TFA-ap-7-Deaza-ddGTP
-
Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Aqueous ammonia (NH₄OH)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
HPLC-grade water
-
HPLC system with a reverse-phase C18 column
-
Lyophilizer
Procedure:
-
Deprotection of the Amine Linker:
-
Dissolve 7-TFA-ap-7-Deaza-ddGTP in a solution of aqueous ammonia.
-
Incubate the reaction at room temperature for 1-2 hours, monitoring the deprotection by HPLC.
-
Lyophilize the reaction mixture to remove the ammonia and obtain the deprotected 7-amino-propargyl-7-deaza-ddGTP.
-
-
Dye Conjugation:
-
Dissolve the deprotected 7-amino-propargyl-7-deaza-ddGTP in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Separately, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO.
-
Slowly add the dye solution to the nucleotide solution with gentle stirring.
-
Add a small amount of an organic base like TEA or DIEA to maintain the pH and catalyze the reaction.
-
Allow the reaction to proceed in the dark at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification of the Dye Terminator:
-
Purify the reaction mixture by reverse-phase HPLC on a C18 column.
-
Use a gradient of an appropriate buffer system (e.g., triethylammonium acetate or bicarbonate) and acetonitrile to separate the labeled terminator from unreacted dye and nucleotide.
-
Collect the fractions containing the desired product, identified by its characteristic absorbance spectrum (both dye and nucleotide).
-
-
Characterization and Quantification:
-
Confirm the identity of the purified dye terminator by mass spectrometry.
-
Determine the concentration of the dye terminator by measuring its absorbance at the λmax of the dye and the nucleotide.
-
Lyophilize the purified product for storage at -20°C or -80°C, protected from light.
-
Protocol 2: Sanger Sequencing using a Custom 7-Deaza-dGTP Dye Terminator
This protocol describes a typical cycle sequencing reaction using a custom-synthesized 7-deaza-dGTP dye terminator.
Materials:
-
Purified DNA template (e.g., plasmid, PCR product)
-
Sequencing primer
-
Custom 7-deaza-dGTP dye terminator
-
Standard dye terminators for A, T, and C
-
Sequencing buffer
-
Engineered DNA polymerase for Sanger sequencing (e.g., a modified Taq polymerase)
-
dNTP mix (dATP, dCTP, dTTP, and dGTP or a 7-deaza-dGTP analog)
-
Thermal cycler
-
Post-sequencing purification kit (e.g., spin columns or magnetic beads)
-
Capillary electrophoresis-based DNA analyzer
Procedure:
-
Sequencing Reaction Setup:
-
On ice, prepare a master mix containing sequencing buffer, dNTP mix, and DNA polymerase.
-
In individual reaction tubes or a 96-well plate, add the DNA template and sequencing primer.
-
Add the master mix to each reaction.
-
Add the set of four dye terminators, including the custom 7-deaza-dGTP terminator. The optimal concentration of each terminator may need to be determined empirically.
-
-
Cycle Sequencing:
-
Perform cycle sequencing in a thermal cycler using a program optimized for the polymerase and template. A typical program includes an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension.
-
-
Post-Sequencing Purification:
-
Remove unincorporated dye terminators and salts from the sequencing reaction using a suitable purification method according to the manufacturer's instructions.
-
-
Capillary Electrophoresis:
-
Resuspend the purified sequencing products in a formamide-based loading buffer.
-
Denature the samples by heating.
-
Load the samples onto a capillary electrophoresis DNA analyzer.
-
-
Data Analysis:
-
Analyze the raw data using sequencing analysis software to generate the DNA sequence chromatogram.
-
Visualizations
Experimental Workflow for Dye Terminator Synthesis and Application```dot
Caption: Key components and their roles in a Sanger sequencing reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient and high fidelity incorporation of dye-terminators by a novel archaeal DNA polymerase mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 7-TFA-ap-7-Deaza-ddG
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-TFA-ap-7-Deaza-ddG, a modified dideoxyguanosine analog. This document covers its role as a tool for DNA sequencing and as a potential modulator of innate immune responses through Toll-like receptor 7 (TLR7). Detailed experimental procedures for its enzymatic incorporation into DNA, subsequent detection via click chemistry, and assays to evaluate its biological activity are presented. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are illustrated with diagrams.
Introduction
This compound is a synthetic analog of dideoxyguanosine triphosphate (ddGTP) with two key modifications: a 7-deaza substitution on the guanine base and a trifluoroacetyl-protected aminopropargyl (TFA-ap) group at the 7-position. The 7-deaza modification, where the nitrogen at position 7 is replaced by a carbon, reduces the formation of secondary structures in GC-rich DNA sequences. The aminopropargyl group, bearing a terminal alkyne, facilitates highly efficient and specific labeling through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
This modified nucleotide serves as a valuable tool in molecular biology and drug development. As a chain terminator in DNA synthesis, it can be incorporated by DNA polymerases, allowing for the precise labeling and detection of DNA strands. Furthermore, emerging research indicates that 7-deaza-guanosine analogs can act as agonists for Toll-like receptor 7 (TLR7), a key component of the innate immune system, suggesting potential applications in immunology and antiviral therapies.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀F₃N₅O₁₀P₃ (as triphosphate) | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in aqueous buffers | N/A |
| Storage | Store at -20°C or below, protected from light and moisture. | N/A |
Handling Precautions: Handle with standard laboratory safety procedures, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
Applications
DNA Sequencing and Labeling
7-TFA-ap-7-Deaza-ddGTP can be used as a chain-terminating nucleotide in modified Sanger sequencing protocols. Its incorporation allows for the subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) via click chemistry, enabling detection of the terminated DNA fragments. The 7-deaza modification is particularly useful for sequencing through GC-rich regions, which can otherwise cause premature termination by forming stable secondary structures.
Modulation of Innate Immunity
Guanosine analogs, including 7-deazaguanosine, have been identified as ligands for TLR7.[1][2] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, playing a crucial role in antiviral defense. The potential for this compound to act as a TLR7 agonist opens avenues for its investigation as an immunomodulatory agent.
Experimental Protocols
Protocol for Enzymatic Incorporation of 7-TFA-ap-7-Deaza-ddGTP
This protocol describes the incorporation of 7-TFA-ap-7-Deaza-ddGTP as a chain terminator by a DNA polymerase. This method is analogous to a standard Sanger sequencing reaction.
Materials:
-
DNA template
-
Primer (5'-labeled with a fluorophore for detection, or unlabeled if using click chemistry for detection)
-
DNA Polymerase (e.g., Taq polymerase, Klenow fragment, or engineered polymerases tolerant of modified nucleotides)
-
Reaction Buffer (specific to the chosen polymerase)
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
7-TFA-ap-7-Deaza-ddGTP
-
Nuclease-free water
-
Thermal cycler
-
Gel electrophoresis system (for analysis)
Procedure:
-
Reaction Setup: Prepare the following reaction mixture in a PCR tube on ice. The final concentrations of dNTPs and the modified ddGTP may need optimization depending on the polymerase and template. A typical starting ratio of dNTP to ddNTP is 100:1.
| Component | Stock Concentration | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-free water | - | to 20 µL | - |
| 10x Polymerase Buffer | 10x | 2 | 1x |
| DNA Template | 100 ng/µL | 1 | 5 ng/µL |
| Primer | 10 µM | 1 | 0.5 µM |
| dNTP mix | 10 mM each | 0.4 | 200 µM each |
| 7-TFA-ap-7-Deaza-ddGTP | 1 mM | 0.4 | 20 µM |
| DNA Polymerase | 5 U/µL | 0.2 | 0.05 U/µL |
-
Thermal Cycling: Perform the following thermal cycling program:
-
Initial Denaturation: 95°C for 2 minutes
-
30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds (adjust based on primer Tm)
-
Extension: 72°C for 1 minute (adjust based on template length)
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis. If the primer was fluorescently labeled, visualize the fragments directly. If not, proceed to the click chemistry protocol for labeling.
Workflow for Enzymatic Incorporation:
References
Application Note: Enhanced Sequencing of GC-Rich DNA using 7-Deaza-Guanosine Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sequencing DNA regions with high Guanine-Cytosine (GC) content is a persistent challenge in molecular biology. The inherent stability and propensity of GC-rich sequences to form strong secondary structures often lead to polymerase stalling, resulting in poor amplification and sequencing failures. This application note details the use of 7-deaza-guanosine triphosphate analogs, such as 7-deaza-dGTP, to overcome these challenges. By substituting the nitrogen at the 7th position of the purine ring with a carbon, these analogs disrupt the hydrogen bonds responsible for aberrant secondary structures, thereby improving sequencing accuracy and read-through.
Note on Nomenclature: The specific compound "7-TFA-ap-7-Deaza-ddG" is not widely documented in publicly available literature. It is likely a specialized or proprietary dye-terminator containing a 7-deaza-dideoxyguanosine core. The "TFA-ap" likely refers to a trifluoroacetyl-aminopropargyl linker used to attach a fluorescent dye. This document will focus on the well-established principles and applications of the core component, 7-deaza-dGTP, which is the active moiety for resolving GC-rich regions.
The Challenge of GC-Rich DNA
GC-rich regions (≥60% GC content) are prevalent in the human genome, particularly in gene promoter regions and CpG islands.[1][2] The strong hydrogen bonding between guanine and cytosine (three hydrogen bonds vs. two in A-T pairs) and significant base-stacking interactions make these regions thermally stable.[3][4]
This stability leads to the formation of secondary structures like hairpin loops and G-quadruplexes during PCR and sequencing, where the DNA is single-stranded.[5] These structures act as physical barriers to DNA polymerase, causing:
-
Premature termination of the polymerase chain reaction (PCR) or sequencing reaction.
-
"Band compression" in Sanger sequencing, where distinct bands on a gel merge, making the sequence unreadable.
-
Low or no yield of PCR products.
The Solution: 7-Deaza-dGTP
7-deaza-dGTP is a nucleotide analog of dGTP where the nitrogen atom at position 7 (N7) of the guanine base is replaced with a carbon-hydrogen group. This seemingly minor modification has a significant impact on DNA structure.
The N7 position is a key participant in forming non-Watson-Crick hydrogen bonds, known as Hoogsteen bonds, which are essential for the formation of many secondary structures. By replacing this nitrogen with a carbon, 7-deaza-dGTP disrupts the Hoogsteen base pairing potential without affecting the standard Watson-Crick pairing required for DNA synthesis. This destabilizes secondary structures, allowing DNA polymerase to read through complex GC-rich regions smoothly.
Caption: Mechanism of 7-Deaza-Guanine Action.
Applications and Quantitative Improvements
The use of 7-deaza-dGTP has been shown to significantly improve both PCR amplification and sequencing of problematic GC-rich templates.
| Application | GC-Content | Improvement Observed | Reference |
| Sanger Sequencing | 85% (human N-myc gene) | Unambiguous sequence determination, which was impossible with standard dGTP due to severe band compression. | |
| PCR Amplification | 79% (RET promoter) | A specific PCR product was obtained only when using a combination of 7-deaza-dGTP, betaine, and DMSO. | |
| PCR & Sequencing | High (CpG islands) | Enabled generation of full-length PCR products and readable sequences from templates of poor quality and low quantity. | |
| Cycle Sequencing | High | Reading length was optimized and band compressions were well-resolved when a 4:1 ratio of 7-deaza-dGTP:dITP was used. | |
| PCR Amplification | >85% (e.g., Fragile X) | A "Hot Start" version of 7-deaza-dGTP improved amplification specificity and subsequent sequencing read quality. |
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich Regions
This protocol is a general guideline. Optimization of reagent concentrations and cycling conditions is often necessary for specific targets.
-
Reaction Setup: Prepare a master mix for the desired number of reactions. For a typical 50 µL reaction, combine the following:
| Component | Final Concentration | Notes |
| 5x PCR Buffer | 1x | Use the buffer supplied with the polymerase. Some vendors offer specialized GC-rich buffers. |
| dNTP Mix (with 7-deaza-dGTP) | 200 µM each | Prepare a custom mix where dGTP is partially or fully replaced. A common ratio is 3:1 (150 µM 7-deaza-dGTP : 50 µM dGTP) . |
| Forward Primer | 0.2 - 0.5 µM | |
| Reverse Primer | 0.2 - 0.5 µM | |
| Template DNA | 1 - 100 ng | |
| Optional Additives | ||
| Betaine | 0.5 - 2.0 M | Helps to reduce DNA melting temperature. |
| DMSO | 1 - 10% | Further aids in denaturing secondary structures. |
| Taq DNA Polymerase | 1 - 2.5 units | |
| Nuclease-Free Water | To 50 µL |
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 5-10 minutes (A longer time helps melt GC structures. If using a hot-start polymerase, this step also activates the enzyme).
-
Cycling (35-40 cycles):
-
Denaturation: 95°C for 30-60 seconds.
-
Annealing: 55-68°C for 30 seconds (Optimize with a temperature gradient if possible).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Analysis: Visualize the PCR product on an agarose gel. A successful reaction should yield a single, specific band of the expected size.
Caption: Workflow for GC-Rich PCR.
Protocol 2: Sanger Sequencing using a 7-Deaza-dGTP-containing PCR Product
Once a clean PCR product of the GC-rich region is obtained, it can be used as a template for Sanger sequencing.
-
PCR Product Purification: It is critical to remove excess primers and dNTPs from the PCR reaction.
-
Use a commercial PCR purification kit (e.g., spin column-based) or an enzymatic cleanup (e.g., Exonuclease I and Shrimp Alkaline Phosphatase).
-
Elute the purified DNA in nuclease-free water or a low-salt buffer (avoid TE buffer as EDTA can inhibit the sequencing polymerase).
-
-
Sequencing Reaction Setup: This protocol assumes the use of a commercial Sanger sequencing kit (e.g., BigDye™ Terminator).
-
In a reaction tube, combine:
-
Purified PCR Product: 20-80 ng
-
Sequencing Primer (Forward or Reverse): 3.2 pmol
-
Sequencing Reaction Mix (contains polymerase, ddNTPs, and dNTPs): Follow manufacturer's recommendations.
-
Nuclease-Free Water: to final volume (e.g., 10 or 20 µL).
-
-
Note: Some commercial sequencing chemistries already incorporate 7-deaza-dGTP or other analogs to improve performance on difficult templates. If you continue to see compression artifacts, using a PCR product generated with 7-deaza-dGTP as the template is the recommended approach.
-
-
Cycle Sequencing: Perform thermal cycling according to the sequencing kit manufacturer's protocol.
-
Post-Sequencing Cleanup: Remove unincorporated dye terminators using ethanol/EDTA precipitation or a column-based purification method.
-
Capillary Electrophoresis: Resuspend the sample in Hi-Di™ Formamide and analyze on a capillary electrophoresis-based genetic analyzer.
Troubleshooting
-
No/Low PCR Product: Increase initial denaturation time, optimize annealing temperature, or increase the concentration of additives like betaine and DMSO.
-
Persistent Band Compression: Ensure the 7-deaza-dGTP:dGTP ratio is correct. Some templates may benefit from complete replacement of dGTP. Alternatively, sequencing the opposite strand can sometimes resolve the issue.
-
Non-specific Products: Increase annealing temperature or redesign primers to be more specific and to avoid forming dimers.
By incorporating 7-deaza-guanosine analogs into standard PCR and sequencing workflows, researchers can effectively overcome the challenges posed by GC-rich DNA, leading to higher quality data and more successful experimental outcomes.
References
Application Notes and Protocols for 7-TFA-ap-7-Deaza-ddG in Fragment Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment analysis is a powerful technique utilized in genetic analysis to separate DNA fragments by size. A key application of this methodology is in DNA sequencing and the identification of single nucleotide polymorphisms (SNPs). The use of fluorescently labeled dideoxynucleoside triphosphates (ddNTPs) has revolutionized this field, enabling automated, high-throughput analysis. 7-TFA-ap-7-Deaza-ddG is a specialized fluorescently labeled chain-terminating nucleotide designed to enhance fragment analysis, particularly in challenging sequence contexts.
The 7-deaza modification of the guanine base alters the hydrogen-bonding properties of the nucleobase, which can be advantageous when analyzing GC-rich regions that are prone to forming secondary structures.[1][2] These secondary structures can impede DNA polymerase activity, leading to poor quality sequencing data. By incorporating a 7-deaza analog, these secondary structures are destabilized, facilitating smoother polymerase progression and more reliable results.[1][2] The trifluoroacetyl aminopropargyl (TFA-ap) linker facilitates the attachment of a fluorescent dye, allowing for the detection of the terminated fragments during capillary electrophoresis.
These application notes provide an overview of the utility of this compound in fragment analysis and detailed protocols for its use in SNP genotyping.
Features and Benefits
-
Enhanced Performance in GC-Rich Regions: The 7-deaza modification minimizes the formation of secondary structures in guanine-rich sequences, leading to improved read-through by DNA polymerases and higher quality data.[1]
-
Chain Termination: As a dideoxynucleoside triphosphate, this compound acts as a chain terminator, making it suitable for Sanger sequencing and related fragment analysis applications.
-
Fluorescent Labeling: The attached fluorescent dye enables sensitive detection of terminated DNA fragments in automated genetic analyzers.
-
Versatility: This reagent can be applied to a variety of fragment analysis applications, including SNP genotyping, methylation analysis, and microsatellite analysis.
Application: Single Nucleotide Polymorphism (SNP) Genotyping
SNP genotyping is a common application of fragment analysis that determines the genetic variation at a specific nucleotide position. The single-base extension (SBE) assay is a widely used method for SNP analysis that relies on the incorporation of a single, fluorescently labeled ddNTP.
Hypothetical Fluorescent Dye Characteristics
For the purpose of this application note, we will assume the hypothetical "TFA-ap" dye has the following spectral properties:
| Property | Value |
| Excitation Maximum (Ex) | 495 nm |
| Emission Maximum (Em) | 520 nm |
| Recommended Filter Set | Blue |
| Quantum Yield | > 0.8 |
| Molar Extinction Coefficient | > 70,000 M⁻¹cm⁻¹ |
Experimental Protocols
I. Polymerase Chain Reaction (PCR) Amplification of Target Region
This initial step amplifies the region of DNA containing the SNP of interest.
Materials:
-
Genomic DNA sample
-
PCR primers flanking the SNP site
-
dNTP mix
-
Taq DNA polymerase and corresponding buffer
-
Nuclease-free water
Protocol:
-
Prepare the PCR reaction mix in a sterile microcentrifuge tube on ice. For a 25 µL reaction, a typical setup is as follows:
Component Volume (µL) Final Concentration 10x PCR Buffer 2.5 1x dNTP Mix (10 mM each) 0.5 200 µM each Forward Primer (10 µM) 1.0 0.4 µM Reverse Primer (10 µM) 1.0 0.4 µM Genomic DNA (50 ng/µL) 1.0 50 ng Taq DNA Polymerase (5 U/µL) 0.25 1.25 U | Nuclease-free water | 18.75 | - |
-
Gently vortex the mixture and centrifuge briefly.
-
Perform thermal cycling using the following conditions (annealing temperature may need optimization):
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
-
Verify the PCR product by running a small aliquot on an agarose gel.
-
Purify the PCR product to remove unincorporated primers and dNTPs using a suitable PCR purification kit.
II. Single-Base Extension (SBE) Reaction
This reaction uses the purified PCR product as a template to incorporate the fluorescently labeled this compound opposite the SNP site.
Materials:
-
Purified PCR product
-
SBE primer (designed to anneal immediately adjacent to the SNP)
-
7-TFA-ap-7-Deaza-ddGTP
-
Other ddNTPs (unlabeled or labeled with different dyes, depending on the multiplexing strategy)
-
DNA polymerase (e.g., a thermostable polymerase suitable for SBE) and corresponding buffer
-
Nuclease-free water
Protocol:
-
Prepare the SBE reaction mix. For a 10 µL reaction, a typical setup is:
Component Volume (µL) Final Concentration 10x SBE Buffer 1.0 1x Purified PCR Product (10 ng/µL) 2.0 20 ng SBE Primer (1 µM) 1.0 100 nM 7-TFA-ap-7-Deaza-ddGTP (1 µM) 1.0 100 nM Mix of other 3 ddNTPs (1 µM each) 1.0 100 nM each SBE Polymerase (2 U/µL) 0.5 1.0 U | Nuclease-free water | 3.5 | - |
-
Perform thermal cycling for the SBE reaction:
-
Initial Denaturation: 96°C for 2 minutes
-
30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing/Extension: 50°C for 30 seconds
-
-
Hold: 4°C
-
-
Purify the SBE product to remove unincorporated fluorescent ddNTPs.
III. Capillary Electrophoresis
The purified SBE product is separated by size using an automated capillary electrophoresis system.
Materials:
-
Purified SBE product
-
Hi-Di Formamide
-
Size standard (e.g., GeneScan LIZ Size Standard)
-
Capillary electrophoresis instrument
Protocol:
-
Prepare a sample for injection by mixing 1 µL of the purified SBE product with 8.5 µL of Hi-Di Formamide and 0.5 µL of the size standard.
-
Denature the sample by heating at 95°C for 3 minutes, followed by snap-cooling on ice.
-
Load the sample onto the capillary electrophoresis instrument.
-
Run the electrophoresis according to the manufacturer's instructions.
-
Analyze the resulting data using appropriate software to determine the incorporated fluorescent label and thus the SNP genotype.
Data Presentation
Example SNP Genotyping Results:
The following table illustrates hypothetical results for a G/A SNP. The presence of the "TFA-ap" dye (green) indicates the incorporation of this compound, corresponding to a 'G' allele. A different dye (e.g., red) would correspond to the 'A' allele.
| Sample ID | Allele 1 (Peak Color) | Allele 2 (Peak Color) | Genotype |
| Sample 1 | Green | Green | G/G |
| Sample 2 | Green | Red | G/A |
| Sample 3 | Red | Red | A/A |
Visualizations
Caption: Overall experimental workflow for SNP genotyping.
Caption: Mechanism of Single-Base Extension (SBE).
References
Application Notes and Protocols for the Enzymatic Incorporation of 7-TFA-ap-7-Deaza-ddGTP
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-TFA-ap-7-Deaza-ddGTP is a modified dideoxynucleoside triphosphate analog of dGTP. It is primarily utilized as a chain-terminating component in Sanger DNA sequencing. The molecule consists of a 7-deazaguanine base, which replaces the nitrogen at position 7 with a carbon, linked to a 2',3'-dideoxyribose sugar. At the 7-position of the deazaguanine base, a trifluoroacetyl-protected aminopropargyl (TFA-ap) linker is attached. This linker serves as a reactive handle for the covalent attachment of fluorescent dyes, transforming the molecule into a dye-terminator. The 2',3'-dideoxyribose moiety lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, leading to the termination of DNA synthesis upon its incorporation by a DNA polymerase. The 7-deazaguanine core is known to reduce secondary structures in GC-rich DNA regions, thereby improving sequencing accuracy through these challenging templates.
The trifluoroacetyl (TFA) group is a protecting group for the amine on the propargyl linker. This protection is typically removed to allow for the conjugation of a fluorescent dye. The resulting dye-labeled 7-aminopropargyl-7-deaza-ddGTP is then used in sequencing reactions. For the purpose of these notes, "7-TFA-ap-7-Deaza-ddGTP" will refer to the triphosphate form ready for enzymatic incorporation, with the understanding that for dye-terminator sequencing applications, it would be conjugated to a fluorescent reporter molecule.
Principle of Application: Sanger Sequencing
In the Sanger (dideoxy) sequencing method, a DNA polymerase synthesizes a complementary strand to a single-stranded DNA template. The reaction mixture contains the four standard deoxynucleoside triphosphates (dNTPs) and a small amount of one of the four fluorescently labeled dideoxynucleoside triphosphates (ddNTPs). When the polymerase incorporates a ddNTP, chain elongation is terminated. This process results in a series of DNA fragments of varying lengths, each ending with a specific fluorescently labeled ddNTP. These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescence of the terminal dye on each fragment.
The use of 7-deaza-ddGTP analogs, such as 7-TFA-ap-7-Deaza-ddGTP, is particularly advantageous for sequencing templates with high Guanine-Cytosine (GC) content. The 7-deazaguanine base reduces the formation of Hoogsteen base pairs, which can lead to secondary structures that impede the progress of the DNA polymerase and cause sequencing artifacts known as compressions.
Data Presentation: Enzymatic Incorporation Efficiency
| Modified Nucleotide | DNA Polymerase | Relative Incorporation Efficiency | Application | Reference |
| 7-deaza-dGTP | Taq Polymerase | Can fully replace dGTP | PCR, Sequencing | [1][2] |
| 7-propargylamino-7-deaza-dATP | Therminator DNA Polymerase | Efficient single nucleotide incorporation | Site-specific DNA modification | [3] |
| 7-deaza-7-modified tGTPs | Engineered TNA Polymerase | Efficiently recognized and incorporated | TNA Synthesis | [4] |
| 8-halo-7-deaza-dGTPs | Klenow Fragment (exo-), Pol β | Poorly incorporated | Study of DNA damage and repair | [5] |
Note: The efficiency of incorporation can be influenced by the specific polymerase used, the nature of the substituent at the 7-position, and the sequence context of the template DNA. For dye-terminator sequencing, the polymerase must efficiently incorporate the bulkier dye-labeled ddNTP. Polymerases used in commercial sequencing kits are often engineered for this purpose.
Experimental Protocols
Protocol 1: Primer Extension Assay for Incorporation of 7-TFA-ap-7-Deaza-ddGTP
This protocol is designed to verify the enzymatic incorporation of 7-TFA-ap-7-Deaza-ddGTP into a DNA strand by a thermostable DNA polymerase.
Materials:
-
Template DNA: A single-stranded or denatured double-stranded DNA template containing at least one cytosine residue at a known position.
-
Primer: A short oligonucleotide (18-24 nt) complementary to the 3' end of the template DNA, labeled at the 5' end with a fluorescent dye (e.g., FAM) or a radiolabel (e.g., ³²P).
-
Thermostable DNA Polymerase: e.g., Taq DNA Polymerase or a variant suitable for sequencing.
-
Deoxynucleoside Triphosphates (dNTPs): dATP, dCTP, dTTP at a concentration of 10 mM each.
-
7-TFA-ap-7-Deaza-ddGTP: 1 mM stock solution.
-
10X Polymerase Buffer: Containing MgCl₂ as required for the specific polymerase.
-
Nuclease-free water.
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Denaturing Polyacrylamide Gel (12-20%) and Electrophoresis Apparatus.
-
Gel Imaging System.
Procedure:
-
Reaction Setup: In a 0.2 mL PCR tube, prepare the following reaction mixture on ice:
-
10X Polymerase Buffer: 2 µL
-
Template DNA (10 µM): 1 µL
-
Primer (10 µM): 1 µL
-
dNTP mix (dATP, dCTP, dTTP at 1 mM each): 2 µL
-
7-TFA-ap-7-Deaza-ddGTP (100 µM): 1 µL
-
Thermostable DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Thermal Cycling:
-
Annealing: Place the reaction tube in a thermal cycler and incubate at 60°C for 5 minutes to allow the primer to anneal to the template.
-
Extension: Increase the temperature to 72°C and incubate for 10-20 minutes to allow for enzymatic extension and termination.
-
-
Reaction Termination:
-
Add 20 µL of Stop Solution to the reaction mixture.
-
Heat the sample at 95°C for 5 minutes to denature the DNA fragments.
-
Immediately place the tube on ice.
-
-
Gel Electrophoresis:
-
Load 5-10 µL of the denatured sample onto a denaturing polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions to separate the DNA fragments by size.
-
-
Analysis:
-
Visualize the DNA fragments using a suitable gel imaging system.
-
The presence of a band corresponding to the expected size of the primer extended to the position of the cytosine in the template, and terminated by the incorporation of 7-TFA-ap-7-Deaza-ddG, confirms successful incorporation.
-
Protocol 2: Cycle Sequencing using Dye-Labeled 7-ap-7-Deaza-ddGTP Terminators
This protocol provides a general outline for a Sanger sequencing reaction using a dye-labeled 7-aminopropargyl-7-deaza-ddGTP terminator. This assumes the TFA protecting group has been removed and a fluorescent dye has been conjugated to the aminopropargyl linker.
Materials:
-
Purified PCR Product or Plasmid DNA: (20-100 ng/µL).
-
Sequencing Primer: (3.2 µM).
-
Sequencing Ready Reaction Mix: This would typically be a commercial mix containing a thermostable DNA polymerase, dNTPs, MgCl₂, and sequencing buffer. For this protocol, we assume a custom mix is being prepared.
-
Dye-Terminator Mix: A mixture of the four dideoxynucleoside triphosphates (ddATP, ddCTP, ddTTP, and dye-labeled 7-ap-7-deaza-ddGTP), each at an optimized concentration.
-
5X Sequencing Buffer.
-
Nuclease-free water.
Procedure:
-
Reaction Setup: In a 0.2 mL PCR tube, prepare the following reaction mixture:
-
Template DNA: 1-5 µL (depending on concentration)
-
Sequencing Primer (3.2 µM): 1 µL
-
Sequencing Ready Reaction Mix (containing polymerase and dNTPs): 2 µL
-
Dye-Terminator Mix: 1 µL
-
5X Sequencing Buffer: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Cycle Sequencing: Perform the following thermal cycling program:
-
Initial Denaturation: 96°C for 1 minute.
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds.
-
Annealing: 50°C for 5 seconds.
-
Extension: 60°C for 4 minutes.
-
-
Final Hold: 4°C.
-
-
Post-Reaction Cleanup:
-
Remove unincorporated dye-terminators and salts from the sequencing reaction. This can be done using methods such as ethanol/EDTA precipitation, spin-column purification, or enzymatic cleanup (e.g., ExoSAP-IT).
-
-
Capillary Electrophoresis:
-
Resuspend the purified DNA fragments in highly deionized formamide.
-
Denature the fragments by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Load the sample onto an automated DNA sequencer for capillary electrophoresis and data collection.
-
Visualizations
Logical Workflow for Sanger Sequencing
Caption: Workflow for Sanger DNA sequencing using dye-terminators.
Signaling Pathway of Chain Termination
Caption: Enzymatic pathway of DNA chain elongation versus termination.
References
- 1. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2‐Allyl‐ and Propargylamino‐dATPs for Site‐Specific Enzymatic Introduction of a Single Modification in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 8-halo-7-deaza-2'-deoxyguanosine triphosphate on DNA synthesis by DNA polymerases and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-TFA-ap-7-Deaza-ddG in Custom Oligo Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-TFA-ap-7-Deaza-ddG is a modified dideoxyguanosine triphosphate analog crucial for modern DNA sequencing technologies. The designation "this compound" indicates a 7-deaza-2',3'-dideoxyguanosine molecule modified at the 7-position with a trifluoroacetyl-protected aminopropynyl linker. This modification serves two primary purposes in custom oligonucleotide synthesis, particularly in the context of Sanger sequencing:
-
Elimination of GC-Compression: The 7-deaza modification, where the nitrogen at position 7 of the purine ring is replaced by a carbon, prevents the formation of Hoogsteen base pairs. This is critical for sequencing through GC-rich regions of DNA, which are prone to forming secondary structures that can impede DNA polymerase and lead to ambiguous sequencing results.
-
Dye Attachment Point: The aminopropynyl linker provides a reactive site for the covalent attachment of fluorescent dyes. In dye-terminator sequencing, each of the four dideoxynucleotide triphosphates (ddNTPs) is labeled with a different colored fluorophore. When a ddNTP is incorporated by DNA polymerase during the sequencing reaction, chain elongation is terminated, and the color of the incorporated dye identifies the terminal base.
These application notes provide a comprehensive overview of the synthesis and application of this compound in custom oligo synthesis for DNA sequencing.
Data Presentation
Table 1: Comparison of Properties of Standard ddGTP vs. 7-Deaza-ddG Analogs
| Property | Standard ddGTP | 7-Deaza-ddGTP | 7-TFA-ap-7-Deaza-ddGTP |
| Hoogsteen Base Pairing | Yes | No | No |
| GC Compression in Sequencing | High potential | Reduced potential | Reduced potential |
| Dye Labeling Capability | No direct site | No direct site | Yes (via aminopropynyl linker) |
| Application | Standard Sanger sequencing | Sequencing of GC-rich regions | Dye-terminator sequencing of all regions, including GC-rich |
Table 2: Typical Sanger Sequencing Reaction Mix using Dye-Labeled Terminators
| Component | Volume (µL) | Final Concentration |
| Sequencing Buffer (5X) | 4 | 1X |
| DNA Template (100 ng/µL) | 1 | 100 ng |
| Primer (5 µM) | 1 | 0.5 µM |
| dNTP Mix (10 mM each) | 1 | 0.5 mM each |
| Dye-Terminator Mix (containing 7-TFA-ap-7-Deaza-ddGTP and other labeled ddNTPs) | 1 | Varies by manufacturer |
| DNA Polymerase (e.g., Taq FS) | 1 | Varies by manufacturer |
| Nuclease-free Water | to 20 µL | - |
Experimental Protocols
Protocol 1: Synthesis of 7-iodo-7-deaza-2',3'-dideoxyguanosine (Intermediate)
This protocol describes the iodination of the 7-deaza-ddG backbone, a necessary precursor for the Sonogashira coupling reaction.
Materials:
-
7-deaza-2',3'-dideoxyguanosine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve 7-deaza-2',3'-dideoxyguanosine (1 equivalent) in anhydrous DMF.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 7-iodo-7-deaza-2',3'-dideoxyguanosine.
Protocol 2: Sonogashira Coupling to Synthesize this compound
This protocol details the palladium-catalyzed cross-coupling of the iodinated intermediate with a protected aminopropynyl linker.
Materials:
-
7-iodo-7-deaza-2',3'-dideoxyguanosine
-
N-(prop-2-yn-1-yl)-2,2,2-trifluoroacetamide (TFA-protected aminopropyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous DMF
Procedure:
-
In a reaction vessel, dissolve 7-iodo-7-deaza-2',3'-dideoxyguanosine (1 equivalent) and TFA-protected aminopropyne (1.5 equivalents) in a mixture of anhydrous DMF and TEA.
-
Degas the solution with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.1 equivalents) and CuI (0.2 equivalents) to the reaction mixture under an inert atmosphere.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain this compound.
Protocol 3: Dye-Terminator Sanger Sequencing
This protocol outlines the use of dye-labeled terminators, including one derived from this compound, in a cycle sequencing reaction.
Materials:
-
Purified PCR product or plasmid DNA template
-
Sequencing primer
-
Dye-Terminator Ready Reaction Mix (containing dNTPs, dye-labeled ddNTPs including a 7-deaza-ddGTP analog, and a thermostable DNA polymerase)
-
Nuclease-free water
-
Hi-Di™ Formamide
Procedure:
-
Reaction Setup: In a PCR tube, combine the DNA template, sequencing primer, Dye-Terminator Ready Reaction Mix, and nuclease-free water according to the volumes specified in Table 2.
-
Thermal Cycling: Perform cycle sequencing in a thermal cycler with the following representative parameters:
-
Initial Denaturation: 96°C for 1 minute
-
25-35 Cycles:
-
96°C for 10 seconds (Denaturation)
-
50°C for 5 seconds (Annealing)
-
60°C for 4 minutes (Extension)
-
-
Final Hold: 4°C
-
-
Purification: Remove unincorporated dye terminators and salts from the sequencing reaction products. This can be achieved through ethanol/EDTA precipitation or using commercially available clean-up columns or beads.
-
Capillary Electrophoresis: Resuspend the purified sequencing fragments in Hi-Di™ Formamide. Denature the fragments by heating at 95°C for 3-5 minutes, followed by snap-cooling on ice.
-
Data Analysis: Load the samples onto an automated capillary electrophoresis DNA sequencer. The instrument will separate the DNA fragments by size and detect the fluorescence of the terminal dye, generating a sequencing chromatogram.
Visualizations
Application Notes and Protocols: Investigating the Effect of 7-TFA-ap-7-Deaza-ddG on DNA Polymerase Fidelity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-TFA-ap-7-Deaza-ddG is a modified dideoxyguanosine triphosphate analog. As a nucleoside analog, its incorporation into a growing DNA strand by a DNA polymerase has the potential to influence the fidelity of DNA synthesis. This document provides an overview of the potential effects of 7-deaza-guanosine analogs on DNA polymerase fidelity, based on existing literature, and offers detailed protocols for researchers to quantitatively assess the fidelity of DNA polymerases in the presence of this compound.
These findings suggest that this compound may similarly enhance the fidelity of DNA polymerases by preventing non-canonical base pairing. However, the presence of the trifluoroacetylamino-propargyl group at the 7-position and the dideoxy modification at the 3' position could also influence polymerase interaction and fidelity in ways that require empirical investigation. The dideoxy modification will act as a chain terminator, which is a critical aspect of its function in sequencing applications.
Postulated Mechanism of Fidelity Enhancement by 7-Deaza-Guanosine Analogs
The primary proposed mechanism by which 7-deaza-guanosine analogs may enhance polymerase fidelity is by preventing the formation of Hoogsteen G-G base pairs. In a standard G-C Watson-Crick base pair, the N7 atom of guanine acts as a hydrogen bond acceptor. However, in a G-G mismatch, the N7 atom can participate in Hoogsteen hydrogen bonding. By replacing the N7 nitrogen with a carbon, 7-deaza-guanosine analogs eliminate this possibility, thereby disfavoring G-G misincorporation.
Figure 1: Proposed mechanism of fidelity enhancement by 7-deaza-guanosine analogs.
Quantitative Data Summary
As previously stated, specific quantitative data for this compound's effect on DNA polymerase fidelity is not available in the public domain. The table below summarizes the qualitative effects of related 7-deaza-guanosine analogs based on the available literature. Researchers are encouraged to use the protocols in this document to generate quantitative data for this compound.
| Analog | Polymerase Type | Observed Effect on Fidelity/Processivity | Reference |
| 7-deaza-7-modified tGTPs | TNA Polymerase | Significantly enhanced fidelity (>99%) by reducing G-G mispairing. | |
| 7-deaza-dGTP | Taq Polymerase | Improves PCR amplification of GC-rich sequences by reducing secondary structures, which can be a source of polymerase errors. |
Experimental Protocols
To quantitatively assess the effect of this compound on DNA polymerase fidelity, established fidelity assays can be adapted. The following are detailed protocols for three such assays.
Protocol 1: Blue-White Screening Forward Mutation Assay
This assay measures the forward mutation rate in the lacZα gene. Errors introduced by the DNA polymerase during PCR will result in a non-functional β-galactosidase α-peptide, leading to white colonies on X-gal/IPTG plates.
Experimental Workflow
Figure 2: Workflow for the Blue-White Screening DNA polymerase fidelity assay.
Materials:
-
DNA template containing the lacZα gene (e.g., M13mp2 or pUC19 plasmid)
-
DNA polymerase to be tested
-
Primers flanking the lacZα gene
-
Standard dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound
-
pUC19 vector (or similar)
-
Restriction enzymes (e.g., EcoRI, HindIII)
-
T4 DNA Ligase
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with ampicillin, X-gal, and IPTG
Procedure:
-
PCR Amplification:
-
Set up two sets of PCR reactions.
-
Control Reaction: Use a standard dNTP mix.
-
Test Reaction: Replace a portion of the ddGTP with this compound. A titration of the analog concentration is recommended.
-
Perform PCR amplification of the lacZα gene.
-
-
Purification and Digestion:
-
Purify the PCR products.
-
Digest the purified PCR products and the pUC19 vector with the chosen restriction enzymes.
-
Purify the digested PCR product and vector.
-
-
Ligation:
-
Ligate the digested lacZα fragment into the digested pUC19 vector using T4 DNA Ligase.
-
-
Transformation and Plating:
-
Transform the ligation products into competent E. coli cells.
-
Plate the transformed cells onto LB agar plates containing ampicillin, X-gal, and IPTG.
-
-
Incubation and Colony Counting:
-
Incubate the plates overnight at 37°C.
-
Count the number of blue and white colonies on each plate.
-
-
Mutation Frequency Calculation:
-
Mutation Frequency = (Number of White Colonies) / (Total Number of Colonies)
-
Compare the mutation frequency of the control and test reactions to determine the effect of this compound on polymerase fidelity.
-
Protocol 2: Sanger Sequencing-Based Fidelity Assay
This method provides a direct measure of the error rate by sequencing a large number of cloned PCR products.
Experimental Workflow
Figure 3: Workflow for the Sanger Sequencing-Based DNA polymerase fidelity assay.
Materials:
-
DNA template with a known sequence
-
DNA polymerase to be tested
-
Primers for the target region
-
Standard dNTP mix
-
This compound
-
Cloning vector (e.g., pCR2.1-TOPO)
-
Competent E. coli cells
-
Plasmid purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
PCR and Cloning:
-
Perform PCR as described in Protocol 1 (control and test reactions).
-
Clone the purified PCR products into a suitable vector.
-
-
Transformation and Plasmid Isolation:
-
Transform the cloned vectors into E. coli.
-
Isolate and purify plasmids from a large number of individual colonies (e.g., 96) for both the control and test groups.
-
-
Sanger Sequencing:
-
Sequence the cloned inserts from each isolated plasmid using Sanger sequencing.
-
-
Sequence Analysis and Error Rate Calculation:
-
Align the obtained sequences to the known reference sequence.
-
Identify and count the number of mutations (substitutions, insertions, deletions).
-
Error Rate = (Total Number of Mutations) / (Total Number of Base Pairs Sequenced)
-
Total Base Pairs Sequenced = (Length of sequenced region) x (Number of clones sequenced)
-
Compare the error rates of the control and test groups.
-
Protocol 3: Next-Generation Sequencing (NGS)-Based Fidelity Assay (Conceptual Workflow)
NGS-based methods offer the highest throughput and sensitivity for detecting rare mutations.
Experimental Workflow
Figure 4: Conceptual workflow for an NGS-Based DNA polymerase fidelity assay.
Conceptual Procedure:
-
Template Preparation: A linear DNA template containing a known sequence is synthesized with a region of random nucleotides to serve as unique molecular identifiers (UMIs).
-
PCR Amplification: Perform a limited number of PCR cycles using the UMI-containing template with and without this compound.
-
NGS Library Preparation: Ligate sequencing adapters to the PCR products.
-
Sequencing: Sequence the library on a high-throughput sequencing platform.
-
Bioinformatic Analysis:
-
Reads are grouped based on their UMI.
-
A consensus sequence is generated for each UMI group to remove sequencing errors.
-
The consensus sequences are aligned to the reference sequence to identify true polymerase errors.
-
The error rate is calculated with high confidence.
-
Conclusion
While the direct impact of this compound on DNA polymerase fidelity remains to be experimentally determined, the available evidence from related 7-deaza-guanosine analogs suggests a potential for fidelity enhancement. The protocols provided herein offer robust frameworks for researchers to quantitatively evaluate this effect. Such studies will be invaluable for the application of this compound in various molecular biology techniques, including DNA sequencing and diagnostics, and for the broader understanding of DNA polymerase-nucleotide analog interactions.
References
- 1. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA polymerase-mediated synthesis of unbiased threose nucleic acid (TNA) polymers requires 7-deazaguanine to suppress G:G mispairing during TNA transcription. | Semantic Scholar [semanticscholar.org]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sequencing Failures with 7-TFA-ap-7-Deaza-ddG
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues during Sanger sequencing experiments utilizing dye terminators synthesized from 7-TFA-ap-7-Deaza-ddG. This modified dideoxyguanosine triphosphate is often employed to resolve challenges associated with GC-rich templates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Failed Sequencing Reaction (No Signal or Very Weak Signal)
Question: My sequencing reaction failed, resulting in no discernible signal or a very weak signal-to-noise ratio. What are the potential causes and solutions?
Answer: A failed sequencing reaction is one of the most common issues and can stem from several factors, with low template concentration being a primary culprit.[1]
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action |
| Insufficient or Poor-Quality DNA Template | - Quantify your DNA template using a fluorometric method for accuracy. Ensure the A260/A280 ratio is ~1.8.[1] - Verify template integrity by running it on an agarose gel.[2] - If necessary, re-purify your template to remove contaminants like salts (EDTA), phenol, or ethanol, which can inhibit the polymerase.[3][4] |
| Primer-Related Issues | - Incorrect Primer Design: Ensure the primer's melting temperature (Tm) is between 52°C and 58°C and that it is specific to the template with no secondary hybridization sites. - Low Primer Concentration: Use the recommended primer concentration for your sequencing chemistry. - Primer Degradation: Use fresh primer stocks to avoid issues from multiple freeze-thaw cycles. |
| Incorrect Reaction Setup | - Verify the concentrations and volumes of all reaction components, including the BigDye™ Terminator mix. - Ensure proper storage of all reagents and check their expiration dates. |
| Instrument or Capillary Issues | - This may include a blocked capillary or a failing laser on the sequencing instrument. If you suspect an instrument problem, contact your sequencing facility's technical support. |
Issue 2: "Dye Blobs" Obscuring Early Sequence Data
Question: I am observing large, broad peaks, often referred to as "dye blobs," at the beginning of my sequencing read, which are masking the true sequence. What causes this and how can I resolve it?
Answer: "Dye blobs" are a common artifact in Sanger sequencing caused by unincorporated fluorescently labeled ddNTPs that were not completely removed during the post-reaction cleanup.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action |
| Inefficient Post-Reaction Cleanup | - Optimize your cleanup method (e.g., spin columns, ethanol precipitation) to ensure complete removal of unincorporated dye terminators. |
| Incorrect Ratio of Reaction Components | - Ensure the correct ratio of BigDye™ Terminator mix to the reaction volume is used. |
| Low Template Concentration | - Low template amounts can lead to a higher proportion of unincorporated dye terminators. Ensure your template concentration is within the recommended range. |
| Sample Contamination | - Certain contaminants can bind to dye molecules, exacerbating the issue. Ensure your template is clean. |
Issue 3: Difficulty Sequencing GC-Rich Regions (Band Compressions)
Question: My sequence data shows compressed or unreadable regions, particularly in areas with high GC content. I'm using a 7-deaza-dGTP analog; why am I still having problems?
Answer: 7-deaza-dGTP is used to mitigate band compressions caused by the formation of secondary structures (e.g., hairpins) in GC-rich templates. However, severe secondary structures can still pose a challenge for the DNA polymerase.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action |
| Strong Secondary Structures | - Optimize Cycling Conditions: Incorporate a "hot start" protocol or use a specialized PCR cycling program with varying temperatures to help denature secondary structures. - Use Additives: Consider adding PCR enhancers like betaine or DMSO to the sequencing reaction to reduce secondary structure formation. |
| Polymerase Stalling | - Sequence the Opposite Strand: Sequencing the complementary strand can sometimes yield better results as the secondary structure may be less stable on that strand. - Primer Placement: Design a new primer that anneals closer to the difficult region to help the polymerase read through it. |
| Template Quality | - For challenging templates, using high-quality, purified DNA is crucial. Even small amounts of contaminants can worsen the problem. |
Issue 4: Mixed or "Noisy" Sequence Data
Question: The electropherogram shows multiple overlapping peaks, making the sequence unreadable. What could be the cause?
Answer: Noisy data with overlapping peaks can result from multiple templates or primers in the reaction, or from primer-related issues.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action |
| Multiple DNA Templates | - If sequencing a PCR product, ensure it is a single, specific band by visualizing it on an agarose gel. If necessary, gel-purify the desired product. - For plasmid sequencing, ensure you have a pure, clonal population. |
| Multiple Priming Events | - Non-Specific Primer: Verify that your sequencing primer has only one binding site on the template. - Primer-Dimers: Check your primer design for the potential to form primer-dimers, which can lead to mixed signals at the beginning of the sequence. - Residual PCR Primers: If sequencing a PCR product, ensure all leftover PCR primers are completely removed during the cleanup step. |
| Primer Degradation (n-1 species) | - Primers with n-1 deletions can create a secondary set of fragments, leading to overlapping peaks. Use HPLC-purified primers to minimize this issue. |
Experimental Protocols
Protocol 1: Standard Sanger Sequencing Reaction Setup
This protocol provides a general outline for a Sanger sequencing reaction. Always refer to the specific instructions provided with your sequencing chemistry kit.
Materials:
-
Purified DNA template (plasmid or PCR product)
-
Sequencing primer (10 µM)
-
BigDye™ Terminator v3.1 Ready Reaction Mix (or similar)
-
Nuclease-free water
Methodology:
-
In a PCR tube, combine the following on ice:
-
BigDye™ Terminator Ready Reaction Mix: 2 µL
-
Template DNA: See table below for recommended quantities
-
Sequencing Primer (10 µM): 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Gently mix and centrifuge briefly.
-
Perform cycle sequencing using the following parameters:
-
Initial Denaturation: 96°C for 1 minute
-
25-35 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50-60°C for 5 seconds (adjust based on primer Tm)
-
Extension: 60°C for 4 minutes
-
-
-
Proceed with post-reaction cleanup to remove unincorporated dye terminators.
Template DNA Concentration Guidelines
| Template Type | Size | Recommended Concentration |
| Plasmid | 3-10 kb | 150-300 ng/µL |
| PCR Product | 100-200 bp | 1-3 ng/µL |
| PCR Product | 200-500 bp | 3-10 ng/µL |
| PCR Product | 500-1000 bp | 5-20 ng/µL |
| PCR Product | >1000 bp | 10-40 ng/µL |
Protocol 2: Post-Sequencing Ethanol/EDTA Precipitation
This is a standard method for purifying sequencing products by removing unincorporated ddNTPs and salts.
Materials:
-
125 mM EDTA
-
100% Ethanol
-
70% Ethanol
-
Microcentrifuge
Methodology:
-
To your completed 10 µL sequencing reaction, add 2 µL of 125 mM EDTA and 40 µL of 100% ethanol.
-
Vortex briefly and incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at maximum speed for 20 minutes.
-
Carefully aspirate the supernatant without disturbing the pellet (which may be invisible).
-
Add 250 µL of 70% ethanol to wash the pellet.
-
Centrifuge at maximum speed for 5 minutes.
-
Carefully aspirate the supernatant and air dry the pellet.
-
Resuspend the pellet in an appropriate volume of Hi-Di™ Formamide for analysis.
Visualizations
Caption: General workflow for Sanger sequencing experiments.
Caption: Logic diagram for troubleshooting common sequencing failures.
References
Technical Support Center: Overcoming Polymerase Stalling with 7-deaza-Guanosine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering polymerase stalling during Sanger sequencing, particularly in GC-rich regions. The focus is on the application of 7-deaza-guanosine analogs to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is polymerase stalling in Sanger sequencing, and what causes it?
A1: Polymerase stalling refers to the premature termination of the DNA extension reaction by the DNA polymerase during cycle sequencing. This leads to a weak or abrupt loss of signal in the sequencing chromatogram, resulting in shorter read lengths. A primary cause of polymerase stalling is the presence of secondary structures in the DNA template, such as hairpin loops and G-quadruplexes. These structures are particularly common in GC-rich sequences and can physically obstruct the passage of the DNA polymerase.[1][2]
Q2: What is 7-deaza-ddGTP, and how does it help in overcoming polymerase stalling?
A2: 7-deaza-ddGTP is a modified version of the standard chain-terminating dideoxyguanosine triphosphate (ddGTP). The modification involves the replacement of the nitrogen atom at the 7th position of the purine ring with a carbon atom. This change prevents the formation of Hoogsteen hydrogen bonds, which are crucial for the stability of certain secondary structures like G-quadruplexes.[3][4][5] By incorporating 7-deaza-ddGTP as a terminator, the formation of these inhibitory structures is destabilized, allowing the polymerase to proceed further along the template before termination, thus improving read length through GC-rich regions.
Q3: What is the difference between 7-deaza-dGTP and 7-deaza-ddGTP?
A3: 7-deaza-dGTP is a deoxynucleotide triphosphate analog that can be incorporated into a growing DNA strand by DNA polymerase but does not cause chain termination because it has a 3'-hydroxyl group. It is often added to the PCR or sequencing reaction mix to prevent the formation of secondary structures in the template DNA. In contrast, 7-deaza-ddGTP is a dideoxynucleotide triphosphate analog that lacks a 3'-hydroxyl group. Like standard ddNTPs, its incorporation into a DNA strand results in chain termination. It is used as a specific terminator for 'G' bases to overcome stalling at those positions.
Q4: When should I consider using 7-deaza-guanosine analogs in my sequencing experiments?
A4: You should consider using 7-deaza-guanosine analogs when you observe or anticipate polymerase stalling issues, typically characterized by:
-
Abrupt signal drop-off or weak signal in GC-rich regions of your sequence.
-
Compressed bands or peaks in your sequencing data, which can also be a result of secondary structures.
-
Failed sequencing reactions with templates known to contain motifs that can form G-quadruplexes or stable hairpins.
Q5: Can I use 7-deaza-dGTP in my PCR amplification prior to sequencing?
A5: Yes, and this is a very common and effective strategy. Incorporating 7-deaza-dGTP during the PCR amplification of your target DNA will generate a template that is less prone to forming secondary structures during the subsequent sequencing reaction. This can significantly improve the quality of the sequencing data for GC-rich templates.
Troubleshooting Guides
Issue 1: Weak or No Signal After a GC-Rich Region
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Polymerase stalling due to secondary structures (hairpins, G-quadruplexes). | Option A: PCR with 7-deaza-dGTP: Perform the initial PCR amplification of your template using a dNTP mix where dGTP is partially or fully replaced with 7-deaza-dGTP. A common starting ratio is 3:1 of 7-deaza-dGTP to dGTP. | The resulting PCR product will have reduced secondary structure formation, allowing for a more complete read-through by the polymerase during sequencing. |
| Option B: Sequencing with 7-deaza-dGTP: Add 7-deaza-dGTP to your Sanger sequencing reaction mix. This will help to destabilize secondary structures that form during the sequencing reaction itself. | Improved read length and signal strength through the problematic GC-rich region. | |
| Option C: Use 7-deaza-ddGTP: If stalling occurs specifically at G residues, consider using a custom sequencing primer or a commercial kit that includes 7-deaza-ddGTP as the G-terminator. | More uniform termination at G residues and reduced premature signal loss. | |
| Suboptimal sequencing reaction conditions. | Optimize the annealing temperature of your sequencing primer. You can also try adding PCR enhancers like betaine (1M) or DMSO (2.5-5%) to the sequencing reaction to help denature the template. | Improved sequencing data quality and read length. |
Issue 2: Uneven Peak Heights for 'G' Bases
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Differential incorporation efficiency of 7-deaza-ddGTP by the polymerase. | Some DNA polymerases may incorporate 7-deaza-ddGTP less efficiently than the standard ddGTP, leading to lower peak heights for G-terminations. If possible, try a different DNA polymerase or sequencing kit. | More uniform peak heights across all four bases. |
| Sequence context-dependent incorporation. The sequence immediately upstream of a G residue can influence the incorporation of the ddGTP terminator, leading to peak height variability. | Sequence the opposite strand. The sequence context will be different, which may alleviate the issue. | A clearer and more uniform sequence of the problematic region from the reverse direction. |
| Incorrect concentration of 7-deaza-ddGTP. | If you are preparing your own sequencing mix, the concentration of 7-deaza-ddGTP may need to be optimized. Try titrating the concentration to achieve more balanced peak heights. | Improved base-calling accuracy due to more uniform signal intensities. |
Experimental Protocols
Protocol 1: PCR Amplification with 7-deaza-dGTP
This protocol is for amplifying a GC-rich template prior to Sanger sequencing.
1. Prepare the PCR Reaction Mix:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| dNTP mix (with 7-deaza-dGTP) | 1 µL | 200 µM of each dNTP |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA (10-100 ng) | 1-5 µL | As appropriate |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 units |
| Nuclease-free water | Up to 50 µL | - |
-
Note on dNTP mix: Prepare a custom dNTP mix containing 200 µM dATP, 200 µM dCTP, 200 µM dTTP, 150 µM 7-deaza-dGTP, and 50 µM dGTP. This 3:1 ratio is a good starting point.
2. Thermal Cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
*Optimize the annealing temperature based on your primer's melting temperature (Tm).
3. Purify the PCR Product:
-
Purify the PCR product using a standard column-based purification kit or enzymatic cleanup method to remove primers and unincorporated dNTPs.
4. Proceed to Sanger Sequencing:
-
Use the purified PCR product as the template for your standard Sanger sequencing protocol.
Protocol 2: Sanger Sequencing with 7-deaza-ddGTP (Conceptual)
While specific commercial kits with 7-deaza-ddGTP may have their own protocols, this conceptual protocol outlines the key considerations for a dye-terminator sequencing reaction.
1. Prepare the Sequencing Reaction Mix:
| Component | Volume (for 20 µL reaction) |
| Sequencing Buffer | 4 µL |
| dNTP/ddNTP Mix* | 2 µL |
| Primer (3.2 µM) | 1 µL |
| Purified DNA Template | X µL |
| DNA Polymerase | 1 µL |
| Nuclease-free water | Up to 20 µL |
-
*Note on dNTP/ddNTP Mix: This mix would contain dATP, dCTP, dGTP, dTTP, and the four dye-labeled dideoxynucleotide terminators (ddATP, ddCTP, ddTTP, and 7-deaza-ddGTP). The ratio of dNTPs to ddNTPs is critical for generating a range of fragment lengths.
2. Thermal Cycling:
-
Follow the thermal cycling protocol recommended for your DNA polymerase and sequencing kit. A typical protocol involves an initial denaturation step followed by 25-30 cycles of denaturation, annealing, and extension.
3. Purify the Sequencing Products:
-
Remove unincorporated dye terminators and salts using ethanol/EDTA precipitation or a column-based purification method.
4. Capillary Electrophoresis:
-
Resuspend the purified products in highly deionized formamide and run on an automated capillary electrophoresis DNA sequencer.
Visualizations
Caption: Logical workflow illustrating how secondary structures in GC-rich regions lead to polymerase stalling and premature termination in Sanger sequencing.
Caption: Experimental workflow for overcoming polymerase stalling by incorporating 7-deaza-dGTP during PCR to generate a template amenable to sequencing.
Caption: Mechanism of 7-deaza-Guanine in preventing the formation of stable G-quadruplex structures by eliminating Hoogsteen bond formation.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
reducing secondary structures in sequencing with 7-TFA-ap-7-Deaza-ddG
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing advanced sequencing chemistries to overcome challenges associated with secondary structures in DNA templates, with a focus on the application of nucleotides containing 7-deaza-guanosine analogs.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sequencing of templates with high GC content.
Problem 1: Premature signal termination or rapid signal drop-off in GC-rich regions.
-
Symptom: The sequencing electropherogram shows strong, clear peaks at the beginning of the sequence, but the signal intensity rapidly declines and terminates prematurely, especially when entering a GC-rich area.
-
Possible Cause: Stable secondary structures, such as hairpin loops, form in the GC-rich template DNA. These structures can physically obstruct the DNA polymerase, causing it to dissociate from the template.[1][2]
-
Solution:
-
Incorporate a 7-deaza-dGTP analog in the sequencing reaction. Substitute a portion or all of the dGTP with 7-deaza-dGTP. This analog lacks the nitrogen at position 7 of the guanine base, which is involved in Hoogsteen base pairing, thereby reducing the stability of secondary structures.[1][3]
-
Use a commercially available sequencing kit designed for GC-rich templates. These kits often contain a pre-mixed formulation of dNTPs and 7-deaza-dGTP.
-
Optimize PCR amplification prior to sequencing. If the template is a PCR product, using a PCR protocol that includes 7-deaza-dGTP can improve the quality of the template for subsequent sequencing.[4]
-
Problem 2: Band compression in the electropherogram.
-
Symptom: The peaks in the sequencing data are not evenly spaced, with some bands running closer together than expected. This makes accurate base calling difficult.
-
Possible Cause: Intra-strand secondary structures can cause anomalies in the migration of DNA fragments through the sequencing polymer or gel.
-
Solution:
-
Utilize a sequencing chemistry containing 7-deaza-dGTP. By reducing the formation of secondary structures, 7-deaza-dGTP helps to ensure more uniform migration of DNA fragments.
-
Consider using dye terminators with modified bases. While specific data on 7-TFA-ap-7-Deaza-ddG is limited, its structure as a 7-deaza modified dideoxyguanosine suggests it is designed to be a chain terminator that can help mitigate secondary structure formation at the point of termination. It is likely a component of a broader dye terminator sequencing kit.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a modified dideoxyguanosine triphosphate. In Sanger sequencing, ddNTPs (dideoxynucleotide triphosphates) act as chain terminators. The "7-deaza" modification in this molecule means the nitrogen atom at the 7th position of the guanine base is replaced by a carbon atom. This modification disrupts the hydrogen bonds responsible for forming non-Watson-Crick secondary structures, such as Hoogsteen base pairs, in GC-rich regions. The "ddG" indicates it is a dideoxynucleotide, which will terminate the growing DNA strand when incorporated by the polymerase. The "TFA-ap" portion of the name refers to a trifluoroacetyl-protected aminopropargyl linker, which is likely used to attach a fluorescent dye for detection in automated sequencing. Therefore, this compound is a dye terminator designed to improve sequencing accuracy, particularly at G-C-rich termination sites.
Q2: When should I use a sequencing chemistry with 7-deaza-dGTP?
A2: You should consider using a 7-deaza-dGTP-containing sequencing chemistry when you are working with DNA templates known or suspected to have high GC content. This includes promoter regions, CpG islands, and certain microbial genomes. It is also beneficial when you observe sequencing artifacts such as premature signal loss or band compression.
Q3: Can I just add 7-deaza-dGTP to my standard sequencing reaction?
A3: While it is possible, it is generally recommended to use a commercially optimized sequencing kit that includes 7-deaza-dGTP. These kits have been formulated with the optimal ratio of 7-deaza-dGTP to dGTP and are balanced with the other reaction components. If you do choose to supplement your own reaction, a common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP.
Q4: Are there any downsides to using 7-deaza-dGTP?
A4: While highly effective at reducing secondary structures, the incorporation of 7-deaza-dGTP can in some cases lead to broader peaks in the electropherogram. However, this is generally a minor effect compared to the significant improvement in read-through of difficult regions.
Data Presentation
Table 1: Effect of 7-deaza-dGTP on Sequencing Success in GC-Rich Templates
| Template Characteristic | Sequencing Chemistry | Observed Outcome | Reference |
| High GC Content (>70%) | Standard dGTP | Premature termination, weak signal | |
| High GC Content (>70%) | With 7-deaza-dGTP | Full-length sequence, strong signal | |
| Repetitive GC sequences | Standard dGTP | Band compressions, miscalls | |
| Repetitive GC sequences | With 7-deaza-dGTP | Resolved compressions, accurate calls |
Experimental Protocols
Protocol 1: Cycle Sequencing with a 7-deaza-dGTP-Containing Mix
This protocol is a general guideline. Always refer to the specific instructions provided with your sequencing kit.
-
Prepare the Sequencing Reaction:
-
In a 0.2 mL PCR tube, combine the following:
-
Sequencing Pre-mix (containing DNA polymerase, dNTPs, 7-deaza-dGTP, and ddNTPs with fluorescent dyes): 4 µL
-
Template DNA (refer to kit for specific concentration guidelines): 1-5 µL
-
Sequencing Primer (5 µM): 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
-
Thermal Cycling:
-
Place the reaction tubes in a thermal cycler and perform the following program:
-
Initial Denaturation: 96°C for 1 minute
-
30 Cycles:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold: 4°C
-
-
-
Post-Reaction Cleanup:
-
Purify the sequencing products to remove unincorporated dye terminators and salts. This can be done using ethanol/EDTA precipitation or a column-based purification kit.
-
-
Capillary Electrophoresis:
-
Resuspend the purified product in Hi-Di Formamide.
-
Denature at 95°C for 3 minutes and then snap-cool on ice.
-
Load the sample onto an automated capillary electrophoresis DNA sequencer.
-
Visualizations
Caption: Workflow for sequencing GC-rich DNA using 7-deaza-GTP analogs.
Caption: How 7-deaza-guanosine prevents polymerase stalling.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Sanger Sequencing Peak Resolution with 7-Deaza Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using 7-deaza analogs to enhance peak resolution in Sanger sequencing.
Frequently Asked Questions (FAQs)
Q1: What are 7-deaza analogs and how do they improve Sanger sequencing results?
A1: 7-deaza analogs, such as 7-deaza-dGTP and 7-deaza-dATP, are modified nucleotide bases. In the guanine analog, the nitrogen atom at position 7 of the purine ring is replaced with a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which is a common cause of secondary structures like hairpins and G-quadruplexes in GC-rich DNA regions.[1][2][3] By reducing these secondary structures, 7-deaza analogs allow the DNA polymerase to proceed more smoothly along the template, leading to a more uniform extension of DNA fragments. This, in turn, resolves issues like band compressions and ambiguous base calls in the electropherogram, resulting in sharper, more well-defined peaks.[1][2]
Q2: When should I consider using 7-deaza analogs in my sequencing reactions?
A2: You should consider using 7-deaza analogs when you encounter poor peak resolution, characterized by broad, overlapping, or compressed peaks, particularly in sequences known or suspected to be GC-rich. They are also beneficial when sequencing templates that have failed with standard dGTP chemistry or when working with low-quality DNA templates.
Q3: Are there any potential downsides to using 7-deaza analogs?
A3: While highly effective, incorporating 7-deaza analogs can sometimes lead to altered electrophoretic mobility of the DNA fragments. It is also important to optimize the concentration of the analog in the sequencing reaction, as a complete substitution for dGTP may not always be optimal. Some studies have shown that a mixture of 7-deaza-dGTP and dITP can be particularly effective at resolving band compressions.
Q4: Can I use 7-deaza analogs for both PCR amplification and the sequencing reaction?
A4: Yes, using 7-deaza-dGTP during the initial PCR amplification of a GC-rich template can significantly improve the yield and specificity of the PCR product. Subsequently using this PCR product as a template in a sequencing reaction with 7-deaza analogs can further enhance the quality of the sequencing data.
Q5: What is the mechanism behind band compression in Sanger sequencing?
A5: Band compression is an artifact in Sanger sequencing that occurs when single-stranded DNA fragments form stable secondary structures, such as hairpins, due to intramolecular base pairing (e.g., Hoogsteen bonds between guanine residues). These compact structures migrate faster through the sequencing polymer than their linear counterparts of the same length, leading to the "compression" of bands or peaks in the electropherogram, making the sequence difficult to read accurately.
Troubleshooting Guide
This guide addresses common issues encountered during Sanger sequencing that can be resolved or mitigated by the use of 7-deaza analogs.
| Issue | Appearance in Electropherogram | Probable Cause | Recommended Solution with 7-deaza Analogs |
| GC-Rich Compression | Peaks in a specific region are crowded together, unevenly spaced, and have low resolution. | Formation of secondary structures (hairpins, G-quadruplexes) in GC-rich regions of the DNA template. | Substitute dGTP with 7-deaza-dGTP in the sequencing reaction mix. This will prevent Hoogsteen base pairing and reduce secondary structure formation. |
| Early Signal Termination | Good quality sequence at the beginning, followed by a sudden drop in signal intensity, especially in GC-rich areas. | The DNA polymerase is stalling or dissociating from the template due to strong secondary structures. | Incorporate 7-deaza-dGTP in the sequencing reaction to minimize secondary structures, allowing the polymerase to read through these difficult regions. |
| Noisy Data in GC-Rich Regions | High background noise and poorly defined peaks specifically within GC-rich sequences. | A mix of premature termination and polymerase slippage caused by template secondary structures. | Use a sequencing kit containing 7-deaza-dGTP or add it to your existing reaction mix. Consider using a combination of 7-deaza-dGTP and dITP for particularly stubborn compressions. |
| Unreadable Sequence from a GC-Rich PCR Product | The sequencing reaction fails or produces very poor-quality data when using a PCR product known to be GC-rich. | The PCR product itself contains secondary structures that inhibit the sequencing reaction. | Amplify the target region using a PCR master mix containing 7-deaza-dGTP before proceeding to the sequencing step. |
Quantitative Data on Peak Resolution Improvement
The following table provides an illustrative summary of the expected quantitative improvements in Sanger sequencing data quality when using 7-deaza-dGTP compared to standard dGTP chemistry for GC-rich templates. These values are representative examples based on qualitative descriptions from the literature.
| Quality Metric | Standard dGTP Chemistry (GC-Rich Template) | With 7-deaza-dGTP (GC-Rich Template) | Reference |
| Phred Quality Score (QV) in Compressed Region | 10 - 15 | > 20 | (Implied) |
| Peak Height Uniformity in Compressed Region | Low (Significant variation) | High (More uniform peaks) | (Implied) |
| Successful Base Calls in Compressed Region | Often results in 'N' calls | Clear, distinct base calls | |
| Resolution of Adjacent Peaks (Compressed Region) | Poor (Overlapping peaks) | Good (Well-resolved peaks) |
Disclaimer: The quantitative values in this table are illustrative and intended to demonstrate the typical improvements observed. Actual results may vary depending on the specific template sequence, primer design, and sequencing chemistry used.
Experimental Protocols
Protocol 1: Cycle Sequencing with 7-deaza-dGTP Substitution
This protocol describes the modification of a standard cycle sequencing reaction to include 7-deaza-dGTP for resolving GC-rich compressions.
Materials:
-
Purified PCR product or plasmid DNA template (refer to your sequencing provider for concentration guidelines)
-
Sequencing primer
-
Cycle sequencing mix (e.g., BigDye™ Terminator v3.1)
-
7-deaza-dGTP solution (e.g., 10 mM)
-
Nuclease-free water
Procedure:
-
Prepare the Sequencing Reaction Mix:
-
In a sterile microcentrifuge tube, prepare a master mix for your sequencing reactions. For a single 20 µL reaction, the components are as follows. Adjust volumes for a master mix.
-
BigDye™ Terminator Ready Reaction Mix: 4 µL
-
5x Sequencing Buffer: 2 µL
-
Template DNA: X µL (e.g., 20-100 ng of PCR product or 200-500 ng of plasmid)
-
Sequencing Primer (10 µM): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
-
Modify the dNTP Mix (if your kit allows):
-
If you are using a sequencing kit where the dNTPs are separate, you can create a custom mix. A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP.
-
Alternatively, many commercial sequencing kits are available that are pre-formulated with 7-deaza-dGTP.
-
-
Recommended Practice (Using Pre-formulated Kits):
-
It is often more reliable to use a commercially available cycle sequencing kit that is specifically designed for difficult templates and already contains 7-deaza-dGTP or other analogs. Follow the manufacturer's protocol for these kits.
-
-
Thermal Cycling:
-
Perform cycle sequencing using a thermal cycler with the following program (this is an example, and optimal conditions may vary):
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold: 4°C
-
-
-
Post-Reaction Cleanup:
-
After thermal cycling, purify the sequencing products to remove unincorporated dye terminators. Use a standard method such as ethanol/EDTA precipitation or a column-based purification kit.
-
-
Capillary Electrophoresis:
-
Resuspend the purified sequencing products in a formamide-based loading solution.
-
Denature the samples at 95°C for 2-5 minutes and then immediately place on ice.
-
Load the samples onto an automated capillary electrophoresis DNA sequencer.
-
Visualizations
Caption: Troubleshooting workflow for poor peak resolution in Sanger sequencing.
Caption: Experimental workflow for Sanger sequencing using 7-deaza analogs.
References
Technical Support Center: Minimizing Sequencing Artifacts from GC-Rich Templates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when sequencing GC-rich DNA templates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sequencing of GC-rich regions.
Problem: Low or no PCR amplification product.
Possible Cause:
-
Suboptimal PCR conditions: High GC content can lead to incomplete denaturation and the formation of secondary structures, hindering polymerase activity.[1][2]
-
Inappropriate DNA polymerase: Standard Taq polymerase often struggles with GC-rich templates.[1]
-
Incorrect MgCl₂ concentration: Magnesium concentration is crucial for polymerase activity and primer annealing.[3]
-
Primer design issues: Primers may form dimers or have a melting temperature (Tm) unsuitable for GC-rich amplification.
Solutions:
-
Optimize PCR cycling conditions:
-
Increase the initial denaturation time to 5 minutes at 94-98°C to ensure complete template denaturation.
-
Use a higher denaturation temperature in each cycle (e.g., 98°C instead of 94-95°C).
-
Employ a "touchdown" PCR protocol, starting with a high annealing temperature and gradually decreasing it in subsequent cycles.
-
-
Select a suitable DNA polymerase:
-
Utilize a high-fidelity polymerase specifically designed for GC-rich templates, such as KAPA HiFi or Q5 High-Fidelity DNA Polymerase. These enzymes exhibit higher processivity and are more tolerant of DNA melting agents.
-
-
Adjust MgCl₂ concentration:
-
Titrate the MgCl₂ concentration, typically between 1.5 mM and 4.0 mM, in 0.5 mM increments to find the optimal concentration.
-
-
Incorporate PCR additives:
-
Additives like DMSO (2-8%), Betaine (1-2.2 M), or Formamide (1-5%) can help reduce secondary structures and lower the melting temperature.
-
-
Redesign primers:
-
Ensure primers have a GC content of 40-60% and a Tm between 55-70°C.
-
Include a "GC clamp" (one or two G or C bases) at the 3' end of the primers to enhance binding stability.
-
Problem: Multiple non-specific bands on an agarose gel.
Possible Cause:
-
Annealing temperature is too low: This can lead to non-specific primer binding.
-
Excessive MgCl₂ concentration: Too much magnesium can promote off-target priming.
-
High template concentration: Using too much input DNA can increase the likelihood of non-specific amplification.
Solutions:
-
Increase the annealing temperature: Perform a gradient PCR to determine the optimal annealing temperature that maximizes the yield of the specific product while minimizing non-specific bands.
-
Optimize MgCl₂ concentration: Reduce the MgCl₂ concentration in the PCR reaction.
-
Reduce template DNA amount: Use the recommended amount of template DNA for your specific polymerase and application.
Problem: Smear on an agarose gel.
Possible Cause:
-
DNA degradation: The template DNA may be of poor quality.
-
Excessive PCR cycles: Too many cycles can lead to the accumulation of non-specific products.
-
Suboptimal reagent concentrations: Incorrect concentrations of primers, dNTPs, or MgCl₂ can contribute to smearing.
Solutions:
-
Assess template DNA integrity: Run the template DNA on an agarose gel to check for degradation.
-
Reduce the number of PCR cycles: Try reducing the cycle number by 3-5 cycles.
-
Re-optimize reagent concentrations: Verify and optimize the concentrations of all PCR components.
Problem: Abrupt signal drop or poor sequence quality in Sanger sequencing traces.
Possible Cause:
-
Secondary structure formation: GC-rich regions can form stable hairpins that block the sequencing polymerase.
-
Compression in the electropherogram: High GC content can cause bands to run closely together, making base calling difficult.
Solutions:
-
Use a sequencing additive: Add DMSO (typically 5%) or Betaine to the sequencing reaction to help relax secondary structures.
-
Sequence the opposite strand: Sometimes, sequencing the complementary strand can yield better results.
-
Use a specialized sequencing protocol: Some sequencing facilities offer protocols specifically designed for GC-rich templates.
Frequently Asked Questions (FAQs)
Q1: What is considered a GC-rich template?
A1: A DNA sequence with a guanine (G) and cytosine (C) content of 60% or higher is generally considered GC-rich. These regions are often found in gene promoter regions.
Q2: Why are GC-rich templates difficult to sequence?
A2: The three hydrogen bonds between G and C base pairs make these regions more thermostable than AT-rich regions. This high stability leads to challenges in DNA denaturation and the formation of stable secondary structures like hairpins, which can impede DNA polymerase during PCR and sequencing reactions.
Q3: Which DNA polymerase should I choose for amplifying GC-rich templates?
A3: High-fidelity DNA polymerases engineered for high processivity and tolerance to DNA melting agents are recommended. Examples include KAPA HiFi DNA Polymerase and Q5 High-Fidelity DNA Polymerase. These enzymes often come with specialized GC-rich buffers and enhancers.
Q4: What is the role of PCR additives like DMSO and Betaine?
A4: Additives such as DMSO, Betaine, and Formamide are organic chemicals that help to reduce the melting temperature of DNA and disrupt the secondary structures that form in GC-rich regions. This facilitates primer annealing and allows the DNA polymerase to proceed through these difficult templates.
Q5: How can I optimize my Illumina library preparation for GC-rich DNA?
A5: A simple and effective method is to heat the sheared genomic DNA to 90°C before proceeding with the standard library preparation protocol. This pre-heating step helps to denature the GC-rich fragments, leading to a more even representation in the final library and increased coverage of these regions.
Data Presentation
Table 1: Performance of High-Fidelity DNA Polymerases on GC-Rich Templates
| DNA Polymerase | Fidelity (x Taq) | Processivity (bases) | Recommended for GC-Rich PCR | Key Features |
| Taq Polymerase | 1x | Low (<20) | Not recommended | Lacks proofreading activity. |
| Pfu DNA Polymerase | ~8-10x | Low (<20) | With optimization | High fidelity but slow and may degrade primers. |
| KAPA HiFi DNA Polymerase | ~100x | High | Highly recommended | High processivity and tolerance to DNA melting agents; supplied with a GC-rich buffer. |
| Q5 High-Fidelity DNA Polymerase | >280x | High | Highly recommended | Very high fidelity; comes with a GC enhancer for difficult amplicons up to 80% GC content. |
Table 2: Common PCR Additives for GC-Rich Templates
| Additive | Recommended Final Concentration | Mechanism of Action | Potential Drawbacks |
| DMSO | 2 - 8% | Reduces DNA melting temperature and disrupts secondary structures. | Can inhibit some DNA polymerases at higher concentrations. |
| Betaine | 1 - 2.2 M | Isostabilizes DNA by equalizing the melting temperatures of GC and AT base pairs; reduces secondary structures. | Can reduce PCR efficiency for non-GC-rich templates. |
| Formamide | 1 - 5% | Lowers the DNA melting temperature. | Can be inhibitory to the PCR reaction at higher concentrations. |
| 7-deaza-dGTP | Substitute 50-75% of dGTP | dGTP analog that reduces the stability of GC base pairing, thus preventing the formation of strong secondary structures. | May affect subsequent enzymatic reactions or DNA staining. |
Experimental Protocols
Protocol 1: Optimized PCR for GC-Rich Human Genomic DNA
This protocol provides a starting point for amplifying a GC-rich region from human genomic DNA. Optimization of specific components may be required.
Materials:
-
Human genomic DNA (10-50 ng/µL)
-
Q5 High-Fidelity DNA Polymerase (or equivalent)
-
5X Q5 Reaction Buffer
-
10 mM dNTPs
-
Forward and Reverse Primers (10 µM each)
-
Q5 High GC Enhancer (if required)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, assemble the following components in a PCR tube:
| Component | 25 µL Reaction | 50 µL Reaction | Final Concentration |
| 5X Q5 Reaction Buffer | 5 µL | 10 µL | 1X |
| 10 mM dNTPs | 0.5 µL | 1 µL | 200 µM |
| 10 µM Forward Primer | 1.25 µL | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 1.25 µL | 2.5 µL | 0.5 µM |
| Template DNA | 1 µL | 2 µL | 10-50 ng |
| Q5 High GC Enhancer | (5 µL) | (10 µL) | (1X) |
| Q5 High-Fidelity DNA Polymerase | 0.25 µL | 0.5 µL | 0.02 U/µL |
| Nuclease-free water | to 25 µL | to 50 µL |
-
Gently mix the reaction and collect the liquid at the bottom of the tube by a brief centrifugation.
-
Thermal Cycling: Transfer the PCR tubes to a thermal cycler and perform the following cycling program:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | \multirow{3}{*}{30-35} |
| Annealing | See Note | 20-30 seconds | |
| Extension | 72°C | 20-30 seconds/kb | |
| Final Extension | 72°C | 2 minutes | 1 |
| Hold | 4°C |
-
Analysis: Analyze the PCR product by running a 5 µL aliquot on a 1-2% agarose gel.
Protocol 2: Illumina Library Preparation for GC-Rich DNA
This protocol is adapted from a method shown to increase the coverage of GC-rich regions.
Materials:
-
Sheared genomic DNA (500 ng in 50 µL)
-
Illumina library preparation kit (e.g., NEBNext Ultra II DNA Library Prep Kit)
-
AMPure XP beads
-
Nuclease-free water
Procedure:
-
Heat Denaturation:
-
Place the tube containing 500 ng of sheared genomic DNA in a thermal cycler.
-
Heat the DNA at 90°C for 5 minutes.
-
Immediately place the tube on ice for 2 minutes.
-
-
Library Preparation:
-
Proceed immediately with the end-repair and A-tailing steps as per the manufacturer's protocol of your chosen Illumina library preparation kit.
-
Ligate the appropriate Illumina adapters to the DNA fragments.
-
Perform size selection using AMPure XP beads to select for the desired library fragment size.
-
-
Library Amplification:
-
Perform PCR to amplify the library using a high-fidelity polymerase suitable for GC-rich templates (e.g., KAPA HiFi HotStart ReadyMix).
-
Use a minimal number of PCR cycles (e.g., 6-8 cycles) to avoid introducing bias.
-
-
Library Quantification and Quality Control:
-
Quantify the final library using a Qubit fluorometer or qPCR.
-
Assess the library size distribution using an Agilent Bioanalyzer or similar instrument.
-
Visualizations
Caption: Troubleshooting workflow for low or no PCR product from GC-rich templates.
Caption: Optimized Illumina library preparation workflow for GC-rich DNA.
Caption: Bioinformatics workflow for variant calling in GC-rich sequencing data.
References
Technical Support Center: The Impact of 7-TFA-ap-7-Deaza-ddG on Sequencing Read Length
Welcome to the technical support resource for researchers utilizing 7-TFA-ap-7-Deaza-ddG in their sequencing experiments. This guide provides troubleshooting advice and frequently asked questions to address potential issues that may affect your sequencing read length.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in sequencing?
This compound is a modified dideoxyguanosine triphosphate (ddGTP) analog. In DNA sequencing, specifically the Sanger chain-termination method, it acts as a chain terminator for the DNA polymerase enzyme.[1][2][3] Its incorporation into a growing DNA strand prevents the addition of subsequent nucleotides, thus terminating the extension of that particular fragment. The trifluoroacetylamino propargyl (TFA-ap) group allows for the attachment of a fluorescent dye, enabling the detection of the terminal base in automated sequencing.
Q2: How does this compound incorporation theoretically affect sequencing read length?
As a chain terminator, the incorporation of this compound dictates the end of a specific sequencing read. The overall read length in a Sanger sequencing reaction is determined by the range of fragment lengths generated. The use of a modified terminator like this compound is part of a complex interplay of factors including template quality, primer design, and polymerase efficiency that collectively determine the final read length.
Q3: Can the use of this compound help in sequencing GC-rich regions?
The 7-deaza modification in the guanine base analog can be beneficial for sequencing through GC-rich regions. This modification reduces the formation of secondary structures (like Hoogsteen base pairing) that can cause premature termination by the DNA polymerase, potentially leading to longer and more accurate reads in these challenging regions.
Q4: Are there known issues with DNA polymerase compatibility with this compound?
The efficiency of incorporation of any modified nucleotide can be polymerase-dependent. While specific data on this compound is limited, it is known that some DNA polymerases may exhibit altered kinetics or fidelity when incorporating modified nucleotides compared to their natural counterparts. If you are experiencing issues with signal strength or read length, it may be beneficial to ensure your polymerase is optimized for use with modified dye-terminators.
Troubleshooting Guide: Short Sequencing Read Lengths
Unexpectedly short sequencing reads are a common issue in Sanger sequencing. The following guide provides potential causes and solutions, with specific considerations for experiments involving this compound.
| Potential Cause | Troubleshooting Steps |
| Poor Template Quality | - Assess Template Purity: Ensure your DNA template is free from contaminants such as proteins, RNA, salts, and residual PCR reagents. A 260/280 ratio of ~1.8 and a 260/230 ratio of 2.0-2.2 is recommended. - Verify Template Integrity: Run your template on an agarose gel to check for degradation or multiple bands. |
| Incorrect Template or Primer Concentration | - Quantify Accurately: Use a fluorometric method (e.g., Qubit) for more accurate DNA quantification than spectrophotometry. - Optimize Concentrations: Refer to the recommended concentration ranges for your specific sequencing chemistry and instrument. Too little template results in low signal, while too much can inhibit the reaction. |
| Suboptimal Primer Design | - Check Primer Specificity: Ensure your primer has a single binding site on the template. - Verify Melting Temperature (Tm): The primer Tm should be compatible with the annealing temperature in your sequencing cycle. A Tm between 55-65°C is generally recommended. - Avoid Secondary Structures: Check your primer for potential hairpins or self-dimerization. |
| Issues with Sequencing Reaction Chemistry | - Ratio of ddNTPs to dNTPs: An incorrect ratio can lead to premature termination (too much ddNTP) or loss of signal in longer fragments (too little ddNTP). Use a validated, commercial sequencing mix if possible. - Degraded Reagents: Ensure your sequencing reagents, including the this compound containing mix, have been stored correctly and are not expired. |
| Secondary Structures in the Template | - GC-Rich Regions: For templates with high GC content, consider using a sequencing buffer with additives like betaine or DMSO to reduce secondary structures. The 7-deaza modification in your terminator is already a step towards mitigating this. - Optimize Cycling Conditions: Increase the denaturation temperature or duration to help melt secondary structures. |
Experimental Protocols
General Protocol for Sanger Sequencing using a Modified Dye-Terminator
This protocol provides a general workflow for a cycle sequencing reaction. Note that specific parameters may need to be optimized for your particular template, primer, and sequencing instrument.
1. Reaction Setup:
| Component | Volume/Amount |
| DNA Template (purified) | 100-500 ng |
| Sequencing Primer | 3.2 pmol |
| Sequencing Mix (containing DNA polymerase, dNTPs, and dye-terminators including this compound) | 2 µL |
| 5x Sequencing Buffer | 2 µL |
| Nuclease-free Water | to 10 µL |
2. Thermal Cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | 25-30 |
| Annealing | 50-55°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Final Hold | 4°C | ∞ | 1 |
3. Post-Reaction Cleanup:
-
Remove unincorporated dye-terminators and salts using a method such as ethanol/EDTA precipitation or spin-column purification.
4. Capillary Electrophoresis:
-
Resuspend the purified product in highly deionized formamide.
-
Denature the sample at 95°C for 5 minutes and immediately place on ice.
-
Load the sample onto an automated capillary electrophoresis DNA sequencer.
Visualizations
Caption: General workflow for Sanger sequencing using a modified dye-terminator.
Caption: Troubleshooting logic for addressing short sequencing read lengths.
References
Technical Support Center: Purification of 7-TFA-ap-7-Deaza-ddG Labeled Fragments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-TFA-ap-7-Deaza-ddG labeled fragments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary method for purifying this compound labeled fragments?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended primary purification method. The this compound modification imparts significant hydrophobicity to the oligonucleotide fragment, making it well-suited for separation on a reversed-phase column.[1][2][3] This technique effectively separates the full-length, labeled product from shorter, unlabeled failure sequences.
Q2: How does the this compound modification affect the purification strategy?
A2: The key components of the modification influence the purification as follows:
-
7-Deaza-ddG: The 7-deaza modification can help in preventing G-G mispairing during synthesis.[4]
-
Trifluoroacetyl (TFA) group: The TFA group is a hydrophobic moiety that significantly increases the retention time of the labeled fragment on an RP-HPLC column relative to unlabeled fragments.
-
Aminopropargyl (ap) linker: This linker also adds to the hydrophobicity of the molecule.
The increased hydrophobicity allows for excellent separation of the desired product from truncated sequences.[2]
Q3: Can I use Polyacrylamide Gel Electrophoresis (PAGE) to purify my this compound labeled fragments?
A3: While PAGE offers high resolution for separating oligonucleotides based on size, it is generally not recommended for fragments with fluorescent dye modifications, and caution should be exercised with other modifications. Components in the PAGE gel, such as ammonium persulfate, and the use of UV light for visualization can potentially damage the modification. Given the hydrophobic nature of the this compound label, RP-HPLC is a more suitable and robust method.
Q4: What purity level can I expect from RP-HPLC purification?
A4: With an optimized protocol, you can typically achieve a purity of greater than 85-95% for modified oligonucleotides using RP-HPLC. The final purity depends on the length of the fragment, the synthesis efficiency, and the optimization of the HPLC method.
Q5: Is desalting necessary after purification?
A5: Yes, desalting is a crucial step. If you use buffers containing salts like triethylammonium acetate (TEAA) or triethylammonium bicarbonate (TEAB) during HPLC, these need to be removed. Residual salts can interfere with downstream applications, such as mass spectrometry, and can affect the stability of the purified fragment. Size exclusion chromatography (SEC) or ethanol precipitation are common methods for desalting.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Broad or Split Peaks in HPLC Chromatogram | Secondary Structure Formation: The oligonucleotide may be forming hairpins or other secondary structures. | Increase the column temperature (e.g., to 50-60°C) to denature the secondary structures. The use of denaturants in the mobile phase can also help. |
| Poor Sample Solubility: The labeled fragment may not be fully dissolved in the injection solvent. | Ensure the sample is completely dissolved before injection. Sonication may help. It is also important to dissolve the sample in a solvent compatible with the mobile phase. | |
| Low Yield of Purified Product | Suboptimal HPLC Gradient: The elution gradient may be too steep, leading to poor separation and co-elution with impurities. | Optimize the acetonitrile gradient. A shallower gradient will provide better resolution. |
| Precipitation on Column: The hydrophobic fragment may precipitate on the column if the initial organic solvent concentration is too low. | Ensure the initial mobile phase conditions are suitable for your hydrophobic fragment. A slightly higher starting percentage of organic solvent may be necessary. | |
| Loss during Post-HPLC Workup: Significant material can be lost during desalting or lyophilization steps. | Be meticulous with sample handling. For ethanol precipitation, ensure the pellet is not disturbed, and for lyophilization, ensure the sample is completely frozen before applying vacuum. | |
| Presence of Impurities in the Final Product | Incomplete Separation from Failure Sequences: Truncated sequences (n-1, n-2) may co-elute with the main product. | A shallower elution gradient in RP-HPLC can improve the separation of the full-length product from shorter failure sequences. |
| Carryover Contamination: Residuals from a previous run may contaminate the current sample. | Implement a rigorous column washing protocol between runs to prevent carryover. | |
| Fragment Not Retained on RP-HPLC Column | Incorrect Column Choice: The column may not be suitable for oligonucleotide separation. | Use a column specifically designed for oligonucleotide purification, such as a C8 or C18 column. |
| Incorrect Mobile Phase pH: The pH of the mobile phase can affect the charge and retention of the oligonucleotide. | Ensure the pH of your mobile phase is within the working range of your column, typically between 4 and 8. |
Quantitative Data Summary
The following table provides representative data for the purification of a modified oligonucleotide using RP-HPLC. Note that the exact values will vary depending on the specific sequence, length, and HPLC system used.
| Purification Method | Typical Purity Achieved | Typical Yield | Recommended for Fragment Length |
| Reversed-Phase HPLC (RP-HPLC) | >85-95% | 20-50% | Up to 50 bases |
| Anion-Exchange HPLC (AEX-HPLC) | >90% | 20-40% | Up to 40-100 bases |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95-99% | 10-30% | Oligos >50 bases |
Experimental Protocols
Protocol: RP-HPLC Purification of this compound Labeled Fragments
This protocol provides a general guideline. Optimization of the gradient and other parameters will be necessary for your specific fragment.
-
Materials:
-
Crude this compound labeled fragment, lyophilized.
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.
-
RP-HPLC system with a C18 column suitable for oligonucleotide purification.
-
UV detector.
-
-
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Buffer A or sterile, nuclease-free water to a suitable concentration (e.g., 10-20 OD/mL). Ensure the sample is fully dissolved.
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Buffer A and Buffer B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the dissolved sample onto the column.
-
Elution: Elute the fragment using a linear gradient of Buffer B. A typical gradient might be from 5% to 50% Buffer B over 30-40 minutes. The hydrophobic nature of the this compound label will cause the desired product to elute at a higher acetonitrile concentration than unlabeled failure sequences.
-
Detection: Monitor the elution at 260 nm. The full-length, labeled product should be the latest, major peak.
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Post-Purification Processing:
-
Combine the collected fractions.
-
Lyophilize the sample to remove the solvent.
-
Perform desalting using a method like ethanol precipitation or a desalting column to remove the TEAA salts.
-
Resuspend the purified, desalted fragment in a suitable buffer or nuclease-free water.
-
-
Purity Analysis: Assess the purity of the final product using analytical HPLC or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for the purification of this compound labeled fragments.
References
Technical Support Center: Optimizing Sanger Sequencing with 7-deaza Modified Terminators
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering uneven peak heights in Sanger sequencing, even when utilizing 7-deaza-dGTP modified terminators. The following resources are designed to help you diagnose and resolve common issues to achieve high-quality sequencing data.
Frequently Asked Questions (FAQs)
Q1: I'm using 7-deaza-dGTP in my sequencing reaction to handle a GC-rich template, but I'm still seeing uneven peak heights. What could be the cause?
A1: While 7-deaza-dGTP is effective at reducing secondary structures in GC-rich regions, several other factors can still contribute to uneven peak heights. These include:
-
Suboptimal Reagent Concentrations: The ratio of 7-deaza-dGTP to dGTP or other nucleotide analogs, as well as the overall concentration of primers and template, are critical for balanced signal intensity.
-
Poor Template Quality: Contaminants such as salts, ethanol, phenol, or residual PCR primers and dNTPs can interfere with the sequencing reaction and lead to poor peak morphology.[1][2][3]
-
Inadequate Primer Design: Primers with low melting temperatures (Tm), hairpin structures, or self-dimerization potential can lead to inefficient and uneven priming.[2][4]
-
Incorrect Template Amount: Both too much and too little DNA template can result in uneven peaks. Excess template can lead to overly strong signals and "top-heavy" data, while insufficient template will produce weak signals that are difficult to distinguish from background noise.
-
Suboptimal PCR Amplification: If the template was generated by PCR, issues during this step, such as the formation of non-specific products, can carry over to the sequencing reaction.
Q2: How does 7-deaza-dGTP work to improve sequencing of GC-rich regions?
A2: Guanine-rich sequences have a tendency to form secondary structures, such as hairpins and G-quadruplexes, through Hoogsteen base pairing. These structures can cause the DNA polymerase to stall or dissociate from the template, leading to premature termination of the sequencing reaction and resulting in "band compressions" or uneven peak heights in the electropherogram. 7-deaza-dGTP is a guanine analog that has a carbon atom instead of a nitrogen at the 7th position of the purine ring. This modification prevents the formation of Hoogsteen hydrogen bonds without affecting the standard Watson-Crick base pairing with cytosine. By incorporating 7-deaza-dGTP, the formation of these secondary structures is destabilized, allowing the polymerase to proceed smoothly along the template.
Q3: Can the type of DNA polymerase I use affect the sequencing results with 7-deaza-dGTP?
A3: Yes, the DNA polymerase can influence the efficiency of incorporating nucleotide analogs like 7-deaza-dGTP. Some polymerases may exhibit altered processivity or fidelity when using modified nucleotides. For example, AmpliTaq FS DNA polymerase has been shown to be effective in cycle sequencing reactions with a combination of 7-deaza-dGTP and dITP. It is important to consult the manufacturer's recommendations for your specific polymerase regarding its compatibility with nucleotide analogs.
Troubleshooting Guide: Addressing Uneven Peak Heights
If you are experiencing uneven peak heights despite using 7-deaza-dGTP, follow this step-by-step troubleshooting guide.
dot
Caption: Troubleshooting workflow for uneven Sanger sequencing peaks.
Data Presentation: Recommended Starting Concentrations and Parameters
The following tables provide recommended starting points for optimizing your sequencing reactions. These values may need to be adjusted based on your specific template and primer characteristics.
Table 1: Nucleotide Mix Recommendations
| Nucleotide Analog Combination | Recommended Ratio | Target | Reference |
| 7-deaza-dGTP : dITP | 4:1 | GC-rich templates | |
| 7-deaza-dGTP : dGTP | 3:1 | PCR of GC-rich templates |
Table 2: Template and Primer Recommendations
| Parameter | Recommendation | Rationale | References |
| Template Purity | A260/A280 ratio: ≥1.8 | Ensures minimal protein contamination. | |
| A260/A230 ratio: 1.8 - 2.2 | Indicates freedom from organic contaminants. | ||
| Template Concentration | Plasmids: 100-200 ng/µL | Optimal for most sequencing reactions. | |
| PCR Products (<500 bp): 20-50 ng/µL | Lower concentration needed for shorter fragments. | ||
| PCR Products (>500 bp): 50-100 ng/µL | |||
| Primer Design | Length: 18-24 bases | Balances specificity and annealing efficiency. | |
| GC Content: 45-55% | Contributes to optimal melting temperature. | ||
| Melting Temperature (Tm): 55-65°C | Ensures efficient annealing at typical cycling temperatures. | ||
| 3' End | Should have a G or C ('GC clamp') for stable priming. | ||
| Structure | Avoid hairpins, self-dimers, and runs of identical nucleotides. |
Experimental Protocols
Protocol 1: Cycle Sequencing with 7-deaza-dGTP and dITP for GC-Rich Templates
This protocol is adapted from studies demonstrating improved sequencing of GC-rich templates.
-
Prepare the Sequencing Master Mix:
-
For each reaction, combine the following in a PCR tube on ice:
-
DNA Template: See Table 2 for recommended amounts.
-
Sequencing Primer: 3.2 pmol
-
Sequencing Buffer: 1x final concentration
-
Nucleotide Mix:
-
dATP, dCTP, dTTP at standard concentrations.
-
A 4:1 mixture of 7-deaza-dGTP and dITP to replace dGTP.
-
-
DNA Polymerase (e.g., AmpliTaq FS): Follow manufacturer's recommendations.
-
Nuclease-free water to a final volume of 10 µL.
-
-
-
Perform Cycle Sequencing:
-
Use the following thermal cycling conditions as a starting point:
-
Initial Denaturation: 96°C for 1 minute.
-
30 Cycles:
-
Denaturation: 96°C for 15 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 68°C for 2 minutes.
-
-
Final Extension: 72°C for 5 minutes.
-
Hold: 4°C.
-
-
-
Purify the Sequencing Products:
-
Remove unincorporated dye terminators and salts using a suitable method, such as ethanol/EDTA precipitation or a column-based purification kit.
-
-
Capillary Electrophoresis:
-
Resuspend the purified products in a formamide-based loading buffer and analyze on an automated DNA sequencer.
-
Visualizations
dot
Caption: How 7-deaza-dGTP prevents secondary structures in DNA.
References
Validation & Comparative
A Head-to-Head Comparison: 7-TFA-ap-7-Deaza-ddGTP vs. Standard ddGTP in Sanger Sequencing
For researchers, scientists, and drug development professionals striving for the highest quality sequencing data, the choice of chain-terminating nucleotides is paramount. While standard 2',3'-dideoxyguanosine triphosphate (ddGTP) has been a cornerstone of Sanger sequencing, modified analogs like 7-TFA-ap-7-Deaza-ddGTP offer potential advantages, particularly when dealing with challenging DNA templates. This guide provides an objective comparison of their performance, supported by experimental principles and detailed methodologies.
At the heart of Sanger sequencing lies the controlled interruption of DNA synthesis by incorporating dideoxynucleotides (ddNTPs), which lack the 3'-hydroxyl group necessary for chain elongation. Standard ddGTP effectively terminates synthesis at guanine residues. However, its performance can be hindered in sequences with high guanine-cytosine (GC) content. These regions are prone to forming stable secondary structures, such as hairpins, which can cause the DNA polymerase to dissociate prematurely, leading to weak or absent signals and truncated sequencing reads.
To address this, 7-deaza-ddGTP analogs were developed. By replacing the nitrogen at the 7-position of the purine ring with a carbon, the potential for Hoogsteen base pairing, which contributes to the formation of secondary structures, is reduced. This modification helps to destabilize hairpins and other secondary structures in GC-rich regions, allowing for more consistent polymerase processivity. The "7-TFA-ap" modification refers to a 7-trifluoroacetylamino-propynyl linker, which serves as a handle for attaching fluorescent dyes, creating the final dye-labeled terminator used in automated sequencing.
Quantitative Performance Comparison
| Performance Metric | Standard ddGTP Terminator | 7-TFA-ap-7-Deaza-ddGTP Terminator | Parameter Description |
| Incorporation Efficiency | Variable; can be inhibited by secondary structures. | Potentially more consistent, especially in GC-rich regions. | The relative rate at which the DNA polymerase incorporates the terminator opposite a cytosine base. |
| Termination Effectiveness | High | High | The ability of the incorporated nucleotide to effectively halt DNA synthesis. |
| Sequencing of GC-Rich Regions | Prone to early signal drop-off and "no-calls". | Improved read-through and reduced signal drop-off. | The ability to generate high-quality sequence data from templates with high GC content. |
| Peak Height Uniformity | Can be uneven, with G-peaks sometimes being disproportionately high or low. | Potentially more uniform peak heights in GC-rich regions. | The consistency of signal intensity for each base call in the electropherogram. |
| Average Read Length (Phred 20) | Shorter for GC-rich templates. | Longer for GC-rich templates. | The length of the sequence with a base call accuracy of 99% or higher. |
| Signal-to-Noise Ratio | Can be lower in regions of secondary structure. | Potentially higher in problematic regions. | The ratio of the fluorescent signal of the base call to the background noise. |
Experimental Protocols for Comparative Analysis
To provide a definitive comparison, a series of controlled experiments should be performed. The following protocols outline the methodologies for evaluating the performance of 7-TFA-ap-7-Deaza-ddGTP versus standard ddGTP terminators.
Experiment 1: Sequencing of a Standard, Non-Problematic DNA Template
Objective: To establish a baseline for the incorporation and termination efficiency of each ddGTP analog under standard conditions.
Methodology:
-
Template and Primer Preparation: A well-characterized plasmid DNA template (e.g., pGEM®-3Zf(+)) and a corresponding sequencing primer will be used. The concentration of both will be accurately determined and normalized.
-
Sequencing Reactions: Two sets of sequencing reactions will be prepared using a commercial sequencing kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit).
-
Set A (Control): Standard sequencing reaction mix containing the standard ddGTP terminator.
-
Set B (Experimental): Sequencing reaction mix where the standard ddGTP terminator has been substituted with the 7-TFA-ap-7-Deaza-ddGTP terminator at an equimolar concentration.
-
-
Cycle Sequencing: Both sets of reactions will be subjected to the same thermal cycling program as recommended by the sequencing kit manufacturer.
-
Purification: The sequencing products will be purified to remove unincorporated dye terminators.
-
Capillary Electrophoresis: The purified products will be analyzed on an automated DNA sequencer.
-
Data Analysis: The resulting electropherograms will be analyzed for signal strength, peak height uniformity, and overall sequence quality scores (Phred scores).
Experiment 2: Sequencing of a GC-Rich DNA Template
Objective: To assess the ability of each ddGTP analog to sequence through regions of high GC content and secondary structure.
Methodology:
-
Template and Primer Preparation: A DNA template with a known GC-rich region (e.g., >70% GC content over a stretch of 100-200 bp) and a suitable sequencing primer will be used.
-
Sequencing Reactions: As in Experiment 1, two sets of sequencing reactions will be prepared, one with the standard ddGTP terminator and one with the 7-TFA-ap-7-Deaza-ddGTP terminator.
-
Cycle Sequencing, Purification, and Electrophoresis: The same procedures as in Experiment 1 will be followed.
-
Data Analysis: The sequencing data will be specifically analyzed for:
-
The ability to read through the GC-rich region.
-
The point of signal drop-off in each reaction.
-
The presence of "no-calls" or ambiguous base calls within the GC-rich region.
-
Comparison of read length and quality scores.
-
Visualizing the Impact of 7-Deaza Modification
The following diagrams illustrate the underlying principles of how 7-deaza modification can improve sequencing performance.
Caption: Hoogsteen bond formation in G-quadruplex structures.
The diagram above illustrates how the nitrogen at position 7 (N7) of guanine is involved in Hoogsteen base pairing, which can lead to the formation of G-quadruplex structures that impede DNA polymerase. The 7-deaza modification, which replaces this nitrogen with a carbon, prevents these interactions.
Caption: Simplified workflow comparing sequencing outcomes.
This workflow diagram depicts the expected outcome when sequencing a GC-rich template with standard ddGTP versus a 7-deaza-ddGTP analog. The use of the 7-deaza analog is anticipated to prevent premature termination, resulting in a longer and more accurate sequence read.
Conclusion
For routine sequencing of templates with normal to moderate GC content, standard ddGTP terminators provide reliable and high-quality results. However, when faced with GC-rich regions, hairpins, and other challenging secondary structures, dye terminators derived from 7-TFA-ap-7-Deaza-ddGTP are expected to offer a significant advantage. By mitigating the formation of these structures, they can enable more robust and complete sequencing reads, ultimately leading to more accurate and reliable data. The experimental protocols outlined above provide a framework for a direct and quantitative comparison to validate these expected performance benefits in a laboratory setting.
Navigating GC-Rich Regions: A Comparative Guide to 7-deaza-dGTP and 7-TFA-ap-7-Deaza-ddG in Sequencing
In the pursuit of accurate DNA sequencing, particularly through challenging GC-rich regions, researchers often employ modified nucleotides to overcome the limitations of standard methodologies. This guide provides a detailed comparison of two such molecules: 7-deaza-dGTP and 7-TFA-ap-7-Deaza-ddG, clarifying their distinct roles and applications in sequencing workflows. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their sequencing strategies.
Introduction to 7-deaza-dGTP and this compound
7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP). Its primary function is to mitigate the formation of secondary structures, such as hairpins, in GC-rich DNA templates during polymerase chain reaction (PCR) amplification. These secondary structures can impede DNA polymerase, leading to premature termination of the reaction and poor-quality sequencing data.[1][2][3] By replacing the nitrogen at the 7-position of the purine ring with a carbon, 7-deaza-dGTP reduces the potential for Hoogsteen base pairing, thereby destabilizing these secondary structures and allowing for more efficient amplification.[4]
This compound , on the other hand, is a modified dideoxynucleotide. It is described as a nucleotide derivative used in the production of thiotriphosphate nucleotide dye terminators for DNA sequencing reactions.[5] In the context of Sanger sequencing, dideoxynucleotides (ddNTPs) act as chain terminators. When incorporated into a growing DNA strand, their lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the extension of the DNA chain. The "7-TFA-ap" modification likely refers to a linker and dye attachment site, enabling the detection of the terminal base.
It is crucial to understand that 7-deaza-dGTP and this compound are not interchangeable alternatives . They are utilized at different stages of a typical sequencing workflow to address distinct technical challenges.
Comparative Analysis of Performance and Application
The following table summarizes the key characteristics and applications of 7-deaza-dGTP and this compound.
| Feature | 7-deaza-dGTP | This compound |
| Molecular Type | Deoxyguanosine triphosphate (dGTP) analog | Dideoxyguanosine (ddGTP) derivative |
| Primary Function | Reduces secondary structure formation in GC-rich DNA during PCR | Acts as a chain terminator in Sanger sequencing |
| Stage of Use | During PCR amplification prior to sequencing | During the sequencing reaction (cycle sequencing) |
| Impact on Sequencing | Improves read length and quality of GC-rich templates by enabling robust amplification | Enables base-specific termination and subsequent detection |
| Observed Benefits | Resolves band compressions in electropherograms, allows for sequencing of previously unreadable GC-rich regions | Integral component of dye-terminator chemistry for Sanger sequencing |
Experimental Data and Observations with 7-deaza-dGTP
While no direct comparative studies between this compound and 7-deaza-dGTP exist due to their different functions, the benefits of incorporating 7-deaza-dGTP in the PCR step prior to sequencing are well-documented.
Key Findings from Research:
-
Improved Amplification of GC-Rich Templates: The addition of 7-deaza-dGTP to PCR mixes has been shown to significantly improve the amplification of templates with high GC content (>60%).
-
Enhanced Sequencing Read Quality: Using PCR products amplified with 7-deaza-dGTP as templates for Sanger sequencing results in cleaner electropherograms with reduced background noise and more accurate base-calling, especially in GC-rich areas.
-
Resolution of Band Compression: Band compressions, which are artifacts in Sanger sequencing caused by secondary structures, are effectively resolved by the use of 7-deaza-dGTP during the initial PCR.
-
Optimal Concentrations: Studies suggest that a mixture of 7-deaza-dGTP and dGTP, often in a 3:1 ratio, can be more efficient for PCR than using 7-deaza-dGTP alone.
Experimental Protocols
PCR Amplification with 7-deaza-dGTP for Subsequent Sequencing
This protocol is a general guideline for incorporating 7-deaza-dGTP into a PCR workflow to improve the amplification of GC-rich templates prior to Sanger sequencing.
Materials:
-
DNA template with high GC content
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
Standard dNTP mix (dATP, dCTP, dTTP)
-
dGTP
-
7-deaza-dGTP solution
-
PCR buffer
-
Nuclease-free water
Procedure:
-
Prepare the PCR Master Mix: For a typical 50 µL reaction, combine the following components. Note that the ratio of 7-deaza-dGTP to dGTP may need optimization. A 3:1 ratio is a common starting point.
-
10x PCR Buffer: 5 µL
-
dNTP mix (without dGTP): 1 µL of 10 mM each
-
dGTP: 0.5 µL of 10 mM
-
7-deaza-dGTP: 1.5 µL of 10 mM
-
Forward Primer: 1 µL of 10 µM
-
Reverse Primer: 1 µL of 10 µM
-
DNA Template: 1-5 µL (e.g., 5 ng of human genomic DNA)
-
Taq DNA Polymerase: 0.5 µL (2.5 U)
-
Nuclease-free water: to a final volume of 50 µL
-
-
Thermal Cycling: The following conditions are a general starting point and should be optimized for the specific template and primers.
-
Initial Denaturation: 95°C for 5-10 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30-60 seconds
-
Annealing: 55-65°C for 30-60 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
PCR Product Purification: After amplification, purify the PCR product using a standard PCR purification kit to remove primers, unincorporated nucleotides, and polymerase.
-
Sequencing: Use the purified PCR product as the template for a Sanger sequencing reaction, which will utilize dye-labeled dideoxynucleotide terminators (potentially including derivatives like this compound).
Visualizing the Workflow and Mechanism
To better illustrate the roles of these compounds, the following diagrams have been generated.
Caption: The challenge of amplifying GC-rich DNA templates in standard PCR.
Caption: How 7-deaza-dGTP overcomes secondary structures in GC-rich templates.
Caption: The distinct roles of 7-deaza-dGTP and this compound in the sequencing workflow.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocat.com [biocat.com]
A Comparative Guide to Sequencing with 7-TFA-ap-7-Deaza-ddG Derived Terminators
For researchers, scientists, and professionals in drug development, achieving high-fidelity DNA sequencing results is paramount. This is especially critical when dealing with challenging DNA templates, such as those with high Guanine-Cytosine (GC) content. Standard sequencing chemistries can fail in these regions, leading to ambiguous data and stalled progress. This guide provides an objective comparison of sequencing performance using terminators derived from 7-TFA-ap-7-Deaza-ddG against standard methodologies, supported by experimental principles and protocols.
The core advantage of incorporating 7-deaza-guanosine analogs, such as in terminators derived from this compound, lies in their ability to mitigate the formation of secondary structures in GC-rich regions. These structures, like hairpins, can impede the DNA polymerase, causing premature termination of the sequencing reaction and resulting in poor quality data. By replacing the nitrogen at the 7th position of the guanine base with a carbon, the potential for Hoogsteen base pairing, a key contributor to these secondary structures, is eliminated. This leads to more uniform peak heights and longer, more accurate reads through these challenging templates.
Performance Comparison: Standard vs. 7-Deaza-Guanosine Analog-Based Sequencing
The following table summarizes the expected performance differences between standard Sanger sequencing and sequencing utilizing 7-deaza-guanosine analogs for GC-rich templates. This comparison is based on established findings regarding the use of 7-deaza-dGTP, which is directly relevant to the performance of terminators containing a 7-deaza-ddG moiety.
| Performance Metric | Standard Sequencing Chemistry | Sequencing with 7-Deaza-Guanosine Analogs | Rationale for Improvement |
| Read Length in GC-Rich Regions | Often truncated or fails completely | Significantly longer and more complete reads | Prevents polymerase "drop-off" by reducing secondary structures. |
| Base Calling Accuracy | Increased ambiguous base calls (N's) | Higher accuracy with fewer ambiguous calls | More uniform incorporation of terminators leads to clearer signal. |
| Peak Height Uniformity | Uneven peak heights, especially for G | More uniform peak heights | Reduced secondary structures allow for more consistent processivity of the DNA polymerase. |
| Signal Intensity | Can show a drastic decline in GC-rich areas | Maintains higher and more stable signal intensity | Consistent chain extension and termination result in a stronger and more reliable signal. |
| Success Rate with Challenging Templates | Lower, with a higher need for re-sequencing | Higher, with more reliable first-pass results | Directly addresses the root cause of failure in GC-rich regions. |
Experimental Protocols
To validate sequencing results, a direct comparison between a standard sequencing protocol and one optimized for GC-rich templates using a 7-deaza-guanosine analog is recommended.
Standard Sanger Sequencing Protocol
This protocol is suitable for routine sequencing of templates with normal GC content.
-
Cycle Sequencing Reaction Setup:
-
Template DNA (Plasmid or PCR product): 200-500 ng
-
Sequencing Primer: 3.2 pmol
-
Sequencing Reaction Mix (e.g., BigDye™ Terminator v3.1): 1 µL
-
5x Sequencing Buffer: 2 µL
-
Deionized Water: to a final volume of 10 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 96°C for 1 minute
-
25 Cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Sequencing Product Purification:
-
Purify the sequencing products using an appropriate method, such as ethanol/EDTA precipitation or column purification, to remove unincorporated dye terminators and salts.
-
-
Capillary Electrophoresis:
-
Resuspend the purified product in highly deionized formamide.
-
Denature at 95°C for 5 minutes and snap-cool on ice.
-
Analyze on an automated DNA sequencer (e.g., Applied Biosystems 3730).
-
Protocol for GC-Rich Templates with 7-Deaza-Guanosine Analogs
This modified protocol is designed to improve results for templates with high GC content. The key modification is the inclusion of a 7-deaza-dGTP solution in the reaction mix, which is a common strategy. Terminators derived from this compound would be part of the sequencing reaction mix.
-
Cycle Sequencing Reaction Setup:
-
Template DNA (GC-Rich): 300-600 ng
-
Sequencing Primer: 3.2 pmol
-
Sequencing Reaction Mix (containing terminators derived from this compound or supplemented with a 7-deaza-dGTP solution): 1 µL
-
5x Sequencing Buffer (optimized for GC-rich templates, may contain additives like betaine): 2 µL
-
Deionized Water: to a final volume of 10 µL
-
-
Thermal Cycling Conditions (with "Slowdown" PCR modification):
-
Initial Denaturation: 98°C for 2 minutes
-
30 Cycles of:
-
Denaturation: 98°C for 20 seconds
-
Annealing: 55°C for 15 seconds
-
Extension: 60°C for 4 minutes (with a slower ramp rate to 60°C)
-
-
Hold: 4°C
-
-
Sequencing Product Purification:
-
Follow the same procedure as the standard protocol.
-
-
Capillary Electrophoresis:
-
Follow the same procedure as the standard protocol.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying mechanism of improvement, the following diagrams are provided.
Caption: Workflow for sequencing validation using 7-deaza-ddG terminators.
Caption: Mechanism of 7-deaza-guanosine in preventing secondary structures.
A Comparative Performance Analysis of 7-Deaza Purine Analogs in Research and Drug Development
Researchers and drug development professionals are increasingly turning to 7-deaza purine analogs for a wide range of applications, from improving DNA sequencing and PCR to developing novel anticancer and antiviral therapies. The substitution of the nitrogen atom at the 7th position of the purine ring with a carbon atom fundamentally alters the electronic properties of these molecules, leading to enhanced performance in various biological assays and therapeutic contexts.
This guide provides an objective comparison of the performance of different 7-deaza purine analogs, supported by experimental data. It delves into their applications in molecular biology, oncology, and virology, offering detailed experimental protocols and visualizing key signaling pathways to aid researchers in their work.
Enhancing Molecular Biology Techniques
7-deaza purine analogs have proven invaluable in overcoming common challenges in DNA sequencing and amplification, particularly those associated with GC-rich regions.
Performance in PCR and DNA Sequencing
The replacement of dGTP with its 7-deaza counterpart, 7-deaza-dGTP, is a widely adopted strategy to mitigate the formation of secondary structures in GC-rich DNA templates during PCR. This modification prevents Hoogsteen base pairing, leading to cleaner and more reliable amplification. Similarly, the use of 7-deaza-dATP and 7-deaza-dGTP in Sanger sequencing helps to resolve band compressions on sequencing gels, which are caused by the anomalous migration of DNA fragments with stable secondary structures.
| Application | Analog | Standard Nucleotide | Performance Improvement |
| PCR of GC-rich templates | 7-deaza-dGTP | dGTP | Reduces secondary structure formation, enabling amplification of templates with up to 85% GC content.[1][2] |
| CleanAmp™ 7-deaza-dGTP | Standard 7-deaza-dGTP | Hot-start formulation improves specificity and yield, reducing off-target amplification.[3] | |
| Sanger Sequencing | 7-deaza-dATP | dATP | Resolves band compressions caused by A-tracts. |
| 7-deaza-dGTP | dGTP | Resolves G-C related band compressions, leading to more accurate sequence reads.[4] |
A study on the PCR amplification of a 501 bp DNA fragment demonstrated that while 7-deaza-dGTP (c7GdTP) could completely replace dGTP, 7-deaza-dATP (c7AdTP) and 7-deaza-dITP (c7IdTP) required the presence of their natural counterparts for efficient amplification. The Taq polymerase showed a preference for the natural purine nucleotides over the 7-deaza analogs, with c7GdTP being the most readily accepted substitute.
Impact on DNA Duplex Stability
The incorporation of 7-deaza purine analogs can also influence the thermal stability of DNA duplexes. The melting temperature (Tm) is a key indicator of this stability.
| DNA Duplex | Modified Nucleoside(s) | Tm (°C) | Change in Tm vs. Unmodified (°C) |
| 5'-d(CGCGAATTCGCG)-3' | None (DDD) | 59.1 | N/A |
| 5'-FdC-dzG-FdC-dzG-dzA-dzA-CldU-CldU-FdC-dzG-FdC-dzG-3' | 7-deaza-dG (dzG), 7-deaza-dA (dzA) | 53.2 | -5.9 |
Data from a study on a Dickerson-Drew Dodecamer (DDD) and its 7-deaza analog (DZA-DDD) in a buffer containing 100 mM NaCl. FdC = 5-fluoro-2'-deoxycytidine, CldU = 5-chloro-2'-deoxyuridine.
Therapeutic Potential of 7-Deaza Purine Analogs
A significant body of research has focused on the development of 7-deaza purine nucleosides as therapeutic agents, particularly in the fields of oncology and virology.
Anticancer Activity
Naturally occurring 7-deaza purine nucleosides like Tubercidin, Toyocamycin, and Sangivamycin, along with numerous synthetic derivatives, have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes.
| Analog | Cancer Cell Line | IC50 (µM) |
| Tubercidin | A549 (Lung Carcinoma) | Varies by study |
| MDA-MB-231 (Breast Cancer) | Varies by study | |
| Sangivamycin | MCF7/ADR (Adriamycin-resistant Breast Cancer) | Induces apoptosis |
| Multiple Myeloma cell lines | Potent activity | |
| Toyocamycin | Multiple Myeloma cell lines | Induces apoptosis at nanomolar concentrations |
| 7-iodo-8-aza-7-deazaadenosine derivative (8) | A549 (Lung Carcinoma) | 7.68 |
| 7-(2-Thienyl)-7-deazaadenosine (AB61) | Various cancer cell lines | Nanomolar range |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific experimental conditions.
Sangivamycin , for instance, induces apoptosis in adriamycin-resistant breast cancer cells (MCF7/ADR) through the activation of protein kinase C delta (PKCδ) and JNK signaling pathways. It has also been shown to inhibit protein kinase C and the positive transcription elongation factor b (P-TEFb). Tubercidin 's anticancer mechanism involves its phosphorylation into active forms that disrupt DNA replication, RNA transcription, and protein synthesis. It has also been shown to affect the Ras/BRaf/MEK/ERK signaling pathway in small-cell lung cancer cells.
Antiviral Activity
7-deaza purine analogs have emerged as promising candidates for antiviral drug development, with significant activity reported against the Hepatitis C virus (HCV). These analogs often target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.
| Analog | Target | IC50 (µM) for RdRp Inhibition | EC50 (µM) in Replicon Assay |
| 2'-C-methyl-adenosine | HCV NS5B | 0.5 | 0.5 |
| 7-deaza-2'-C-methyl-adenosine | HCV NS5B | 0.025 | 0.3 |
| 2'-C-methyl-guanosine | HCV NS5B | 0.09 | >100 |
| 7-deaza-2'-C-methyl-guanosine | HCV NS5B | 0.005 | >100 |
| 7-iodo-7-deazaneplanocin A (15) | HCV | 15.0 | 2.1 |
| 7-chloro-7-deazaneplanocin A (13) | HCV | 50.1 | 14.7 |
| 7-bromo-7-deazaneplanocin A (14) | HCV | 41.7 | 16.7 |
IC50 values for RdRp inhibition were determined in in vitro enzyme assays. EC50 values represent the concentration required to inhibit viral replication by 50% in a cell-based replicon system. Data for 2'-C-methyl and 7-deaza-2'-C-methyl analogs from a study on HCV NS5B polymerase. Data for deazaneplanocin A analogs from a separate study.
The 7-deaza modification has been shown to significantly improve the inhibitory potency of purine nucleoside triphosphates against the HCV RdRp. For example, 7-deaza-2'-C-methyl-adenosine triphosphate is approximately 20-fold more potent than its corresponding purine analog in inhibiting the HCV polymerase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the performance evaluation of 7-deaza purine analogs.
PCR Amplification of GC-Rich DNA using 7-deaza-dGTP
This protocol is designed to amplify DNA templates with high GC content, which are often refractory to standard PCR conditions.
-
Reaction Setup: Prepare a PCR master mix containing a final concentration of 1x PCR buffer, 2.5 mM MgCl₂, 0.2 µM of each primer, 1.25 units of Taq DNA polymerase, and 5 ng of human genomic DNA.
-
dNTP Mix: The dNTP mixture should consist of 0.2 mM each of dATP, dCTP, and dTTP, 0.05 mM dGTP, and 0.15 mM 7-deaza-dGTP (a 3:1 ratio of 7-deaza-dGTP to dGTP).
-
Thermal Cycling:
-
Initial denaturation: 95°C for 10 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 40 seconds.
-
Annealing: Variable temperature (e.g., 57°C - 66°C) for 1 second.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 7 minutes.
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis.
Sanger Sequencing with 7-deaza Purine Analogs
This protocol outlines the use of 7-deaza purine analogs to resolve band compressions in dideoxy sequencing.
-
Template Preparation: Use single-stranded or denatured double-stranded DNA as a template.
-
Primer Annealing: Anneal the sequencing primer to the template DNA.
-
Labeling Reaction (if using radioactive labeling): In a low dNTP concentration, extend the primer with DNA polymerase in the presence of a radioactively labeled dNTP.
-
Termination Reaction: Divide the labeling reaction into four separate tubes. To each tube, add a high concentration of all four dNTPs and one of the four dideoxynucleotide triphosphates (ddNTPs). To resolve GC compressions, replace dGTP with 7-deaza-dGTP in all four termination mixes.
-
Gel Electrophoresis: Separate the chain-terminated fragments on a high-resolution denaturing polyacrylamide gel.
-
Detection: Visualize the DNA bands by autoradiography (for radioactive labeling) or fluorescence detection (for fluorescently labeled primers or terminators).
Cell Viability (MTT) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-deaza purine analog for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by 7-deaza purine analogs is critical for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a key component of the innate immune system that detects cytosolic DNA. 7-deaza purine-based cyclic dinucleotides (CDNs) can act as agonists of the STING (Stimulator of Interferon Genes) receptor, triggering downstream signaling that leads to the production of type I interferons and other inflammatory cytokines. This has significant implications for cancer immunotherapy.
Caption: The cGAS-STING signaling pathway activated by 7-deaza purine CDN analogs.
Anticancer Mechanism of Sangivamycin
Sangivamycin exerts its anticancer effects through multiple signaling pathways, leading to cell cycle arrest and apoptosis. A key mechanism in adriamycin-resistant breast cancer cells involves the activation of the JNK pathway in a PKCδ-dependent manner.
Caption: Apoptotic pathway induced by Sangivamycin in resistant breast cancer cells.
Conclusion
7-deaza purine analogs represent a versatile and powerful class of molecules with significant applications in both molecular biology research and therapeutic development. Their ability to modulate fundamental cellular processes makes them invaluable tools for researchers and promising candidates for the next generation of targeted therapies. The comparative data and experimental protocols provided in this guide aim to facilitate the informed selection and application of these compounds in diverse research settings. Further exploration into novel derivatives and combination therapies holds the potential to unlock even greater benefits from this privileged chemical scaffold.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. mybiosource.com [mybiosource.com]
Assessing Polymerase Fidelity: A Comparative Guide to Utilizing 7-TFA-ap-7-Deaza-ddG and Other Methodologies
For researchers, scientists, and drug development professionals, the accurate replication of DNA is paramount. The fidelity of DNA polymerases, the enzymes responsible for this replication, is a critical factor in applications ranging from next-generation sequencing (NGS) to the development of novel therapeutics. This guide provides a comprehensive comparison of methods to assess polymerase fidelity, with a special focus on the potential utility of modified nucleotides like 7-TFA-ap-7-Deaza-ddG. We will delve into established fidelity assays, present supporting experimental data, and provide detailed protocols to aid in the selection of the most appropriate method for your research needs.
The Role of Modified Nucleotides in Fidelity Assays
Modified deoxynucleoside triphosphates (dNTPs) and dideoxynucleoside triphosphates (ddNTPs) are powerful tools for probing the intricacies of DNA polymerase function. The compound this compound is a chain-terminating dideoxyguanosine analog with two key modifications:
-
7-Deaza-Guanine: The nitrogen at position 7 of the guanine base is replaced by a carbon. This modification is known to reduce the formation of secondary structures in GC-rich DNA sequences, which can otherwise impede polymerase processivity and affect sequencing accuracy.
-
7-TFA-ap Group: A trifluoroacetyl-aminopropynyl group is attached to the 7-position. This bulky group can be used to investigate the steric constraints within the polymerase active site.
-
Dideoxyribose: The absence of a 3'-hydroxyl group ensures that upon incorporation, the DNA chain is terminated.
While no standardized fidelity assay is exclusively based on this compound, its unique properties make it a valuable reagent for specialized fidelity assessments, particularly in challenging sequence contexts.
Comparative Analysis of Polymerase Fidelity Assays
Several methods are employed to measure the fidelity of DNA polymerases. These assays differ in their throughput, the type of errors they detect, and their suitability for different applications.
1. Sanger-Based and Gel-Based Fidelity Assays: These traditional methods rely on the chain-termination principle and gel electrophoresis to analyze the products of DNA synthesis. They are often used to determine misincorporation frequencies at specific template sites.
2. Blue-White Screening (lacZ-based) Assays: This in vivo assay measures the forward mutation rate of a polymerase by analyzing its ability to replicate the lacZα gene correctly. Errors in replication lead to a non-functional β-galactosidase enzyme, resulting in white bacterial colonies instead of blue ones.
3. Next-Generation Sequencing (NGS) Based Assays: These high-throughput methods allow for the simultaneous analysis of millions of DNA molecules, providing a comprehensive view of polymerase fidelity across a wide range of sequence contexts.
The following table summarizes the key features of these assay types:
| Feature | Sanger/Gel-Based Assays | Blue-White Screening (lacZ-based) | Next-Generation Sequencing (NGS) Based Assays |
| Principle | Chain termination and gel electrophoresis | In vivo forward mutation assay | Massively parallel sequencing of PCR products |
| Throughput | Low to medium | Medium | High |
| Error Detection | Misincorporation at specific sites | Forward mutations (substitutions, frameshifts) | All types of errors across the entire sequence |
| Quantitative | Yes (misincorporation frequency) | Yes (mutation frequency) | Yes (error rate per base) |
| Advantages | Direct measurement of misincorporation | Relatively simple and inexpensive | Comprehensive error profiling, high sensitivity |
| Disadvantages | Labor-intensive, limited to specific sites | Indirect measurement, potential for bias | Higher cost, complex data analysis |
Performance of a Novel 7-deaza-dGTP Analog in GC-rich PCR
The following table summarizes the results from a study comparing the performance of standard dNTPs with a hot start 7-deaza-dGTP mix in the amplification of the GC-rich Fragile X mental retardation 1 (FMR1) gene.
| dNTP Mix | Target Amplification (FMR1 gene, >85% GC) | Non-specific Products |
| Standard dNTPs | Poor to no amplification | High levels |
| Hot Start 7-deaza-dGTP Mix | Successful amplification | Significantly reduced |
These results demonstrate the utility of 7-deaza-dGTP analogs in overcoming challenges associated with GC-rich templates, which indirectly relates to fidelity by improving the accuracy of amplification.[1]
Experimental Protocols
Gel-Based Competitive Fidelity Assay
This protocol is adapted from methods used to determine the misincorporation frequency of a polymerase by competing a standard dNTP with a chain-terminating ddNTP.
Objective: To determine the relative incorporation efficiency of a correct dNTP versus an incorrect nucleotide (or a modified ddNTP like this compound) at a specific site on a DNA template.
Materials:
-
Purified DNA polymerase
-
5'-radiolabeled primer
-
DNA template with a known sequence
-
Reaction buffer specific to the polymerase
-
dNTPs and the ddNTP of interest (e.g., this compound)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Primer-Template Annealing: Anneal the 5'-radiolabeled primer to the DNA template.
-
Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, DNA polymerase, and reaction buffer.
-
Competition Reaction: Initiate the reaction by adding a mixture of the correct dNTP and the competing ddNTP at various concentration ratios.
-
Quenching: After a defined incubation time, stop the reactions by adding the stop solution.
-
PAGE Analysis: Denature the samples and separate the products on a denaturing polyacrylamide gel.
-
Data Analysis: Visualize the bands corresponding to the full-length product and the terminated product. The ratio of the intensities of these bands, corrected for the concentrations of the competing nucleotides, is used to calculate the misincorporation frequency.
NGS-Based Fidelity Assay (e.g., MagNIFi)
This protocol outlines the key steps of a modern, high-throughput fidelity assay that uses nucleotide imbalance to amplify error rates.
Objective: To measure the error rate of a DNA polymerase across thousands of sequence contexts simultaneously.
Materials:
-
Purified DNA polymerase
-
DNA template library with diverse sequences
-
Primers for amplification
-
Reaction buffer
-
dNTPs at imbalanced concentrations
-
NGS library preparation kit
-
Next-generation sequencer
Procedure:
-
Primer Extension with Nucleotide Imbalance: Perform a primer extension reaction with the DNA polymerase on the template library in the presence of a biased dNTP pool (e.g., a low concentration of one dNTP and high concentrations of the other three).
-
Library Preparation: Prepare an NGS library from the primer extension products. This typically involves fragmentation, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference template sequences. Identify and count the number of mismatches, insertions, and deletions to calculate the error rate of the polymerase under the tested conditions.
Visualizing Experimental Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the gel-based and NGS-based fidelity assays.
Conclusion
The assessment of DNA polymerase fidelity is a complex but essential task in modern molecular biology. While traditional methods like gel-based assays and blue-white screening provide valuable information, high-throughput NGS-based approaches offer a more comprehensive and detailed picture of polymerase performance. Modified nucleotides, such as this compound, represent a sophisticated tool for probing specific aspects of polymerase-substrate interactions and for overcoming challenges in amplifying and sequencing difficult DNA templates. By understanding the principles and methodologies outlined in this guide, researchers can make informed decisions about the most suitable approach to evaluate polymerase fidelity for their specific research and development needs.
References
Resolving Compressions in Sanger Sequencing: A Comparative Guide to 7-Deaza Compounds
In Sanger sequencing, the presence of GC-rich regions often leads to secondary structures like hairpins, causing polymerase slippage and resulting in compressed, unreadable sequencing data. The incorporation of 7-deaza-dGTP, a guanine analog, is a widely adopted strategy to mitigate this issue. This guide provides a comparative analysis of Sanger sequencing performance with and without 7-deaza compounds, supported by experimental data and detailed protocols.
Performance Comparison: Standard dGTP vs. 7-Deaza-dGTP
The use of 7-deaza-dGTP in sequencing reactions significantly improves the resolution of GC-rich templates by preventing the formation of Hoogsteen base pairing, which is a primary cause of DNA secondary structures. This results in cleaner electropherograms and more accurate base calling.
| Parameter | Standard dGTP Sequencing | 7-Deaza-dGTP Sequencing | Performance Improvement |
| Peak Resolution in GC-rich regions | Often compressed and unreadable | Uniform peak spacing | High |
| Base-calling Accuracy | Lower in compressed regions | Higher, with reduced N's | Significant |
| Signal Uniformity | Variable, with drop-offs in signal | More consistent signal strength | Moderate to High |
| Need for manual review | High for problematic regions | Reduced | Significant |
Experimental Workflow and Mechanism
The underlying principle of using 7-deaza-dGTP is the substitution of the nitrogen at position 7 of the guanine base with a carbon atom. This modification disrupts the hydrogen bonding patterns that lead to the formation of secondary structures, without affecting the standard Watson-Crick base pairing with cytosine.
A Comparative Guide to the Cost-Effectiveness of STING Agonists for Immunotherapy Research
For researchers, scientists, and drug development professionals, the selection of a suitable STING (Stimulator of Interferon Genes) agonist is a critical decision influenced by performance, cost, and the specific requirements of the experimental setup. While novel nucleotide derivatives such as 7-TFA-ap-7-Deaza-ddG are explored for various biochemical applications, this guide focuses on a comparative analysis of well-characterized classes of STING agonists with established performance data to aid in evaluating their cost-effectiveness. The STING pathway is a pivotal component of the innate immune system, and its activation holds significant promise for cancer immunotherapy.[1]
The activation of the STING pathway initiates a cascade of events, beginning with the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS).[1] Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates the STING protein.[1] This leads to the recruitment of TANK-binding kinase 1 (TBK1) and subsequent phosphorylation of interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 then translocates to the nucleus, driving the expression of type I interferons and other pro-inflammatory cytokines, which are essential for a robust anti-tumor immune response.[1]
Comparative Performance of STING Agonists
The efficacy of STING agonists can be quantified by several parameters, most notably their half-maximal effective concentration (EC50) for inducing Type I interferon (e.g., IFN-β) production. A lower EC50 value indicates higher potency. This section provides a comparative summary of representative STING agonists.
| Parameter | 2'3'-cGAMP (Endogenous Ligand) | diABZI (Non-CDN) | MSA-2 (Non-CDN, Orally Available) |
| Mechanism of Action | Direct binding to STING cGAMP pocket. | Binds to a distinct site on STING. | Binds to STING as a dimer. |
| IFN-β Induction (EC50) | ~5 µM | ~10 nM | Covalent dimers as low as 8 ± 7 nM |
| Binding Affinity (Kd) | ~100 nM | ~5 nM | Not explicitly stated |
| Key Features | Endogenous STING agonist. | High potency. | Orally bioavailable. |
| In Vivo Tumor Growth Inhibition | Moderate | High | Induces tumor regression with durable immunity. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol measures the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in a complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to determine the EC50 value.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma) into the flank of each mouse (e.g., 6-8 week old C57BL/6 or BALB/c).
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days.
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
Visualizing the STING Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway, a key innate immune response mechanism.
Caption: Workflow for determining the in vitro potency of a STING agonist.
References
Enzymatic Recognition of 7-TFA-ap-7-Deaza-ddG and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic recognition of 7-TFA-ap-7-Deaza-ddG, a modified nucleotide crucial for various molecular biology applications, and its structural analogs. By presenting key performance data, detailed experimental protocols, and visual representations of experimental workflows, this document aims to facilitate a deeper understanding of how modifications to the guanine base affect its interaction with DNA polymerases.
Introduction to 7-Deazaguanine Analogs
The modification of nucleobases is a powerful strategy for probing DNA-protein interactions, developing therapeutic agents, and enhancing molecular diagnostics. 7-deazaguanine, where the nitrogen at position 7 of the purine ring is replaced by a carbon, is a particularly important modification. This change prevents the formation of Hoogsteen base pairs and can reduce the formation of G-quadruplex structures, which can be problematic in PCR and sequencing of GC-rich regions.[1][2]
This guide will compare the enzymatic incorporation of closely related 7-substituted 7-deazaguanine analogs to provide insights into the performance of this compound. The primary data for comparison is drawn from a systematic study of 7-substituted 7-deaza-2'-deoxyguanosine triphosphates by Cahová et al., which provides a valuable benchmark for understanding the impact of modifications at this position.
Comparative Performance of 7-Substituted 7-Deaza-dGTPs
The efficiency of incorporation of modified nucleotides by DNA polymerases is a critical parameter for their application. The following table summarizes the steady-state kinetic parameters for the incorporation of various 7-substituted 7-deaza-dGTPs by the large fragment of Bacillus stearothermophilus (Bst) DNA polymerase.
Note: Data for this compound is not available. The data for 7-ethynyl-7-deaza-dGTP is presented as the closest structural analog.
| Modified Nucleotide | Substituent at C7 | Km (µM) | kcat (s-1) | Incorporation Efficiency (kcat/Km) (µM-1s-1) | Relative Efficiency (%) vs. dGTP |
| dGTP (natural) | -H (at N7) | 1.8 ± 0.3 | 25 ± 1 | 13.9 | 100 |
| 7-deaza-dGTP | -H | 2.5 ± 0.5 | 18 ± 1 | 7.2 | 52 |
| 7-methyl-7-deaza-dGTP | -CH3 | 3.2 ± 0.6 | 17 ± 1 | 5.3 | 38 |
| 7-vinyl-7-deaza-dGTP | -CH=CH2 | 2.8 ± 0.5 | 19 ± 1 | 6.8 | 49 |
| 7-ethynyl-7-deaza-dGTP * | -C≡CH | 1.5 ± 0.3 | 22 ± 1 | 14.7 | 106 |
| 7-phenyl-7-deaza-dGTP | -C6H5 | 1.2 ± 0.2 | 28 ± 2 | 23.3 | 168 |
*Closest analog to the core structure of this compound.
From the data, it is evident that modifications at the 7-position of 7-deazaguanine can have a significant impact on its recognition by DNA polymerases. Notably, the introduction of π-electron systems, such as an ethynyl or a phenyl group, can enhance the incorporation efficiency compared to the natural dGTP. This is attributed to potential cation-π interactions within the active site of the polymerase. The high efficiency of the 7-ethynyl and 7-phenyl analogs suggests that the propargyl linker in this compound is also likely to be well-tolerated by DNA polymerases.
Experimental Protocols
Primer Extension Assay for Single Nucleotide Incorporation
This protocol is adapted from methods used to assess the incorporation of modified nucleotides.
1. Materials:
-
DNA Template and Primer: A 5'-labeled (e.g., with 32P or a fluorescent dye) primer and a complementary template strand. The template should have a known sequence to direct the incorporation of the nucleotide of interest.
-
Modified and Natural dNTPs: Stock solutions of the 7-substituted 7-deaza-dGTPs and the corresponding natural dGTP.
-
DNA Polymerase: Bst DNA polymerase (large fragment) or another polymerase of interest.
-
Reaction Buffer: Appropriate buffer for the chosen polymerase (e.g., 20 mM Tris-HCl pH 8.8, 10 mM KCl, 10 mM (NH4)2SO4, 2 mM MgSO4, 0.1% Triton X-100).
-
Quenching Solution: Formamide loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
2. Procedure:
-
Annealing: Anneal the labeled primer to the template DNA by mixing them in a 1:1.2 molar ratio in the reaction buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Reaction Setup: Prepare the reaction mixtures on ice. For each reaction, combine the annealed primer/template complex, reaction buffer, and the desired concentration of the dNTP (modified or natural).
-
Initiation: Initiate the reaction by adding the DNA polymerase. The final volume is typically 10-20 µL.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 65°C for Bst polymerase) for a predetermined time.
-
Quenching: Stop the reaction by adding an equal volume of the quenching solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and then analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the bands by autoradiography or fluorescence imaging.
Steady-State Kinetic Analysis
To determine the Km and kcat values, a series of single-nucleotide incorporation reactions are performed under steady-state conditions (enzyme concentration is much lower than the substrate concentration).
1. Procedure:
-
Follow the primer extension assay protocol.
-
Vary the concentration of the dNTP over a wide range (e.g., 0.1 to 10 times the expected Km).
-
Ensure that the amount of product formed is less than 20% of the initial substrate to maintain steady-state conditions. This may require optimizing the reaction time and enzyme concentration.
-
Quantify the amount of extended primer for each dNTP concentration using a phosphorimager or a fluorescence scanner.
-
Plot the initial velocity (rate of product formation) against the dNTP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.
Visualizations
Experimental Workflow for Enzymatic Recognition
Caption: Workflow for determining the kinetic parameters of modified nucleotide incorporation.
Logical Relationship of 7-Deazaguanine Modification
Caption: Impact of 7-deaza modification and C7 substitution on guanine properties.
Conclusion
The enzymatic incorporation of 7-substituted 7-deazaguanine nucleoside triphosphates is highly dependent on the nature of the substituent at the 7-position and the specific DNA polymerase used. While direct kinetic data for this compound is lacking, the high incorporation efficiency of its close structural analog, 7-ethynyl-7-deaza-dGTP, suggests that it is also an efficient substrate for DNA polymerases. The presence of a small, π-electron-rich substituent at the 7-position appears to be favorable for recognition and incorporation. This guide provides a framework for researchers to understand and evaluate the performance of this important class of modified nucleotides in their experimental systems. Further studies are warranted to directly quantify the kinetic parameters of this compound with a variety of DNA polymerases to expand its utility in quantitative molecular biology applications.
References
Unraveling GC-Rich Regions: A Comparative Analysis of Dye Terminators With and Without 7-Deaza Modifications
In the realm of genetic analysis, Sanger sequencing remains a cornerstone for its precision in determining the order of nucleotides in a DNA molecule. However, its efficacy can be hampered when encountering sequences rich in guanine (G) and cytosine (C). These GC-rich regions are prone to forming stable secondary structures, such as hairpins, which can lead to a phenomenon known as band compression in the sequencing electropherogram. This results in ambiguous base-calling and a loss of accuracy. To circumvent this challenge, dye terminator chemistries have been developed that incorporate 7-deaza-modified guanine analogues, most notably 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP).
This guide provides a comparative analysis of dye terminators with and without 7-deaza modifications, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
The Challenge of GC-Rich Templates and the 7-Deaza Solution
Standard dye terminator sequencing utilizes the four deoxynucleotide triphosphates (dNTPs): dATP, dCTP, dGTP, and dTTP. In GC-rich templates, the guanine bases can form non-canonical Hoogsteen base pairs, leading to the formation of stable secondary structures that impede the DNA polymerase and cause anomalous migration of DNA fragments during electrophoresis.[1][2] This results in "band compressions," where distinct bands on a sequencing gel or peaks in an electropherogram merge, making the sequence difficult to read accurately.[2]
The introduction of a 7-deaza-dGTP modification addresses this issue at a molecular level. By replacing the nitrogen atom at the 7th position of the purine ring with a carbon atom, the potential for Hoogsteen base pairing is eliminated. This modification does not interfere with the standard Watson-Crick base pairing required for accurate DNA synthesis, thereby ensuring the fidelity of the sequencing reaction while preventing the formation of secondary structures.[3]
Performance Comparison: Standard vs. 7-Deaza Modified Dye Terminators
The primary advantage of incorporating 7-deaza-dGTP into the sequencing reaction is the significant improvement in data quality for GC-rich templates. This enhancement is evident across several key performance metrics.
| Performance Metric | Standard dGTP Chemistry | 7-Deaza-dGTP Modified Chemistry | Rationale for Improvement |
| Resolution of Band Compression | Prone to ambiguous base-calling in GC-rich regions due to overlapping peaks. | Significantly reduces or eliminates band compressions, leading to clear and distinct peaks.[2] | Prevents formation of secondary structures by inhibiting Hoogsteen base pairing. |
| Accuracy / Base-Calling | Lower accuracy in problematic regions, leading to incorrect base assignments. | Higher accuracy in the base assignment for GC-rich sequences. | Unambiguous peak separation allows for correct identification of each nucleotide. |
| Read Length | Can be prematurely terminated by strong secondary structures, resulting in shorter effective read lengths. | Optimal reading length is often achieved, allowing for sequencing through difficult templates. | The polymerase is not hindered by secondary structures, enabling longer extension. |
| Success with Difficult Templates | Lower success rate with templates containing >65% GC content or CpG islands. | Routinely successful for templates with high GC content (>83%) and those of poor quality. | The modification is specifically designed to overcome the challenges posed by these templates. |
Visualizing the Molecular Difference and the Sequencing Workflow
To better understand the impact of the 7-deaza modification, it is helpful to visualize both the chemical alteration and its role within the broader sequencing workflow.
References
The Efficacy of 7-Deaza-ddGTP in Sequencing: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in genomic analysis, the accuracy and reliability of DNA sequencing are paramount. While Sanger sequencing remains a gold standard for its precision, challenges persist, particularly with GC-rich templates which are prone to forming secondary structures that can lead to ambiguous results.[1][2] The incorporation of nucleotide analogs such as 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) and its dideoxy counterpart, 7-deaza-ddGTP, has emerged as a critical strategy to overcome these hurdles. This guide provides a comprehensive comparison of the efficacy of 7-deaza-ddGTP in Sanger sequencing relative to the standard dideoxyguanosine triphosphate (ddGTP), supported by experimental data and detailed protocols.
Mitigating GC-Rich Challenges: The Role of 7-Deaza-ddGTP
GC-rich DNA sequences are notoriously difficult to sequence accurately due to the formation of strong secondary structures like hairpins. These structures can cause DNA polymerase to stall or dissociate from the template, leading to premature termination of the sequencing reaction and resulting in "band compressions" on sequencing gels.[1][2] This phenomenon manifests as bands in the sequencing ladder appearing closer together than they should, making the correct base-calling difficult or impossible.
The introduction of 7-deaza-ddGTP addresses this issue at a molecular level. By replacing the nitrogen atom at the 7th position of the guanine base with a carbon atom, 7-deaza-ddGTP reduces the propensity for Hoogsteen base pairing, which is a primary contributor to the formation of these problematic secondary structures.[3] This modification does not interfere with the standard Watson-Crick base pairing required for accurate DNA synthesis. The result is a reduction in gel artifacts and a significant improvement in the quality and readability of sequencing data for GC-rich regions.
dot
Logical Framework for Employing 7-Deaza-ddGTP
The decision to use 7-deaza-ddGTP is primarily driven by the nature of the DNA template. The following diagram illustrates the logical process for determining when to incorporate this nucleotide analog.
dot
Conclusion
The use of 7-deaza-ddGTP is a well-established and effective method for improving the quality of Sanger sequencing data, particularly for templates with high GC content. By mitigating the formation of secondary structures that lead to band compressions, 7-deaza-ddGTP enables more accurate and complete sequencing of challenging DNA regions. While comprehensive quantitative data directly comparing the performance of 7-deaza-ddGTP and standard ddGTP across all sequencing metrics is not always readily available in a consolidated format, the qualitative evidence from numerous studies strongly supports its superiority for problematic templates. For researchers working with GC-rich sequences, the incorporation of 7-deaza-dGTP in the initial PCR amplification and 7-deaza-ddGTP in the sequencing reaction is a highly recommended strategy to ensure the generation of high-quality, unambiguous sequence data.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 7-TFA-ap-7-Deaza-ddG
Researchers and drug development professionals handling 7-TFA-ap-7-Deaza-ddG must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This nucleotide derivative is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not just a matter of regulatory compliance but a critical component of responsible research.
Hazard Profile and Disposal Recommendations
The primary hazards associated with this compound necessitate its treatment as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[1][2] The Safety Data Sheet (SDS) explicitly states the requirement to "Dispose of contents/ container to an approved waste disposal plant."[1]
| Hazard Classification | GHS Code | Precautionary Disposal Statement |
| Acute Oral Toxicity (Category 4) | H302 | P501: Dispose of contents/ container to an approved waste disposal plant. |
| Acute Aquatic Toxicity (Category 1) | H400 | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity (Category 1) | H410 | P391: Collect spillage. |
Table 1: Summary of Hazards and Disposal Statements for this compound [1]
Step-by-Step Disposal Protocol
A systematic approach to waste management is essential to mitigate risks. The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
-
Waste Segregation and Collection:
-
Initial Collection: All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be collected at the point of generation.
-
Aqueous Waste: Collect all liquid waste containing this compound in a dedicated, sealable, and leak-proof container clearly labeled for halogenated organic waste.
-
Solid Waste: Place contaminated solids such as gloves, absorbent paper, and plasticware into a separate, clearly marked, sealable container.
-
-
Packaging and Labeling:
-
Container Integrity: Ensure that all waste containers are robust, chemically compatible, and securely closed to prevent leaks or spills.
-
Clear Labeling: All containers must be accurately labeled as "Hazardous Waste" and clearly identify the contents, including "this compound waste." Include any other chemical constituents present in the waste mixture.
-
-
On-Site Storage:
-
Designated Area: Store sealed waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated to prevent any potential reactions or degradation of the container.
-
-
Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. These services are equipped to handle and dispose of hazardous materials in accordance with all applicable regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 7-TFA-ap-7-Deaza-ddG
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 7-TFA-ap-7-Deaza-ddG, a modified nucleoside used in laboratory and manufacturing settings. The following procedures for personal protective equipment (PPE), handling, and disposal are critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the required personal protective equipment and safety protocols to be implemented.
| Equipment/Procedure | Specification |
| Eye Protection | Safety goggles with side-shields are mandatory to protect against splashes and airborne particles.[1] |
| Hand Protection | Wear protective gloves. The specific glove material should be selected based on a risk assessment and compatibility with the substance and solvents used. |
| Skin and Body Protection | Impervious clothing, such as a lab coat, is required to prevent skin contact.[1] |
| Respiratory Protection | A suitable respirator should be used, especially in cases of dust or aerosol formation.[1] Use only in areas with appropriate exhaust ventilation.[1] |
| Engineering Controls | Work should be conducted in a well-ventilated area.[1] An accessible safety shower and eye wash station must be available in the immediate work area. |
| Hygiene Measures | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. |
| First Aid: Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure adequate flushing and promptly call a physician. |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention. |
| First Aid: Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth with water. |
Experimental Protocol: Safe Handling and Storage
Precautions for Safe Handling:
-
Avoid inhalation of dust and aerosols.
-
Prevent contact with eyes and skin.
-
All handling should be performed in a designated area with adequate exhaust ventilation.
Conditions for Safe Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
Operational Plan: Spillage and Disposal
Spill Containment and Cleanup:
In the event of a spill, it is crucial to collect the spillage to prevent environmental contamination. Clean all spills in a safe and timely manner.
Waste Disposal:
Dispose of the contents and container at an approved waste disposal plant. It is imperative to avoid releasing the chemical into the environment, as it is very toxic to aquatic life with long-lasting effects. Keep the product away from drains, water courses, and the soil.
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
